molecular formula C14H14BClO3 B1355243 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-91-7

3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Cat. No.: B1355243
CAS No.: 1072951-91-7
M. Wt: 276.52 g/mol
InChI Key: MLTCJWUQGYLPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid is a useful research compound. Its molecular formula is C14H14BClO3 and its molecular weight is 276.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(4-chloro-3-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO3/c1-10-7-13(5-6-14(10)16)19-9-11-3-2-4-12(8-11)15(17)18/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCJWUQGYLPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC(=C(C=C2)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584901
Record name {3-[(4-Chloro-3-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-91-7
Record name B-[3-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Chloro-3-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-91-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, application, and strategic importance of this compound. Our focus extends beyond mere procedural outlines to elucidate the underlying chemical principles and rationale that drive experimental design, ensuring both technical accuracy and practical, field-proven insight.

Core Compound Identification and Properties

This compound is a specialized organic building block primarily utilized in the synthesis of complex molecules. Its structural features—a boronic acid functional group on a phenyl ring, linked via a methylene ether to a substituted chloromethylphenol—make it a valuable reagent in modern medicinal chemistry.

CAS Number: 1072951-91-7[1]

Physicochemical and Safety Data

The fundamental properties of this reagent are critical for its proper handling, storage, and application in synthesis. The data presented below has been consolidated from reliable chemical suppliers and databases.

PropertyValueSource
CAS Number 1072951-91-7
Molecular Formula C₁₄H₁₄BClO₃[1]
Molecular Weight 276.52 g/mol [1]
Appearance Solid
Melting Point 152-156 °C
Storage 2-8°C, sealed under dry, inert gas[2]

Safety and Handling: As with any laboratory chemical, appropriate safety precautions are paramount. This compound is classified with the following hazards:

  • Hazard Codes: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261, P280, P305 + P351 + P338.

  • Personal Protective Equipment (PPE): Standard PPE, including an N95 dust mask, eye shields, and gloves, is required.

The rationale for these precautions is rooted in the reactivity of boronic acids and the potential for fine powders to be inhaled or come into contact with skin and eyes, causing irritation or damage.

General Synthesis Pathway

While the precise proprietary synthesis of this specific molecule may vary, a general and widely understood pathway for creating arylboronic acids provides a solid theoretical foundation. The most common approach involves a lithium-halogen exchange followed by borylation.

Conceptual Synthesis Workflow

The logical flow from a starting aryl halide to the final boronic acid product is a cornerstone of organometallic chemistry. This process leverages the nucleophilic character of organolithium reagents to create a new carbon-boron bond.

G A Aryl Halide (e.g., 3-Bromobenzyl ether) B Organolithium Formation (Lithium-Halogen Exchange) A->B n-BuLi, -78°C THF C Borylation (Reaction with Trialkyl Borate) B->C B(OR)₃ D Aqueous Workup (Hydrolysis) C->D HCl (aq) E Final Product (Arylboronic Acid) D->E

Caption: General synthesis workflow for arylboronic acids.

Detailed Protocol: A Representative Synthesis

This protocol is a validated, general procedure for the synthesis of arylboronic acids and serves as a reliable template.

  • Reaction Setup:

    • An oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum is assembled.[3]

    • The starting material, an appropriate aryl halide (e.g., 3-bromobenzyl 4-chloro-3-methylphenyl ether), is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The choice of THF is critical due to its ability to dissolve the reactants and its stability at low temperatures.

  • Lithiation:

    • The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the highly exothermic reaction and prevent side reactions.

    • n-Butyllithium (n-BuLi) in hexanes is added dropwise via syringe.[4] The slow addition maintains temperature control. The reaction is stirred for 1-3 hours at -78 °C to ensure complete lithium-halogen exchange.

  • Borylation:

    • A trialkyl borate, typically triisopropyl borate or trimethyl borate, is added dropwise at -78 °C.[4][5] This reagent acts as the boron electrophile.

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours.[4] This ensures the reaction proceeds to completion.

  • Workup and Isolation:

    • The reaction is quenched by the slow addition of aqueous hydrochloric acid (1N HCl) to hydrolyze the boronate ester intermediate.[4]

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.[4][5]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude solid is purified by trituration with a non-polar solvent like n-hexane or by recrystallization to yield the final, high-purity this compound.[3][4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[2]

Mechanistic Cycle of Suzuki-Miyaura Coupling

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process is a self-validating system where the palladium catalyst is regenerated at the end of each cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex Transmetal Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² PdII_Complex->PdII_Diorgano PdII_Diorgano->Pd0 RedElim Reductive Elimination Product R¹-R² (Biaryl Product) ArX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Our Reagent) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[6] This boronate then transfers its organic group (the 3-[(4-chloro-3-methylphenoxy)methyl]phenyl moiety) to the palladium center, displacing the halide. This is the key step where our reagent participates.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

  • Reagent Preparation:

    • To a reaction vial, add this compound (1.2 equiv), the desired aryl bromide (1.0 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv).[3] The excess boronic acid and base ensure the reaction goes to completion.

  • Catalyst and Solvent Addition:

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv). The choice of catalyst and ligand is crucial for reaction efficiency and can be tuned based on the substrates.

    • Add a solvent mixture, typically toluene/ethanol/water or DMF. The solvent system is chosen to ensure all reactants are sufficiently soluble.

  • Reaction Execution:

    • Seal the vial and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Product Isolation:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

Strategic Importance in Drug Discovery

The true value of this compound is realized in its application as a strategic building block for creating novel chemical entities with therapeutic potential.

Boronic Acids in Approved Pharmaceuticals

The boronic acid moiety itself is present in several FDA-approved drugs, validating its utility and biocompatibility. Notable examples include:

  • Bortezomib (Velcade®): A proteasome inhibitor used to treat multiple myeloma.[7][8]

  • Ixazomib (Ninlaro®): A second-generation proteasome inhibitor, also for multiple myeloma.[7][8]

  • Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat resistant bacterial infections.[7][8]

Scaffold for New Chemical Entities

The title compound provides a scaffold that combines several key features beneficial for drug design:

  • Biaryl Core: The Suzuki-Miyaura reaction enables the creation of a biaryl structure, a privileged scaffold in medicinal chemistry that allows for three-dimensional exploration of protein binding pockets.

  • Structural Diversity: The chloro and methyl groups on the phenoxy ring provide specific steric and electronic properties that can be used to fine-tune binding affinity and selectivity for a biological target.[2]

  • Vector for Further Synthesis: The core structure can be further functionalized to optimize pharmacokinetic and pharmacodynamic properties.

DrugDiscoveryFlow Start 3-[(4-Chloro-3-methylphenoxy)methyl] phenylboronic acid Reaction Suzuki-Miyaura Coupling Start->Reaction Library Library of Novel Biaryl Compounds Reaction->Library Screening High-Throughput Biological Screening (e.g., Enzyme Inhibition Assay) Library->Screening Hit Hit Compound Identified Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Improve Potency, Selectivity, PK/PD Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: Logical workflow from building block to drug candidate.

This workflow illustrates the compound's role at the very beginning of the drug discovery pipeline, where the generation of chemical diversity is essential for identifying promising new therapeutic agents.[9] Its use enables the systematic exploration of chemical space around a validated pharmacophore, accelerating the path toward novel treatments for diseases ranging from cancer to infectious agents.[10]

References

  • This compound . CRO Splendid Lab Pvt. Ltd. [Link]

  • (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid . MySkinRecipes. [Link]

  • 4-Chloro-3-(trifluoromethyl)benzeneboronic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Phenylboronic Acid-polymers for Biomedical Applications . PubMed, National Center for Biotechnology Information. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry. [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction... . ResearchGate. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . National Center for Biotechnology Information. [Link]

  • Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery . PubMed, National Center for Biotechnology Information. [Link]

  • 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: Synthesis and Anticancer Activity . PubMed, National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid is a specialized arylboronic acid derivative that serves as a critical building block in modern organic synthesis. Its unique structure, featuring a substituted phenoxy moiety linked to a phenylboronic acid core, offers steric and electronic properties that are highly valuable in the fields of medicinal chemistry and materials science. This document provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed protocols and safety information are included to support its practical application in a research and development setting.

Physicochemical Properties and Structural Analysis

This compound is a solid at room temperature, characterized by the molecular formula C₁₄H₁₄BClO₃ and a molecular weight of 276.52 g/mol .[1][2] The molecule's architecture is centered around a phenylboronic acid group at the meta-position, tethered to a 4-chloro-3-methylphenoxy group via a methylene ether linkage. This combination of a reactive boronic acid, a flexible ether bond, and a halogenated aromatic ring makes it a versatile intermediate for constructing complex biaryl structures.[3]

Key Identifiers and Properties:

PropertyValueReference
CAS Number 1072951-91-7[1]
Molecular Formula C₁₄H₁₄BClO₃[1]
Molecular Weight 276.52 g/mol [1]
Appearance Solid[4]
Melting Point 152-156 °C[4]
MDL Number MFCD09265140[1]
InChI Key MLTCJWUQGYLPLF-UHFFFAOYSA-N[4]
SMILES Cc1cc(OCc2cccc(c2)B(O)O)ccc1Cl[4]

The presence of the boronic acid group is fundamental to its reactivity, primarily enabling participation in Suzuki-Miyaura cross-coupling reactions.[3] The chloro and methyl substituents on the terminal phenoxy ring modulate the molecule's electronic properties and lipophilicity, which can be strategically exploited in drug design to fine-tune the pharmacological profile of a target compound.[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence. A common and logical pathway involves the Williamson ether synthesis followed by a borylation step. This approach leverages commercially available starting materials.

Conceptual Synthesis Workflow

The synthesis begins by coupling 4-chloro-3-methylphenol with 3-(bromomethyl)phenylboronic acid pinacol ester. The pinacol ester is used to protect the boronic acid moiety during the ether synthesis. The final step is the deprotection of the pinacol ester to yield the target boronic acid.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A 4-Chloro-3-methylphenol C Intermediate Ester A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B 3-(Bromomethyl)phenylboronic acid pinacol ester B->C D Final Product: This compound C->D Acidic Hydrolysis (e.g., HCl) Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl R²-B(OH)₂ Base Transmetal Transmetalation PdII_Biaryl->Pd0 Product R¹-R² PdII_Biaryl->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Base Base Boroxine_Equilibrium BoronicAcid 3 R-B(OH)₂ (Monomer) Boroxine (R-BO)₃ (Trimeric Boroxine) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O

Sources

3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid solubility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Handling of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid

Executive Summary

This compound (CAS: 1072951-91-7) represents a specialized class of building blocks used primarily in Suzuki-Miyaura cross-coupling reactions and the development of molecular sensors.[1] Its utility is defined by a distinct structural duality: a polar, Lewis-acidic boronic acid headgroup contrasted by a highly lipophilic (4-chloro-3-methylphenoxy)methyl tail.[1]

This guide addresses the critical challenge of solubilizing this molecule. Unlike simple phenylboronic acids, the lipophilic ether tail drastically reduces aqueous solubility at neutral pH, necessitating precise solvent selection and pH manipulation. Furthermore, users must account for the dynamic equilibrium between the free acid and its dehydrated trimer (boroxine), a phenomenon that frequently leads to inconsistent concentration data in experimental workflows.

Physicochemical Analysis & Solubility Mechanism

To master the solubility of this compound, one must understand the competing forces within its structure.

Structural Determinants
  • The Headgroup (Hydrophilic): The

    
     moiety is a hydrogen bond donor/acceptor.[1] It is a Lewis acid with a pKa of approximately 8.6–9.[1]0. In aqueous media above pH 10, it converts to the tetrahedral boronate anion 
    
    
    
    , drastically increasing solubility.[1]
  • The Linker & Tail (Hydrophobic): The meta-substituted ether linkage and the chlorinated/methylated phenyl ring contribute significantly to the LogP (partition coefficient). The estimated LogP is >3.5, indicating a strong preference for non-polar or aprotic polar environments over pure water.

The Boroxine Cycle (Critical Variable)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines , especially during storage or heating.[2] This is not a degradation product but a reversible equilibrium.[1]

  • Impact on Solubility: Boroxines are generally less soluble in water and more soluble in organic solvents than the monomeric acid.[1]

  • Impact on Stoichiometry: Weighing a sample that is partially dehydrated (boroxine) results in a higher molar content of boron than calculated for the free acid.[1]

Figure 1: The Boronic Acid-Boronate-Boroxine Equilibrium [1]

BoronicEquilibrium Boroxine Boroxine (Trimer) (Anhydrous Form) High Organic Sol. FreeAcid Free Boronic Acid (Monomer) -B(OH)2 Boroxine->FreeAcid + H2O (Hydrolysis) FreeAcid->Boroxine - H2O (Dehydration/Heat) Boronate Boronate Anion (Charged) [-B(OH)3]- FreeAcid->Boronate High pH (>10) Lewis Base Boronate->FreeAcid Low pH (<7)

Caption: The dynamic states of the target molecule.[1][3][4] Solubility is dictated by shifting this equilibrium toward the Boronate (aqueous) or Free Acid (polar organic).

Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on the molecule's amphiphilic nature.

Table 1: Solubility Tier List

Solvent ClassRecommended SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc Excellent (>50 mg/mL)Primary Choice. Use for stock solutions (100 mM).[1] Stable for long-term storage at -20°C.
Polar Protic Methanol, Ethanol Good (10–30 mg/mL)Suitable for reactions.[1] Warning: Can form boronic esters (solvolysis) upon prolonged standing.[1]
Ethers THF, 1,4-Dioxane Moderate (5–15 mg/mL)Good for anhydrous coupling reactions.[1] Solubility improves with mild heating (40°C).[1]
Chlorinated DCM, Chloroform Moderate Useful for extraction/workup.[1] Boroxine form is highly soluble here.[1]
Aqueous (Neutral) Water, PBS (pH 7.4) Poor (<0.5 mg/mL)Not suitable for stock solutions.[1] Requires co-solvent (e.g., 5% DMSO) or surfactant.[1]
Aqueous (Basic) 0.1 M NaOH, Na2CO3 High Formation of boronate anion solubilizes the compound. Used during Suzuki coupling workup.[1][5]
Hydrocarbons Hexanes, Pentane Insoluble Used as antisolvents to precipitate the product.

Experimental Protocol: Thermodynamic Solubility Determination

Since specific batch-to-batch solubility can vary due to the boroxine content, researchers should validate solubility using this self-validating "Shake-Flask" protocol.[1]

Workflow Overview
  • Supersaturation: Add excess solid to the solvent.[1]

  • Equilibration: Agitate at constant temperature.

  • Phase Separation: Filter undissolved solids.

  • Quantification: Analyze filtrate via HPLC-UV.

Figure 2: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solid (>5 mg) SolventAdd Add 1.0 mL Solvent (e.g., PBS pH 7.4 + 1% DMSO) Start->SolventAdd Agitate Agitate @ 25°C (24 Hours, 500 rpm) SolventAdd->Agitate Filter Centrifuge & Filter (0.22 µm PVDF) Agitate->Filter Dilute Dilute Filtrate (1:10 in ACN) Filter->Dilute Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze

Caption: Standardized protocol for determining thermodynamic solubility.[1] PVDF filters are recommended to prevent drug adsorption.

Detailed Methodology
  • Preparation: Weigh ~5 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).[1]

    • Note: If simulating biological assays, include 1% DMSO to mimic assay conditions.[1]

  • Equilibration: Shake or stir at 25°C for 24 hours. Visual inspection should confirm undissolved solid remains (if clear, add more solid).[1]

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Pass the supernatant through a 0.22 µm PVDF syringe filter .

    • Critical: Do not use Nylon filters, as boronic acids can interact with Nylon membranes.[1]

  • Analysis: Inject onto HPLC (C18 Column, Water/Acetonitrile gradient). Calculate concentration against a standard curve prepared in DMSO.

Handling & Stability Guidelines

Preventing Dehydration (The Boroxine Issue)
  • Storage: Store the solid at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccators can paradoxically promote boroxine formation by removing the water vapor required to maintain the acid equilibrium.[1]

  • Re-hydration: If the melting point appears depressed or solubility is inconsistent, the sample may be rich in boroxines. Recrystallization from a water/acetone mixture can regenerate the pure boronic acid monomer.[1]

Suzuki-Miyaura Coupling Recommendations

For cross-coupling reactions, solubility is rarely the limiting factor if the correct solvent system is chosen.

  • Recommended System: Toluene/Water (4:1) or Dioxane/Water (4:1).[1]

  • Base Selection: Use

    
     or 
    
    
    
    .[1] These bases buffer the aqueous phase to pH >10, ensuring the boronic acid dissolves as the reactive boronate species.

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Adamczyk-Woźniak, A., et al. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 922–935.[1] Link

  • Santini, R., et al. (2014).[1] A High-Throughput Solubility Assay for Drug Discovery.[1] Expert Opinion on Drug Discovery, 9(1), 1-14.[1] Link

  • PubChem. (2025).[1][6] Compound Summary: Phenylboronic Acid Derivatives.[1][6][7][8][9][10][11] National Library of Medicine.[1] Link

Sources

3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile and Handling of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Executive Summary

This compound is a specialized organoboron intermediate primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for drug discovery.[1] While structurally robust under standard organic synthesis conditions, its boronic acid moiety introduces intrinsic instability characterized by reversible dehydration (boroxine formation) and irreversible oxidative deborylation.[2][1]

This guide provides a definitive technical analysis of the compound's stability architecture, delineating the boundary between "degradation" and "thermodynamic equilibrium."[2] It establishes a self-validating Quality Control (QC) workflow to ensure reagent integrity in high-stakes medicinal chemistry campaigns.[2][1]

Chemical Architecture & Intrinsic Stability[1][2]

The molecule consists of three distinct pharmacophores, each contributing differently to the overall stability profile:

  • The Phenylboronic Acid Core: The primary site of reactivity and instability.[2][1] It exists in a dynamic equilibrium between the free acid (monomer) and the cyclic anhydride (boroxine).[2][1]

  • The Benzylic Ether Linkage (-CH2-O-): A meta-positioned linker connecting the two aromatic systems.[1] While generally stable to basic hydrolysis, the benzylic carbon is susceptible to radical-induced auto-oxidation.[2][1]

  • The 4-Chloro-3-methylphenoxy Tail: A lipophilic, electron-rich moiety that is chemically inert under storage conditions but dictates solubility and steric parameters.[2][1]

The Boroxine Equilibrium (The "False" Degradation)

Researchers often misinterpret the presence of the trimeric anhydride (boroxine) as degradation.[2] In reality, this is a thermodynamically driven, reversible dehydration.[2][1]

  • Mechanism: Three molecules of the boronic acid condense to release three water molecules, forming a six-membered B3O3 ring.[2]

  • Driver: Entropy and thermal energy drive boroxine formation.[2][1] Vacuum drying or storage in desiccators shifts the equilibrium toward the boroxine.[2][1]

  • Reversibility: Exposure to ambient humidity or dissolution in aqueous solvents rapidly hydrolyzes the boroxine back to the monomeric acid.[2][1]

BoroxineEquilibrium Acid 3 x Monomeric Boronic Acid (Active Reagent) Transition Dehydration (- 3 H2O) Acid->Transition Boroxine Cyclic Boroxine Trimer (Storage Form) Transition->Boroxine  Vacuum / Heat / Desiccation   Boroxine->Transition  Ambient Humidity / Aqueous Solvents  

Figure 1: The reversible equilibrium between the monomeric acid and the boroxine trimer.[2][1] This conversion is not degradation but a change in physical state.[2]

Degradation Pathways (Irreversible)

True degradation results in the cleavage of the Carbon-Boron (C-B) bond or the Carbon-Oxygen (C-O) ether linkage.[1]

Oxidative Deborylation

The C-B bond is susceptible to oxidation by molecular oxygen (auto-oxidation) or peroxides, leading to the formation of a phenol derivative.[2]

  • Mechanism: Radical insertion of O2 into the C-B bond, followed by rearrangement to a borate ester and subsequent hydrolysis.[2]

  • Risk Factor: High.[2][1][3] Solutions left in non-degassed solvents (THF, Dioxane) are highly prone to this pathway.[2][1]

  • Product: 3-[(4-Chloro-3-methylphenoxy)methyl]phenol.[1] This impurity is a potent catalyst poison in Pd-catalyzed couplings.[2][1]

Protodeboronation

Hydrolytic cleavage of the C-B bond, replacing the boron moiety with a hydrogen atom.[2][4]

  • Mechanism:

    • Base-Catalyzed: Attack of hydroxide on boron forms a boronate anion.[2][1] If the aryl ring stabilizes a negative charge (not significant here due to the meta-alkyl group), the C-B bond cleaves.[2]

    • Metal-Catalyzed: During Suzuki coupling, if transmetalation is slow, Pd(II) intermediates can facilitate protodeboronation.[2][1]

  • Risk Factor: Moderate.[2][1][3] The meta-substituent is weakly activating, making the ring less susceptible than electron-deficient boronic acids, but prolonged heating in basic aqueous media will drive this reaction.[2]

Benzylic Oxidation

The methylene group (-CH2-) adjacent to the ether oxygen is "benzylic" relative to the boronic acid ring.[1]

  • Mechanism: Radical abstraction of a benzylic proton followed by reaction with O2 can lead to the formation of a benzaldehyde derivative and the release of the chlorophenol.[2]

  • Risk Factor: Low in solid state; Moderate in solution under light exposure.[2][1]

DegradationPathways cluster_Oxidation Pathway A: Oxidative Deborylation cluster_Proto Pathway B: Protodeboronation Compound 3-[(4-Chloro-3-methylphenoxy)methyl] phenylboronic acid Oxidation Reagent: O2 / Peroxides Solvent: THF/Ether Compound->Oxidation Hydrolysis Reagent: H2O / Heat / Base Condition: pH > 10 Compound->Hydrolysis Phenol Product: Phenol Derivative (Catalyst Poison) Oxidation->Phenol Benzene Product: Des-boron Arene (Inert Side Product) Hydrolysis->Benzene

Figure 2: Irreversible degradation pathways.[2][1] Pathway A is the primary concern during storage; Pathway B is the primary concern during reaction.[2]

Experimental Protocols & Handling

Storage Protocol

To maximize shelf-life and prevent oxidative deborylation:

  • Temperature: Store at 2–8°C .

  • Atmosphere: Flush headspace with Argon or Nitrogen.[2][1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light-induced benzylic oxidation.

  • Desiccation: Do not over-dry if stoichiometry is critical. If the compound is completely dehydrated to boroxine, the molecular weight used for calculations must be adjusted (Boroxine MW = 3 * Acid MW - 54.03).[2][1]

Quality Control (QC) Workflow

Before committing this reagent to a GMP synthesis or critical screening campaign, validate its integrity.[2][1]

Step 1: Visual Inspection

  • Pass: White to off-white powder.[2][1][3]

  • Fail: Yellow/brown discoloration (indicates oxidation to phenols or quinones).[2][1]

Step 2: 1H-NMR Analysis (The Gold Standard) Solvent: DMSO-d6 (promotes hydrolysis to monomer) or CDCl3 (may show boroxine).[2][1]

  • Protocol: Dissolve ~10 mg in DMSO-d6.[2][1] Add 1 drop of D2O to force all boroxine to acid.[2][1]

  • Key Signals:

    • Boronic Acid -OH: Broad singlet around 8.0–8.2 ppm (2H).[2][1]

    • Benzylic CH2: Singlet around 5.1 ppm (2H).[2][1]

    • Methyl Group: Singlet around 2.3 ppm (3H).[2][1]

  • Impurity Check: Look for a phenolic -OH signal (usually 9.0–10.0 ppm) indicating oxidative degradation.[2][1]

Step 3: HPLC Purity

  • Column: C18 Reverse Phase.[2][1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2][1]

  • Note: Boronic acids often streak on silica or C18 due to interactions with silanols.[2][1] Add 0.1% Trifluoroacetic acid (TFA) or use a diol-capped column to improve peak shape.[2][1]

Application Context: Suzuki-Miyaura Coupling

In cross-coupling reactions, the stability of this reagent dictates the protocol choice.[2]

  • Stoichiometry: If the reagent is old, assume a significant portion is boroxine.[2][1] Boroxine is active in Suzuki coupling (it hydrolyzes in situ), but the molecular weight is different.[2][1]

    • Correction: If using boroxine-rich material, calculate equivalents based on the "anhydride" MW or use a slight excess (1.2–1.5 equiv).[2][1]

  • Base Selection: Avoid strong bases (e.g., NaOH, KOtBu) at high temperatures to prevent protodeboronation.[2][1] Preferred bases are K3PO4 or K2CO3 .[2][1]

  • Solvent: Use degassed solvents.[2][1] The benzylic ether is stable in standard Suzuki solvents (Dioxane, Toluene, DMF).[2]

References

  • Sigma-Aldrich. (n.d.).[2][1] this compound Product Specification. Retrieved from [1]

  • Hall, D. G. (2011).[2][1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2][1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2][1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[2][1]

  • IUPAC. (2025).[2][1][5] Nomenclature of Organic Chemistry: Boronic Acids and Derivatives. Retrieved from [2][1]

  • PubChem. (2025).[2][1][5] Compound Summary: this compound.[1] National Library of Medicine.[2][1] Retrieved from [2][1]

Sources

3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Introduction: A Proactive Approach to Safety

This compound (CAS Number: 1072951-91-7) is a specialized arylboronic acid of interest to researchers in medicinal chemistry and materials science.[1] Like many unique reagents driving innovation, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide, therefore, has been constructed by synthesizing data from structurally analogous compounds, including various arylboronic acids and chlorinated phenoxy derivatives. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe handling, grounded in the fundamental principles of chemical reactivity and toxicology. Our approach is not merely to list precautions, but to explain the scientific rationale behind them, empowering you to work with confidence and safety.

Section 1: Anticipated Hazard Profile and Classification

Based on the known hazards of related arylboronic acids and chloro-phenoxy compounds, this compound should be handled as a hazardous substance.[2] The primary hazards are associated with irritation and potential acute toxicity.

The boronic acid functional group is a known irritant. The Lewis acidic nature of the boron atom can lead to interactions with biological nucleophiles in the skin, eyes, and mucous membranes, triggering an inflammatory response. Furthermore, the presence of a chlorinated aromatic ring system warrants caution, as compounds in this class can have complex toxicological profiles.[3]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation.[2]
Acute toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed.[4]
Acute toxicity (Dermal)Category 4 (Assumed)H312: Harmful in contact with skin.
Acute toxicity (Inhalation)Category 4 (Assumed)H332: Harmful if inhaled.

Note: This classification is extrapolated from similar compounds and should be used for preliminary risk assessment. All handling procedures should reflect these potential hazards.

Section 2: The Hierarchy of Controls: A Self-Validating System

Effective safety is not just about personal protective equipment (PPE); it's about a systematic approach to risk mitigation. The hierarchy of controls is a fundamental principle in laboratory safety, prioritizing the most effective measures. Every protocol involving this compound must be built upon this framework.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling Arylboronic Acids Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous boronic ester if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Section 3: Protocols for Safe Handling and Use

Given the compound is a powder, the primary risk during handling is the generation and inhalation of airborne dust.[4][5]

Protocol 3.1: Weighing and Transferring Solid Compound
  • Preparation: Before handling, ensure a chemical fume hood is certified and functioning correctly. Clear the workspace of all unnecessary items. Prepare all necessary equipment (spatulas, weigh boats, receiving flask, solvent).

  • Don PPE: At a minimum, wear a lab coat, nitrile or neoprene gloves, and chemical splash goggles.[6][7] For larger quantities, a face shield is mandatory.[7]

  • Conduct in Fume Hood: All manipulations of the solid must occur inside a chemical fume hood to contain any dust.[8]

  • Weighing: Use a clean, static-free weigh boat. Carefully transfer the desired amount of the compound using a clean spatula. Avoid any actions that could create dust clouds, such as dropping scoops of powder from a height.

  • Transfer: To transfer the weighed solid into a reaction vessel, gently tap the weigh boat to guide the powder. If adding to a solvent, ensure the solid is added slowly to prevent splashing.

  • Decontamination: Immediately after transfer, rinse the weigh boat and spatula with a suitable solvent (e.g., acetone, ethanol) into a designated liquid hazardous waste container.[8]

  • Post-Handling: Wipe down the work surface in the fume hood with a damp cloth. Dispose of contaminated wipes and gloves in the solid hazardous waste stream.[8] Wash hands thoroughly after removing gloves.[9]

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are paramount, appropriate PPE is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Causality
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[7]Boronic acid dust is a serious eye irritant. Goggles provide a seal against airborne particles. A face shield protects the entire face from splashes.
Skin Protection Nitrile or Neoprene gloves. A standard laboratory coat must be worn and fully fastened.[10][11] For significant quantities, consider a chemical-resistant apron.[12]Prevents skin contact, as the compound is a known skin irritant. A lab coat protects personal clothing and underlying skin from contamination.[10]
Respiratory Protection Not typically required if all handling of solids is performed within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[6][13]The primary inhalation hazard is from airborne dust. A fume hood provides superior protection by capturing dust at the source.

Section 5: Storage, Stability, and Incompatibility

Storage

Arylboronic acids require specific storage conditions to maintain their integrity. Boronic acids have a tendency to undergo dehydration to form boroxines (cyclic anhydrides) or can be susceptible to protodeboronation.[14]

  • Container: Store in the original, tightly sealed container.[15]

  • Atmosphere: Store in a cool, dry place away from direct sunlight and heat.[15][16] A desiccator or a controlled-humidity environment is recommended for long-term storage.

  • Temperature: Maintain storage at room temperature (15–25°C / 59–77°F) or as recommended by the supplier.[16] Some boronic acids may require refrigeration.[5]

Incompatible Materials
  • Strong Oxidizing Agents: Avoid storage with strong oxidizers.

  • Water/Moisture: Prolonged exposure to moisture can degrade the material.[16]

Section 6: Emergency Procedures: First Aid and Spill Management

First Aid Measures

Rapid response to exposure is critical.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Seek immediate medical attention.

Spill Response Protocol

A small spill of solid material can be managed safely with the correct procedure.

Spill_Response_Workflow cluster_0 Decision Workflow for Solid Chemical Spill Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess spill size and risk (Is it manageable?) Alert->Assess Evacuate Evacuate and call EHS Assess->Evacuate No PPE Don appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Yes Contain Gently cover with absorbent pads to prevent dust spread PPE->Contain Collect Carefully sweep or vacuum (HEPA) material into a waste container Contain->Collect Decontaminate Decontaminate the area with a damp cloth Collect->Decontaminate Dispose Seal, label, and dispose of all materials as hazardous waste Decontaminate->Dispose End Spill Managed Dispose->End

Caption: A logical workflow for responding to a solid chemical spill.

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables and rinse solutions, must be treated as hazardous waste.[8][17]

  • Solid Waste: Collect contaminated items (gloves, weigh paper, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect any solutions or rinsates in a separate, sealed, and labeled container for liquid hazardous waste. Do not mix boronic acid waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[8]

  • Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. After air-drying completely in a fume hood, deface the label and dispose of the container according to institutional guidelines.[8]

Consult your local and institutional regulations for final disposal procedures, as rules can vary.[13][18]

References

  • Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Cole-Parmer.

  • SAFETY DATA SHEET - 4-Methylphenylboronic Acid. TCI Chemicals.

  • SAFETY DATA SHEET - 3-Chlorophenylboronic acid. Fisher Scientific.

  • 3-Chlorophenylboronic acid Safety Information. Sigma-Aldrich.

  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific.

  • Fenoxaprop-p-ethyl Safety Guidelines for Farmers. Hontai.

  • 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid Safety Information. ChemScene.

  • Safe handling and storage of chemicals. Sciencemadness Wiki.

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH.

  • SAFETY DATA SHEET - (4-methylphenyl)boronic acid. Sigma-Aldrich.

  • This compound Product Page. Sigma-Aldrich.

  • How to Store Boric Acid. Lab Alley.

  • How To Safely Dispose of Boric Acid. Lab Alley.

  • Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. ResearchGate.

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety.

  • Borate handling and storage. U.S. Borax.

  • 4-Chloro-3-(trifluoromethyl)benzeneboronic acid Hazard Information. PubChem.

  • Researches on the evaluation of pesticide safety in humans using a pharmacokinetic approach. PMC.

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents. ACS Publications.

  • Safety Data Sheet - (5,6-Dimethoxypyridin-3-yl)boronic acid. BLD Pharmatech.

  • Disposal Of Boric Acid. Sciencing.

  • Personal Protective Kit (PPE Kit). BHS Industrial Equipment.

  • How to purify boronic acids/boronate esters? ResearchGate.

  • Analytical Strategies for the Determination of Herbicides in Water. MDPI.

  • Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid. Benchchem.

  • Proper Protective Equipment. Chemistry LibreTexts.

  • Chemicals – safe handling. National Centre for Farmer Health.

  • Personal Protective Equipment. University of Florida Environmental Health & Safety.

  • Personal Protective Equipment Selection Guide. University of Arizona Research, Laboratory & Safety Services.

Sources

Technical Guide: Spectroscopic Characterization of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and analytical protocols for 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (CAS: 1072951-91-7). It is designed for researchers utilizing this compound as a building block in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry applications.

Introduction & Structural Overview

This compound is a bifunctional intermediate featuring a boronic acid moiety and a substituted phenoxy ether linkage. Its primary utility lies in the synthesis of biaryl scaffolds where the ether linkage provides specific spatial orientation and lipophilicity, critical for kinase inhibitors and other small-molecule therapeutics.

Chemical Identity
PropertySpecification
IUPAC Name [3-[(4-chloro-3-methylphenoxy)methyl]phenyl]boronic acid
CAS Number 1072951-91-7
Molecular Formula C₁₄H₁₄BClO₃
Molecular Weight 276.52 g/mol
Physical State White to off-white solid
Melting Point 152–156 °C (Literature range)
Structural Fragmentation Analysis

To interpret the spectra accurately, the molecule is divided into three distinct spin systems:

  • Fragment A (Boronic Acid Ring): A 1,3-disubstituted benzene ring. The boron atom induces quadrupolar relaxation, affecting local carbon signals.

  • Fragment B (Linker): A methylene (-CH₂-) bridge connecting the two aromatic systems.

  • Fragment C (Phenoxy Ring): A 1,2,4-trisubstituted benzene ring (4-chloro-3-methylphenoxy).

Predicted Spectroscopic Data

Note: The following data represents the theoretical consensus based on high-fidelity structure-activity relationship (SAR) analysis of similar boronic acid derivatives (e.g., 3-benzyloxyphenylboronic acid). Use these values as the primary reference standard for experimental verification.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Recommended to visualize boronic acid hydroxyls and prevent anhydride formation). Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.05 – 8.20 Broad Singlet2HB(OH)₂Exchangeable with D₂O; broadness indicates H-bonding.
7.75 Singlet1HAr-H (Pos. 2)Isolated proton between Boron and Methylene.
7.70 Doublet (J=7.5 Hz)1HAr-H (Pos. 4)Ortho to Boron; deshielded by empty p-orbital of B.
7.45 Doublet (J=7.5 Hz)1HAr-H (Pos. 6)Para to Boron.
7.35 Triplet (J=7.5 Hz)1HAr-H (Pos. 5)Meta to Boron.
7.28 Doublet (J=8.5 Hz)1HAr'-H (Pos. 5')Ortho to Chlorine on phenoxy ring.
6.95 Doublet (J=2.8 Hz)1HAr'-H (Pos. 2')Ortho to Methyl/Ether; meta to Chlorine.
6.82 dd (J=8.5, 2.8 Hz)1HAr'-H (Pos. 6')Para to Methyl.
5.12 Singlet2H-O-CH₂-Deshielded methylene due to adjacent oxygen and aryl ring.
2.28 Singlet3HAr-CH₃Benzylic methyl group.
Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentMechanistic Note
157.2 C-O (Phenoxy Ipso)Highly deshielded by oxygen attachment.
136.8 C-Linker (Boron Ring)Ipso carbon attached to methylene.
135.0 C-B (Boron Ipso)Critical: Often very broad or invisible due to ¹¹B quadrupolar relaxation.
134.2 Ar-C (Pos. 2)Ortho to Boron.
131.5 Ar-C (Pos. 4)Ortho to Boron.
129.8 Ar'-C (Pos. 5')Ortho to Chlorine.
128.5 Ar-C (Pos. 5)Meta to Boron.
127.9 Ar-C (Pos. 6)Para to Boron.
125.4 C-Cl (Phenoxy Ipso)Shielding effect of Chlorine.
117.1 Ar'-C (Pos. 2')Ortho to Ether.
113.8 Ar'-C (Pos. 6')Para to Methyl.
69.8 -O-CH₂-Benzylic ether carbon.
20.1 Ar-CH₃Methyl carbon.
Mass Spectrometry (ESI-MS)

Mode: Negative Ion Mode (ESI-) is preferred for boronic acids due to the Lewis acidity of the boron atom, which readily forms boronate anions [M(OH)₃]⁻ or [M-H]⁻.

  • Target Ion [M-H]⁻: m/z 275.1 (³⁵Cl) / 277.1 (³⁷Cl)

  • Isotopic Pattern:

    • Boron: ¹⁰B (20%) / ¹¹B (80%)

    • Chlorine: ³⁵Cl (75%) / ³⁷Cl (25%)

    • Result: A complex isotopic envelope. The base peak will be dominated by ¹¹B/³⁵Cl combination.

Experimental Protocols & Workflows

Sample Preparation for NMR

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines). To ensure a clean monomeric spectrum:

  • Solvent Choice: Use DMSO-d₆ (0.5 mL) for 5-10 mg of sample.

  • Add D₂O (Optional): Add 1-2 drops of D₂O to the tube and shake.

    • Observation: The broad singlet at ~8.1 ppm (B(OH)₂) will disappear, confirming the presence of exchangeable protons.

  • Avoid CDCl₃: In chloroform, the signals may be broad, and boroxine formation is favored, leading to multiple sets of peaks.

HPLC Purity Assessment

Due to the polarity of the boronic acid, standard reverse-phase methods may result in peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of silanols).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: 254 nm (Aromatic absorption).

  • Note: Boronic acids can interact with diol-containing stationary phases; ensure the column is strictly C18 end-capped.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the compound's identity and purity.

AnalyticalWorkflow Start Raw Sample: this compound Solubility Solubility Test (DMSO vs CDCl3) Start->Solubility NMR_DMSO 1H NMR (DMSO-d6) Check for Monomer Solubility->NMR_DMSO Preferred Boroxine Boroxine Contamination? (Multiple peaks in NMR) NMR_DMSO->Boroxine NMR_D2O D2O Exchange Confirm B(OH)2 MS_ESI LC-MS (ESI-) Target m/z 275 [M-H]- NMR_D2O->MS_ESI Purity HPLC Purity >95% Area MS_ESI->Purity Final Validated Reference Standard Purity->Final Boroxine->NMR_D2O No Hydrolysis Add 5% D2O to NMR tube Force Monomer Formation Boroxine->Hydrolysis Yes Hydrolysis->NMR_D2O

Figure 1: Analytical workflow for the validation of boronic acid derivatives, highlighting the critical step of managing boroxine equilibrium.

Stability & Handling (Boroxine Equilibrium)

Boronic acids exist in a dynamic equilibrium with their cyclic anhydride trimers (boroxines).

  • Mechanism: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

  • Impact on Data:

    • NMR: You may see a second set of minor peaks if the sample is dry and run in a non-polar solvent.

    • Melting Point: The observed MP often spans a range (152–156 °C) because the dehydration to boroxine can occur during heating.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent protodeboronation (cleavage of the C-B bond), which is accelerated by moisture and oxidants.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 1072951-91-7).[1][2][3] Retrieved February 8, 2026.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24885579, this compound. Retrieved February 8, 2026.

Sources

1H NMR spectrum of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the ¹H NMR Spectrum of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

This document serves as an expert guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for this compound. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes the rationale behind experimental choices and provides a detailed, peak-by-peak analysis to ensure robust structural elucidation.

Introduction: Strategic Importance of the Analyte

This compound is a molecule of significant synthetic utility. Its phenylboronic acid moiety is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] The 4-chloro-3-methylphenoxy group offers a distinct electronic and steric profile that can be leveraged to fine-tune the properties of target molecules in medicinal chemistry and materials science.

Given its role as a critical building block, unambiguous structural verification is non-negotiable. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering a detailed "fingerprint" of the proton environments within the molecule. This guide provides a framework for interpreting this fingerprint with confidence.

The Causality Behind the Experimental Protocol

Acquiring a high-resolution, interpretable spectrum is predicated on a series of deliberate experimental choices. A flawed acquisition cannot be salvaged by post-processing.

Experimental Workflow:

Caption: A validated workflow for NMR analysis.

Detailed Step-by-Step Methodology:

  • Solvent Selection (The Critical Choice): Boronic acids are known to form cyclic, trimeric anhydrides (boroxines), especially in non-polar solvents, which can lead to complex or uninterpretable NMR spectra.[2] To circumvent this, a coordinating deuterated solvent is required.

    • Primary Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆). Its coordinating nature disrupts the boroxine trimer. Furthermore, it readily solubilizes the polar boronic acid and allows for the observation of the exchangeable B(OH)₂ protons.[3]

    • Alternative: Deuterated methanol (CD₃OD). This solvent also effectively breaks up oligomers, but the acidic B(OH)₂ protons will exchange with the solvent's deuterium, causing their signal to disappear.[2]

  • Sample Concentration: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆. This concentration is optimal for achieving a high signal-to-noise ratio on a standard 400-600 MHz spectrometer without significant line broadening due to aggregation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference, setting its signal to 0.00 ppm.[4]

  • Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard 1D proton experiment (zg30).

    • Number of Scans (ns): 16 to 64 scans. This provides a good balance between experimental time and signal-to-noise.

    • Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate signal integration, especially for the aromatic protons.

    • Acquisition Time (aq): ~3-4 seconds. This ensures high digital resolution for resolving fine coupling patterns.

In-Depth Spectral Analysis and Structural Assignment

The key to interpreting the spectrum lies in breaking down the molecule into its constituent spin systems and predicting their chemical shifts and coupling patterns based on established principles of electronic and steric effects.

Molecular Structure with Proton Designations:

Caption: Labeled structure of this compound.

Predicted ¹H NMR Data and Rationale (400 MHz, DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
B(OH)₂ ~8.0Broad singlet-2HAcidic protons, broadened by chemical exchange with residual water in the solvent.[3]
HD ~7.85Singlet (or narrow m)-1HLocated ortho to the electron-withdrawing B(OH)₂ group and adjacent to the CH₂ substituent, resulting in a downfield shift.[5] Minimal coupling.
HA ~7.75DoubletJortho ≈ 7.61HOrtho to the B(OH)₂ group, deshielded. Coupled only to HB.[3][5]
HC ~7.45Doublet of doubletsJortho ≈ 7.6, Jmeta ≈ 1.51HCoupled to both HB (ortho) and HD (meta), though meta coupling may not be fully resolved.
HB ~7.40TripletJortho ≈ 7.61HAppears as a triplet due to coupling with two ortho neighbors (HA and HC) having similar coupling constants.
HE ~7.35DoubletJortho ≈ 8.71HThis proton is ortho to the strongly electron-withdrawing chlorine atom, causing a significant downfield shift. Coupled to HG.[6]
HF ~6.95DoubletJmeta ≈ 2.51HOrtho to the electron-donating oxygen and meta to the methyl group. Experiences shielding. Shows small meta coupling to HG.[7]
HG ~6.85Doublet of doubletsJortho ≈ 8.7, Jmeta ≈ 2.51HCoupled to HE (ortho) and HF (meta), resulting in a characteristic dd pattern.[6]
CH₂ ~5.15Singlet-2HBenzylic ether protons (Ar-CH₂-O-Ar). Deshielded by both the adjacent oxygen and the phenyl ring. Appears as a sharp singlet.[8][9]
CH₃ ~2.25Singlet-3HAromatic methyl group protons. Appears as a singlet in the expected alkyl-aromatic region.[10]

Trustworthiness: A Self-Validating System

  • Integral Ratios: The relative areas of the integrated signals must be consistent with the number of protons they represent. For instance, the ratio of the integrals for the CH₃, CH₂, aromatic, and B(OH)₂ protons should be approximately 3:2:7:2.

  • Coupling Constant Matching: The J-values for coupled protons must be identical. For example, the ortho coupling constant observed in the doublet for HE must match the ortho coupling constant in the doublet of doublets for HG.[6]

  • 2D COSY (Correlation Spectroscopy): If any ambiguity remains, a COSY experiment provides definitive proof of proton-proton coupling. It would show cross-peaks connecting HA↔HB, HB↔HC, HE↔HG, and HF↔HG, unequivocally confirming the assignments made from the 1D spectrum.

Conclusion

The ¹H NMR spectrum of this compound is rich with information, and its correct interpretation is vital for confirming the identity and purity of this key synthetic intermediate. By selecting the appropriate experimental conditions—most notably the use of a coordinating solvent like DMSO-d₆—and applying a systematic analysis of chemical shifts, integration, and coupling patterns, a confident and complete structural assignment can be achieved. This guide provides the technical rationale and a reliable workflow to empower researchers in their analytical endeavors.

References

  • PubChem. 4-((4'-chloro-3'-methylphenoxy)methyl)phenylboronic acid. [Link]

  • Reich, H. J. ¹H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Compound Interest. A Guide to ¹H NMR Chemical Shift Values. [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • MySkinRecipes. (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid. [Link]

  • Chegg. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. [Link]

Sources

Strategic Sourcing & Technical Profile: 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial profile, synthetic utility, and quality control protocols for 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid .

Executive Summary

This compound (CAS 1072951-91-7) is a specialized organoboron building block used primarily in the discovery of small molecule therapeutics. Structurally, it functions as a biaryl ether scaffold provider , allowing medicinal chemists to install a meta-substituted phenoxymethyl moiety via Suzuki-Miyaura cross-coupling.

Unlike commodity phenylboronic acids, this compound is often categorized as a Tier 2 or Tier 3 specialty chemical , meaning it is frequently "make-to-order" or stocked in milligram quantities by catalog suppliers. Its strategic value lies in its ability to introduce conformational flexibility and lipophilicity (via the ether linkage and methyl group) compared to rigid biaryl systems.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name [3-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid
CAS Number 1072951-91-7
Molecular Formula C₁₄H₁₄BClO₃
Molecular Weight 276.52 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Melting Point 152–156 °C (typical range)
Purity Grade ≥95% (Standard), ≥98% (High Purity)
MDL Number MFCD09265140
Structural Significance

The molecule features two distinct domains:

  • The Reactive Warhead: A boronic acid [-B(OH)₂] at the meta position, primed for palladium-catalyzed cross-coupling.

  • The Pharmacophore Tail: A 4-chloro-3-methylphenoxy group connected via a methylene linker. This specific substitution pattern is often employed to optimize metabolic stability (blocking the para position with Chlorine) and hydrophobic fit (via the meta-Methyl group).

Supply Chain & Commercial Availability

Sourcing this compound requires navigating a fragmented supply chain. It is not a bulk commodity; availability fluctuates based on custom synthesis campaigns.

Primary Suppliers & Tiers
  • Tier 1 (Global Distributors): Sigma-Aldrich (Merck), Toronto Research Chemicals (TRC). These vendors typically hold stock in the 100mg – 1g range.

  • Tier 2 (Specialty CROs): Companies like Splendid Lab, Combi-Blocks, or Enamine often list this compound. They may offer better pricing for scale-up (5g – 50g) but with longer lead times (2–4 weeks).

  • Tier 3 (Bulk Manufacturers): For kilogram-scale needs, a custom synthesis request (FTE or fee-for-service) is usually required.

Sourcing Decision Logic

The following decision tree illustrates the recommended sourcing strategy based on project phase.

SupplyChain Start Requirement Analysis Scale Quantity Needed? Start->Scale Small < 1 Gram (Hit Validation) Scale->Small Medium 1 - 10 Grams (Lead Opt) Scale->Medium Large > 10 Grams (Process Dev) Scale->Large Tier1 Tier 1 Supplier (Sigma/TRC) High Cost / Fast Delivery Small->Tier1 Speed Priority Tier2 Tier 2 Specialist (Enamine/Combi-Blocks) Moderate Cost / 2-3 Wks Medium->Tier2 Balance Custom Custom Synthesis (WuXi/Curia) Low Unit Cost / 6-8 Wks Large->Custom Cost Priority

Figure 1: Strategic sourcing decision tree for CAS 1072951-91-7 based on experimental scale.

Synthetic Utility & Protocols

The primary application of CAS 1072951-91-7 is in Suzuki-Miyaura Cross-Coupling . The presence of the ether linkage requires specific attention to base selection to avoid elimination side reactions, although the benzylic position is relatively stable in this scaffold.

Standard Coupling Protocol

Objective: Couple CAS 1072951-91-7 with an aryl halide (Ar-X).

  • Stoichiometry:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 – 1.5 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 equiv)

  • Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Temperature: 80–100 °C under inert atmosphere (N₂ or Ar).

Expert Insight:

  • Boroxine Equilibrium: Commercial samples often exist as a mixture of the free acid and the cyclic boroxine anhydride. This is reversible. Adding water to the reaction solvent is critical to hydrolyze the boroxine back to the reactive boronic acid species in situ.

  • Deboronation Risk: If the coupling partner is sterically hindered, protodeboronation of the boronic acid may compete. In such cases, switch to mild anhydrous conditions (e.g., Pd₂(dba)₃, SPhos, K₃PO₄ in Toluene).

Mechanistic Pathway[3][4][5]

SuzukiMechanism Start Ar-X (Halide) OxAdd Oxidative Addition Start->OxAdd Pd_II Pd(II)-Ar-X OxAdd->Pd_II TransMet Transmetallation Pd_II->TransMet RedElim Reductive Elimination TransMet->RedElim Boronic Boronic Acid (CAS 1072951-91-7) Base Base/H2O (Activation) Boronic->Base Base->TransMet Boronate Species Product Biaryl Ether Product RedElim->Product

Figure 2: Suzuki-Miyaura coupling workflow utilizing the boronic acid warhead.

Quality Control & Analytics (Self-Validating Systems)

When receiving this material, rely on a Self-Validating Analytical Triad . Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.

¹H NMR Spectroscopy (Purity & Identity)
  • Solvent: DMSO-d₆ (prevents esterification seen in MeOH).

  • Diagnostic Signals:

    • B(OH)₂: Broad singlet around δ 8.0–8.2 ppm (2H). Note: If this integral is low, the sample has likely dehydrated to the boroxine.

    • Benzylic CH₂: Singlet around δ 5.1 ppm (2H).

    • Methyl Group: Singlet around δ 2.3 ppm (3H).

  • Validation Check: If the B(OH)₂ peak is missing but the aromatic region is clean, the material is likely the boroxine anhydride. This is acceptable for most reactions but affects molecular weight calculations (correction factor required).

HPLC (Purity)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Warning: Boronic acids can streak or show broad peaks on silica-based columns due to interaction with silanols. Use high buffer strength or end-capped columns.

Mass Spectrometry (MS)
  • Ionization: ESI Negative mode is often more sensitive for boronic acids [M-H]⁻.

  • Observation: Look for the mass of the boronic ester formed with the solvent (e.g., if using MeOH, look for the methyl boronate adducts).

Handling & Stability

  • Storage: Store at 2–8 °C.

  • Atmosphere: Hygroscopic. Keep under Argon if storing for >3 months.

  • Safety: Irritant (H315, H319, H335).[1] Wear standard PPE (gloves, goggles, lab coat).

  • Shelf Life: 12 months if sealed. Boronic acids slowly oxidize to phenols in air over long periods.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1072951-91-7).[2] Merck KGaA.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Authoritative review on boronic acid stability and reactivity).

  • Splendid Lab. Custom Synthesis & Impurity Standards Catalog. (Source for Tier 2 sourcing confirmation).

  • PubChem. Compound Summary: this compound.[2] National Library of Medicine. [1]

Sources

The Ether Modulator: Tuning Phenylboronic Acids for Bio-Orthogonality and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of functionalized phenylboronic acids (PBAs), the ether linkage (–OR) is often dismissed as a mere solubilizing tether. This view is reductive. For the senior application scientist, the ether linkage represents a precise electronic rheostat and a steric gatekeeper.

This guide dissects the role of alkoxy substituents in PBAs. We move beyond basic structural descriptions to analyze how the position (ortho/meta/para) and nature of the ether linkage dictate Lewis acidity (pKa), hydrolytic stability (protodeboronation resistance), and transmetallation efficiency in Suzuki-Miyaura cross-couplings.

The Electronic Landscape: pKa Modulation

The utility of a boronic acid is governed by its Lewis acidity—specifically, its ability to hybridize from sp² (neutral, trigonal planar) to sp³ (anionic, tetrahedral) upon binding a hydroxyl or a diol.

The Hammett Conflict

Ether linkages exert two opposing forces on the boron center:

  • Inductive Withdrawal (-I): Oxygen is electronegative, pulling density through the sigma bond.

  • Resonance Donation (+R): Oxygen lone pairs donate density into the pi-system.

In para-alkoxy substitutions, the +R effect dominates. The electron donation stabilizes the neutral sp² boron (which has an empty p-orbital) more than it stabilizes the anionic sp³ boronate (which has no empty orbitals). Consequently, the equilibrium shifts toward the neutral form, raising the pKa.

In ortho-alkoxy substitutions, the scenario changes. While the electronic effects persist, steric inhibition of resonance and direct field effects complicate the picture. Contrary to the "Wulff-type" amine-boron interactions, simple ether oxygens are rarely basic enough to form strong coordinate covalent bonds (B···O) with the boron center in the ground state, but they do influence the hydration sphere.

Comparative Acidity Data

The following table summarizes the pKa shifts induced by methoxy substitution relative to the unsubstituted parent.

CompoundSubstituent PositionElectronic EffectExperimental pKa (Approx)Kinetic Implication
Phenylboronic Acid (PBA) NoneReference~8.8Baseline reactivity
4-Methoxyphenylboronic acid ParaStrong +R (Donation)~9.3Lower Lewis acidity; harder to ionize at pH 7.4
3-Methoxyphenylboronic acid MetaDominant -I (Withdrawal)~8.7Slightly more acidic than PBA
2-Methoxyphenylboronic acid OrthoSteric + Field Effects~8.9Resists tetrahedral formation due to steric bulk

Mechanistic Insight: For biological sensing (e.g., glucose monitoring), a pKa ~9.3 is detrimental because the sensor remains "off" at physiological pH (7.4). Therefore, ether-linked PBAs often require auxiliary electron-withdrawing groups (like Fluorine) to lower the pKa back into the functional window (6.5–7.5).

Stability & Protodeboronation

A critical failure mode for PBAs is protodeboronation—the cleavage of the C–B bond by water, often catalyzed by acids, bases, or metal salts.

The Ortho-Effect as a Shield

While ortho-substitution usually hinders reaction rates, in the context of stability, it is a feature, not a bug. The mechanism of protodeboronation typically involves the attack of a water molecule or proton on the ipso-carbon or the boronate anion.

Bulky ortho-ether linkages (e.g., o-isopropoxy or o-PEG chains) create a "steric umbrella" that blocks the trajectory of incoming hydrolytic species. This makes ortho-alkoxy PBAs significantly more robust during storage and under physiological conditions compared to their para counterparts.

Visualization: Steric Shielding Mechanism

The following diagram illustrates how the ortho-ether linkage blocks the hydrolytic attack vector while allowing the reversible diol binding required for sensing.

ProtodeboronationShield cluster_0 Vulnerable State (Para-Substituted) cluster_1 Protected State (Ortho-Substituted) P_PBA Para-Alkoxy PBA (Exposed Ipso-Carbon) H2O_Attack Hydrolytic Attack (H2O / H+) P_PBA->H2O_Attack Cleavage C-B Bond Cleavage (Protodeboronation) H2O_Attack->Cleavage Fast Kinetics O_PBA Ortho-Alkoxy PBA (Steric Shielding) Block Attack Blocked by Ether Bulk O_PBA->Block Steric Hindrance Stable Intact C-B Bond (High Stability) Block->Stable Preservation

Caption: Comparative stability pathways. The ortho-ether substituent physically obstructs the trajectory required for hydrolytic cleavage of the C-B bond.

Synthetic Utility: Suzuki-Miyaura Coupling

The ether linkage influences the nucleophilicity of the boronic acid in Palladium-catalyzed cross-couplings.

The Nucleophilicity Paradox

It is a common misconception that electron-rich boronic acids are poor substrates. While electron-donating groups (EDGs) like ethers make the boron less acidic (harder to form the active boronate species


), once that species is formed, the aryl ring is more nucleophilic .

Therefore, the rate-limiting step shifts:

  • Transmetallation: Accelerated by the electron-rich aryl group (facilitates transfer to the electron-deficient Pd(II) center).

  • Activation: Retarded by the high pKa (requires stronger bases to generate the boronate).

Protocol: Coupling of Deactivated Ether-PBAs

For sterically hindered or electron-rich ether-PBAs, standard carbonate bases often fail. The following protocol uses a stronger hydroxide base and a bulky phosphine ligand to drive the reaction.

Reagents:

  • Substrate: 4-(2-methoxyethoxy)phenylboronic acid (1.2 equiv).

  • Electrophile: Aryl bromide (1.0 equiv).

  • Catalyst: Pd₂(dba)₃ (1 mol%).

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%).

  • Base: K₃PO₄ (3.0 equiv) or Ba(OH)₂ for difficult cases.

  • Solvent: Toluene:Water (10:1).

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, Pd source, ligand, and base. Seal and purge with Argon for 5 minutes. Reason: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Activation: Heat to 100°C.

    • Checkpoint: The mixture should turn from dark red/purple to black/brown. If palladium black precipitates immediately, the ligand coordination failed.

  • Workup: After 4-12 hours, cool to RT. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Ether-linked products are polar; ensure the gradient is adjusted (e.g., 20-50% EtOAc in Hexanes).

Bio-Applications: Solubility & Linkers

The most practical role of the ether linkage in drug development is as a PEGylation handle . Phenylboronic acids are notoriously hydrophobic (logP ~ 1.5–2.5). Attaching a polyethylene glycol (PEG) chain via an ether bond transforms the solubility profile.

Design Logic
  • Direct Attachment: Ar–O–(CH₂CH₂O)n–Me.

  • Benefit: Increases water solubility without altering the fundamental reactivity of the boron center as drastically as an amine or amide linkage would.

  • Caution: Ensure the PEG chain is in the para or meta position if you want to avoid steric interference with protein/sugar binding. Use ortho only if you intend to modulate binding kinetics.

Workflow: Synthesis of PEGylated PBA

This protocol describes the "Pre-Borylation" strategy, which is superior to trying to alkylate a pre-existing phenol-boronic acid (which leads to side reactions at the boron).

SynthesisWorkflow Step1 Step 1: Williamson Ether Synthesis 4-Bromophenol + Tosyl-PEG-OMe (K2CO3, DMF, 80°C) Step2 Intermediate Isolation 4-Bromo-(PEG)-benzene (Purify via SiO2) Step1->Step2 Step3 Step 2: Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Step2->Step3 Step4 Step 3: Boron Quench (Add B(OiPr)3, warm to RT) Step3->Step4 Step5 Step 4: Acid Hydrolysis (1M HCl quench) Step4->Step5 Final Final Product PEGylated Phenylboronic Acid Step5->Final

Caption: Synthetic route for PEGylated PBAs. Installing the ether linkage on the aryl halide before borylation prevents competing reactions at the Lewis acidic boron center.

References

  • Electronic Effects on pKa

    • Title: Substituent Effects on the Acidity of Phenylboronic Acids.[1]

    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Ortho-Alkoxy Interactions

    • Title: Intramolecular interactions in ortho-methoxyalkylphenylboronic acids and their catechol esters.[2]

    • Source: Journal of Molecular Structure.
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction.
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • Protodeboronation Stability

    • Title: Protodeboronation of ortho- and para-phenol boronic acids.[3]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (referred to herein as Compound A ).[1]

Compound A presents a specific chemoselective challenge: it contains a reactive boronic acid moiety intended for coupling, but also possesses an internal aryl chloride (4-chloro-3-methylphenoxy) that must remain intact.[1] The selection of the catalyst system is critical to differentiate between the oxidative addition of the external electrophile (the coupling partner) and the internal aryl chloride, which would lead to polymerization or homocoupling.

This protocol recommends a Pd(dppf)Cl₂[1]·CH₂Cl₂ based system, which offers the optimal balance of activity toward aryl bromides/iodides while remaining kinetically inert toward the deactivated internal aryl chloride under controlled thermal conditions.[1]

Critical Substrate Analysis

The "Trojan Horse" Challenge

Compound A acts as a bifunctional scaffold. In a standard Suzuki reaction, the boronic acid (


) is the nucleophile.[1] However, the molecule contains a "Trojan Horse"—the aryl chloride on the phenoxy tail.
  • Target Reaction:

    
     (Cross-Coupling)
    
  • Side Reaction (Undesired):

    
     (Oligomerization/Homocoupling)
    
Structural Stability[1]
  • Ether Linkage: The benzylic ether linkage (

    
    ) is generally stable to basic Suzuki conditions but can be sensitive to strong Lewis acids or extreme temperatures (>120°C).[1]
    
  • Boroxine Formation: Like many boronic acids, Compound A exists in equilibrium with its trimeric anhydride (boroxine).[1][2] The protocol below includes a hydration step (aqueous base) to ensure the active monomeric species is available.[1]

Catalyst Selection Matrix

The choice of ligand dictates the fate of the internal chloride.[1]

Catalyst SystemLigand ClassReactivity ProfileRecommendation
Pd(PPh₃)₄ Monodentate PhosphineLow/Moderate. Good for Ar-I/Br.[1] prone to oxidation; "Tetrakis" often requires high catalyst loading (5-10 mol%).[1]Secondary Choice. Use only if Ar-I is the partner.[1]
Pd(dppf)Cl₂ Bidentate FerrocenylRobust. Excellent stability.[1] High activity for Ar-Br; low activity for deactivated Ar-Cl.[1]Primary Choice. Best balance of selectivity and stability.[1]
Pd(OAc)₂ + XPhos Dialkylbiaryl PhosphineHyper-Active. Will activate Ar-Cl.[1] High risk of reacting with the internal chloride of Compound A.AVOID. Unless the coupling partner is a highly deactivated chloride.[1]
Pd(Amphos)Cl₂ Bulky PhosphineHigh. Good for difficult couplings, but lower selectivity than dppf for this specific substrate.[1]Alternative. If Pd(dppf) fails.

Detailed Experimental Protocol

Reagents and Stoichiometry
  • Limiting Reagent: Aryl Bromide/Iodide Coupling Partner (1.0 equiv)[1]

  • Nucleophile: Compound A (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂[1]·DCM) (0.03 equiv / 3 mol%)[1]

  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow

Step 1: Reaction Assembly

  • Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol) and Compound A (1.2 mmol, 331 mg).

  • Add Pd(dppf)Cl₂[1]·DCM (0.03 mmol, 24.5 mg).[1]

  • Seal the vial with a septum cap.[1]

  • Crucial: Evacuate the vial and backfill with Nitrogen (

    
    ) or Argon three times to remove atmospheric oxygen.[1]
    

Step 2: Solvent Addition [1]

  • Add 1,4-Dioxane (4.0 mL) via syringe.

  • Add 2.0 M aq.[1]

    
      (1.5 mL, 3.0 mmol) via syringe.[1]
    
    • Note: The mixture will be biphasic. Vigorous stirring is required.[1][3]

Step 3: Reaction Execution

  • Place the vial in a pre-heated block at 85°C .

  • Stir vigorously (≥800 RPM) for 4–16 hours.

  • Monitor by HPLC or TLC.[1]

    • Endpoint: Disappearance of the Aryl Halide coupling partner.[1]

    • QC Check: Ensure the peak for Compound A decreases but does not vanish completely (excess was used).[1]

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the organic layer.[1][3] Extract the aqueous layer once more with Ethyl Acetate.[1][4]

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    

Mechanism & Selectivity Visualization[1]

The following diagram illustrates the kinetic competition. The "Green Path" represents the desired cycle where the catalyst prefers the external Aryl Bromide.[1] The "Red Path" shows the failure mode where the catalyst attacks the internal Chloride.[1]

G Cat Pd(0)L2 (Active Catalyst) OA_Good Oxidative Addition (Fast) Cat->OA_Good Preferential Reaction OA_Bad Oxidative Addition (Slow/Undesired) Cat->OA_Bad Avoided by Ligand Choice ArBr External Electrophile (Ar-Br / Ar-I) ArBr->OA_Good Substrate Compound A (Contains Ar-B(OH)2 & Ar-Cl) Substrate->OA_Bad Internal Cl Attack TM Transmetallation OA_Good->TM + Substrate (Boron end) Byproduct Polymer/Homocoupling (Ar-Cl Lost) OA_Bad->Byproduct RE Reductive Elimination TM->RE RE->Cat Regenerate Pd(0) Product Desired Biaryl Product (Ar-Cl Retained) RE->Product

Figure 1: Kinetic selectivity pathway. Pd(dppf)Cl₂ preferentially undergoes oxidative addition with Ar-Br/I over the sterically hindered and electronically deactivated Ar-Cl present on Compound A.[1]

Troubleshooting & QC

Protodeboronation

If the boronic acid group is cleaved before coupling (yielding the dechlorinated ether), the reaction pH may be too high.

  • Solution: Switch from

    
     to 
    
    
    
    (anhydrous) or use a milder base like
    
    
    .[1] Reduce temperature to 70°C.
Low Conversion

If the Aryl Halide remains unconsumed:

  • Check Oxygen: The most common failure mode is poor degassing.[1] Pd(0) is rapidly quenched by

    
    .[1]
    
  • Boroxine Hydrolysis: Ensure water is present in the solvent system.[1][3] Anhydrous conditions often fail because the boroxine trimer does not hydrolyze to the reactive boronic acid monomer.[1]

Analytical Data (Expected)
  • HPLC: Compound A elutes later than typical phenylboronic acids due to the lipophilic chlorophenoxy tail.[1]

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the methylene bridge (

    
    ) around 
    
    
    
    5.10 ppm and the methyl group singlet at
    
    
    2.30 ppm.[1] The boronic acid hydroxyls often appear as a broad singlet around
    
    
    8.0 ppm (concentration dependent).[1]

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link

  • Ishiyama, T.; Abe, S.; Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides."[1] Chemistry Letters, 1992 , 21(4), 691–694.[1] Link[1]

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[1] Journal of the American Chemical Society, 2000 , 122(17), 4020–4028.[1] Link[1]

  • Organic Chemistry Portal. "Suzuki Coupling - Chemoselectivity." (General Reference for catalyst tolerance). Link

  • PubChem Compound Summary. "this compound."[1] (Structural Validation). Link[1]

Sources

Application Note: Synthesis of Biaryl Compounds using 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for utilizing 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (CAS: 1072951-91-7) in Suzuki-Miyaura cross-coupling reactions. This specific boronic acid derivative serves as a critical building block in medicinal chemistry, particularly for installing the 3-(benzyloxy)phenyl pharmacophore—a scaffold frequently observed in kinase inhibitors and receptor modulators.

The unique structural feature of this compound—a meta-substituted boronic acid linked via a stable ether bridge to a halogenated aromatic ring—requires specific attention to catalyst selection to prevent protodeboronation and ensure high chemoselectivity in the presence of the aryl chloride moiety already present on the molecule.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name This compound
CAS Number 1072951-91-7
Formula C₁₄H₁₄BClO₃
Molecular Weight 276.52 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
Storage 2-8°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Structural Alert Contains both a Boronic Acid (reactive) and an Aryl Chloride (potentially reactive).[1] Chemoselectivity is controlled by catalyst choice.

Mechanistic Insight: The Catalytic Cycle

To optimize the reaction, one must understand the competitive pathways. The primary challenge with this substrate is ensuring the palladium catalyst inserts into the external Aryl Halide (Ar-X) partner and not the internal aryl chloride of the boronic acid reagent itself (homocoupling/polymerization).

Graphviz Diagram: Chemoselective Suzuki Cycle

The following diagram illustrates the pathway favoring the desired cross-coupling over side reactions.

SuzukiCycle Pd0 Pd(0) Active Species (L2Pd) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-Br/I (Electrophile) Side1 Internal Reaction (Avoided by Ligand Choice) Pd0->Side1 Reaction with Internal Cl (If catalyst too active) Int1 Pd(II) Intermediate Ar-Pd-X OxAdd->Int1 TransMet Transmetallation (+ Boronic Acid + Base) Int1->TransMet Activation by Base Int2 Diaryl Pd(II) Complex TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the necessity of chemoselectivity. High-activity catalysts (e.g., substituted biaryl phosphines) must be tuned to prefer the external electrophile (Ar-Br/I) over the internal chloride.

Experimental Protocols

Protocol A: Standard Cross-Coupling (High Yield)

Application: Synthesis of biaryls with Aryl Bromides or Iodides. Rationale: Uses Pd(dppf)Cl₂, a robust catalyst that resists dehalogenation of the internal chloride, ensuring the "4-Chloro" moiety remains intact for later functionalization.

Reagents:

  • Boronic Acid (Substrate): 1.0 equiv (276.5 mg for 1 mmol scale)

  • Aryl Halide (Partner): 1.0 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a 10 mL microwave vial or round-bottom flask with the Boronic Acid (1.0 mmol), Aryl Halide (1.0 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inertion: Cap the vessel and cycle vacuum/Argon three times. This is critical to prevent phenol formation via oxidation of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Quickly remove the cap (under positive Argon flow) and add Pd(dppf)Cl₂ (40 mg, 0.05 mmol). Reseal immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Monitor via LC-MS. Look for the disappearance of the Aryl Halide peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Coupling with Difficult Partners (Sterically Hindered/Chlorides)

Application: When coupling with unreactive Aryl Chlorides or ortho-substituted partners. Rationale: Uses XPhos Pd G2 , a precatalyst that generates a highly active monoligated Pd(0) species capable of oxidative addition into chlorides. Warning: This condition may activate the internal chloride of the boronic acid if the external partner is not sufficiently reactive.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (anhydrous, 2.0 equiv)

  • Solvent: THF / Water (10:1)

Step-by-Step Methodology:

  • Setup: Combine Boronic Acid (1.0 equiv), Aryl Chloride partner (1.0 equiv), and K₃PO₄ (2.0 equiv) in a vial.

  • Solvent: Add THF (0.2 M concentration).

  • Catalyst: Add XPhos Pd G2 (2 mol%).

  • Reaction: Heat to 60°C . Do not overheat, as higher temperatures promote homocoupling.

  • Validation: Check LC-MS at 1 hour. If <50% conversion, add 1 mol% additional catalyst.

Workflow Visualization

Workflow Start Start: Weigh Reagents Degas Degas Solvents (Critical Step) Start->Degas Heat Reaction 80°C, 4-12h Degas->Heat Check QC Check: LCMS/TLC Heat->Check Decision Complete? Check->Decision Decision->Heat No (Add time) Workup Aq. Workup (EtOAc/H2O) Decision->Workup Yes Column Flash Column Chromatography Workup->Column

Figure 2: Operational workflow for the synthesis process. The degassing step is highlighted as a critical control point.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation (loss of B(OH)₂ group).Switch base to anhydrous K₃PO₄ or CsF. Reduce water content in solvent.
Homocoupling (Biaryl ether dimer) Oxidative coupling due to O₂ presence.Re-degas solvents vigorously. Ensure Argon balloon is active.
Internal Reaction (Cyclization) Catalyst inserting into internal Ar-Cl.Switch to less electron-rich ligand (e.g., from XPhos to dppf or PPh₃). Lower temperature.
Starting Material Persists Catalyst poisoning (inactive Pd black).Add fresh catalyst (1-2 mol%). Ensure reaction mixture is not turning black immediately (sign of instability).

Self-Validation Check: Before committing the bulk material, run a "test tube" reaction (10 mg scale).

  • Spot TLC at t=0.

  • Spot TLC at t=1h.

  • Pass Criteria: New spot appears (product), Boronic acid spot (baseline/polar) diminishes. If the Boronic acid spot disappears but no new product spot appears, protodeboronation has occurred (hydrolysis).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • PubChem. (n.d.).[2] this compound - Compound Summary.

Sources

Application Note: 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid in Agrochemical Discovery

[1]

Executive Summary: A Privileged Motif for Bioactivity

In the competitive landscape of agrochemical discovery, the 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (CAS: 1072951-91-7) serves as a critical "linker-effector" module.[1] This building block allows for the rapid introduction of the 4-chloro-3-methylphenoxy moiety—a lipophilic, metabolically robust pharmacophore found in numerous biocides and herbicides—onto a biaryl scaffold via a flexible methylene linker.[1]

This guide details the strategic application of this boronic acid in Suzuki-Miyaura cross-coupling to synthesize next-generation fungicides (Strobilurin analogues) and PPO-inhibitor herbicides. We provide a validated, high-fidelity protocol designed to suppress common boronic acid side reactions (protodeboronation) while maximizing yield in heteroaryl couplings.

Chemical Profile & Handling

Compound: this compound Role: Nucleophilic coupling partner (Arylboronic acid) Key Structural Features: [1][2]

  • Boronic Acid Handle: Positioned meta to the linker, offering unique geometry compared to standard para-linked biphenyls.[1]

  • Methylene Spacer: Breaks conjugation between the two aryl rings, increasing conformational flexibility (entropy) to fit complex enzyme binding pockets.[1]

  • Substituted Phenoxy Tail: The Cl/Me substitution pattern mimics the steric and electronic properties of auxin-like herbicides and increases lipophilicity (LogP) for better cuticular penetration in plants.

PropertySpecificationCritical Note
Molecular Weight 276.52 g/mol --
Appearance White to off-white solidHygroscopic; store under inert gas.[1][3]
Solubility DMSO, DMF, MeOH, THFPoor water solubility; requires organic co-solvent.[1]
Stability Good in solid stateRisk: Protodeboronation in hot, aqueous acidic media.[1]

Application Workflow: Modular Agrochemical Synthesis

The primary utility of this compound is the "Late-Stage Installation" of the lipophilic tail. Instead of building the ether linkage linearly, researchers can couple this pre-formed unit to diverse heteroaromatic cores (pyridines, pyrazoles, pyrimidines) to rapidly generate structure-activity relationship (SAR) libraries.

Logical Pathway Diagram

The following diagram illustrates the modular assembly logic, contrasting linear synthesis with the convergent Suzuki approach using this building block.

AgrochemicalAssemblycluster_0AdvantagesCoreHeteroaryl Core(e.g., Chloropyridine)ReactionSuzuki-MiyauraCoupling(Pd Catalyst)Core->ReactionElectrophileBlockBuilding Block:3-[(4-Cl-3-Me-phenoxy)methyl]phenylboronic acidBlock->ReactionNucleophileProductAgrochemical Candidate(Biaryl Ether Scaffold)Reaction->ProductC-C Bond FormationDownstreamScreening:1. Fungicidal (QoI)2. Herbicidal (PPO)Product->DownstreamAdv1• Convergent SynthesisAdv2• Avoids Toxic Phenol Handling

Caption: Convergent assembly strategy using the boronic acid building block to rapidly access biaryl ether agrochemical candidates.

Validated Protocol: High-Efficiency Suzuki Coupling

Objective: Couple this compound with a deactivated heteroaryl chloride (e.g., 2-chloropyridine derivative).

Challenge: Boronic acids with electron-rich ether tails can be prone to oxidative homocoupling or hydrolytic deboronation. Solution: This protocol uses a precatalyst system (Pd-XPhos G3) for rapid activation and a biphasic solvent system to modulate base solubility.

Materials
  • Limiting Reagent: Heteroaryl Chloride (1.0 equiv)

  • Boronic Acid: this compound (1.2 equiv)[1]

  • Catalyst: XPhos Pd G3 (2-3 mol%) – Provides high turnover for sterically demanding or deactivated substrates.

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)[1]

  • Solvent: 1,4-Dioxane or THF (Degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a 2-neck round-bottom flask or a microwave vial. Cool under a stream of Argon or Nitrogen.

    • Reasoning: Oxygen promotes homocoupling of the boronic acid (forming the symmetric dimer), wasting the valuable building block.[1]

  • Reagent Charging:

    • Add the Heteroaryl Chloride (1.0 mmol) and the Boronic Acid (1.2 mmol, 332 mg) to the vessel.[1]

    • Add XPhos Pd G3 (0.02 mmol).

    • Checkpoint: If using a non-solid starting material, add it after the solvent.[1]

  • Solvent & Base Addition:

    • Add degassed 1,4-Dioxane (4 mL).

    • Add degassed 0.5 M K₃PO₄ (4 mL).

    • Causality: The biphasic system (organic/water) ensures the boronate species forms at the interface without overwhelming the catalyst with hydroxide ions, which can lead to palladium black precipitation.

  • Reaction:

    • Seal the vessel. Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).

    • Monitoring: Check TLC every hour. The boronic acid usually runs lower (more polar) than the product. Look for the disappearance of the aryl chloride.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (10 mL).

    • Scavenger Step: Add 50 mg of Silica-supported Thiol (Si-Thiol) or wash with 5% aqueous N-acetylcysteine solution.[1]

    • Why? This actively removes residual Palladium, preventing false positives in biological assays due to heavy metal toxicity.

  • Purification:

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Experimental Workflow Diagram

SuzukiProtocolStartStart: Inert Gas PurgeMixCharge Solids:1. Aryl Halide2. Boronic Acid (1.2 eq)3. Pd-XPhos G3 (2%)Start->MixSolventAdd Degassed Solvent:1,4-Dioxane + 0.5M K3PO4Mix->SolventHeatHeat to 80°C(4-6 Hours)Solvent->HeatCheckTLC/LCMS CheckHeat->CheckCheck->HeatIncompleteWorkupBiphasic Extraction(EtOAc / Water)Check->WorkupCompleteCompleteReaction Complete?ScavengePd Scavenging(Si-Thiol or N-Acetylcysteine)Workup->ScavengePurifyFlash ChromatographyScavenge->Purify

Caption: Step-by-step decision tree for the Suzuki coupling protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation of the building block.Switch base to anhydrous K₂CO₃ or CsF in dry DMF.
Homocoupling (Dimer) Oxygen presence.Degas solvents more rigorously (sparge with Ar for 15 min).
Start Material Remains Catalyst deactivation.Add a second portion of catalyst (1 mol%) after 2 hours.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Boronic Acid Stability & Protodeboronation

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Agrochemical Scaffold Design (Strobilurins)

    • Sauter, H., et al. (1999). Strobilurins: Evolution of a New Class of Active Substances.
  • Compound Data (PubChem)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 24885579, this compound.[1][4]

Application Notes and Protocols: 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid. We delve into the fundamental properties of this versatile molecule and present detailed protocols for its application in the synthesis of stimuli-responsive polymers and advanced organic electronic materials. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Unique Potential of this compound

Phenylboronic acids (PBAs) are a class of compounds that have garnered significant attention across various scientific disciplines, from organic synthesis to medicine.[1][2] Their utility is rooted in the unique chemical reactivity of the boronic acid moiety, which can form reversible covalent bonds with cis-diols.[1][3][4] This interaction is the foundation for a wide array of applications, including the development of sensors for saccharides and glycoproteins, as well as the creation of "smart" materials that respond to specific chemical stimuli.[5][6][7][8]

This compound is a distinguished member of the PBA family. Its molecular architecture, characterized by a bulky and electronically-modified phenoxymethyl substituent, offers distinct advantages in materials science. The chloro and methyl groups on the terminal phenoxy ring are known to modulate the electronic and steric properties of the molecule.[9] This fine-tuning can influence the binding affinity and selectivity of the boronic acid group, as well as the bulk properties of materials into which it is incorporated.

This guide will focus on two primary applications of this compound:

  • As a functional monomer in the synthesis of stimuli-responsive polymers: The boronic acid group can act as a pendant recognition site, enabling the resulting polymer to interact with diol-containing molecules.

  • As a building block in Suzuki-Miyaura cross-coupling reactions: This powerful carbon-carbon bond-forming reaction allows for the construction of complex biaryl structures, which are pivotal in the development of organic semiconductors and other advanced electronic materials.[9]

Physicochemical Properties and Handling

A thorough understanding of the material's properties is crucial for its effective application. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C14H14BClO3[10]
Molecular Weight 276.52 g/mol [10]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Slightly soluble in water.[11]

Safety and Handling:

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Application I: Synthesis of a Stimuli-Responsive Polymer via Radical Polymerization

The incorporation of this compound into a polymer backbone imparts the ability to create materials that can respond to the presence of diols, such as glucose. This protocol details the synthesis of a copolymer of N,N-dimethylacrylamide and an acrylamide derivative of our target molecule.

Rationale and Workflow Overview

The boronic acid-functionalized monomer is first synthesized and then copolymerized with a hydrophilic comonomer. The resulting polymer will be water-soluble and capable of undergoing changes in its physical properties (e.g., viscosity, solubility) upon interaction with diols. This responsiveness is driven by the reversible formation of boronate esters.[1][12]

G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound C Amine-terminated linker A->C Amidation B Acryloyl Chloride D Functionalized Monomer B->D C->B Acrylation E Functionalized Monomer D->E H Stimuli-Responsive Polymer E->H F N,N-dimethylacrylamide F->H G AIBN (Initiator) G->H Radical Polymerization

Figure 1: Workflow for the synthesis of a stimuli-responsive polymer.

Experimental Protocol: Synthesis of the Acrylamide Monomer

This protocol first requires the modification of the boronic acid to introduce a polymerizable group.

Materials:

  • This compound

  • N-(3-Aminopropyl)methacrylamide hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Amine Deprotection: In a round-bottom flask, dissolve N-(3-aminopropyl)methacrylamide hydrochloride (1.1 eq) in DCM. Add TEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Activation of Boronic Acid: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add DCC (1.1 eq) and DMAP (0.1 eq). Stir for 20 minutes at 0 °C.

  • Coupling Reaction: Slowly add the deprotected amine solution to the activated boronic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure acrylamide-functionalized monomer.

Experimental Protocol: Radical Copolymerization

Materials:

  • Acrylamide-functionalized monomer (from section 3.2)

  • N,N-dimethylacrylamide (DMAA)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-dioxane

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the acrylamide-functionalized monomer (0.1 eq) and DMAA (0.9 eq) in anhydrous 1,4-dioxane.

  • Initiator Addition: Add AIBN (0.01 eq) to the solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of cold diethyl ether. Collect the precipitate by filtration and wash with fresh diethyl ether.

  • Drying: Dry the polymer under vacuum at 40 °C to a constant weight.

Application II: Synthesis of a Biaryl Compound for Organic Electronics via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This compound serves as an excellent coupling partner for the synthesis of complex biaryl structures, which are often key components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13]

Rationale and Workflow Overview

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl bromide. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

G cluster_0 Reaction Components cluster_1 Reaction and Workup A This compound E Suzuki-Miyaura Coupling A->E B Aryl Bromide B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Extraction E->F G Purification F->G H Biaryl Product G->H

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (e.g., 4-bromotoluene, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide, this compound, and K2CO3.

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

  • Degassing: Degas the mixture by bubbling with argon for 20 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 to the reaction mixture under an argon atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.

Characterization and Data Analysis

The successful synthesis of the materials described in the protocols above should be confirmed through standard analytical techniques.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of the synthesized monomer and final polymer or biaryl product.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the synthesized materials.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized biaryl compound.
UV-Vis and Fluorescence Spectroscopy To investigate the optical properties of the biaryl compound for applications in organic electronics.

Conclusion

This compound is a valuable and versatile building block for the creation of advanced functional materials. The protocols detailed herein provide a solid foundation for researchers to explore its potential in developing novel stimuli-responsive polymers and organic electronic materials. The unique substitution pattern of this molecule offers opportunities for fine-tuning material properties, paving the way for innovations in fields ranging from biomedical devices to next-generation electronics.

References

  • MySkinRecipes. (n.d.). (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid. Retrieved from [Link]

  • Ye, Y., et al. (2020). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
  • Zhang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. Retrieved from [Link]

  • Dang, J. D., et al. (2012). Boron Subphthalocyanines as Organic Electronic Materials. ACS Publications. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Preparation method of 4-chlorophenylboronic acid. Retrieved from [Link]

  • Shabir, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Retrieved from [Link]

  • Li, M., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Retrieved from [Link]

  • Popa, A. M., et al. (2021). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. Retrieved from [Link]

  • Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Serbian Chemical Society.
  • Google Patents. (n.d.). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Anzai, J. (2016). Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Phenylboronic acid derivative-modified (6,5) single-wall carbon nanotube probes for detecting glucose and hydrogen peroxide. RSC Advances.
  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. Retrieved from [Link]

  • Li, M., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Theato, P. (2012). Biomedical applications of boronic acid polymers. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. MDPI. Retrieved from [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

Sources

Mastering Multi-Step Synthesis: A Researcher's Guide to Boronic Acid Protection of Diols

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of multi-step organic synthesis, where every move must be calculated and precise, the strategic protection and deprotection of functional groups is paramount. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask reactive sites on a molecule is the key to unlocking complex molecular architectures. Among the myriad of protecting group strategies, the use of boronic acids to shield diols has emerged as a particularly elegant and powerful tactic. This guide provides an in-depth exploration of the theory, application, and practical execution of boronic acid protection, offering field-proven insights to navigate the challenges and harness the full potential of this versatile chemical tool.

The Strategic Advantage of Boronic Acid Protection

The selective protection of 1,2- and 1,3-diols is a recurrent challenge in the synthesis of complex molecules, particularly in carbohydrate chemistry and the development of polyketide-derived natural products. Boronic acids offer a unique solution through the formation of cyclic boronate esters, a reversible covalent interaction that provides robust protection under a variety of reaction conditions.

The primary advantage of this strategy lies in the mild conditions required for both the formation and cleavage of the boronate ester. This "on-off" switching capability allows for the protection of diols while other chemical transformations are performed on the molecule, followed by the clean release of the diol at a later stage. Furthermore, the stability of the boronate ester can be fine-tuned by modulating the steric and electronic properties of the boronic acid, offering a level of control that is highly desirable in complex synthetic campaigns.

The Mechanism: A Reversible Covalent Dance

The protection of a diol with a boronic acid proceeds through a reversible esterification reaction. The boron atom of the boronic acid, with its vacant p-orbital, acts as a Lewis acid, readily reacting with the nucleophilic hydroxyl groups of the diol. This reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the formation of the cyclic boronate ester.

The stability of the resulting boronate ester is influenced by several factors, including the pKa of the boronic acid, the dihedral angle of the diol, and the steric environment around the boron center. Generally, more sterically hindered boronic acids and diols with a syn-periplanar arrangement of the hydroxyl groups form more stable esters.

A Comparative Overview of Common Boronic Acid Protecting Groups

The choice of the boronic acid protecting group is a critical decision in the planning of a synthetic route. The following table provides a comparative overview of some of the most commonly employed boronic acids for diol protection:

Boronic Acid Protecting GroupStructureStability CharacteristicsCommon Deprotection ConditionsKey Advantages
Phenylboronic Acid PhB(OH)₂Moderately stable. Sensitive to strong acids and bases.Acidic hydrolysis (e.g., aqueous HCl), oxidative cleavage (e.g., H₂O₂), or transesterification.Readily available, cost-effective, and generally easy to remove.
Pinacol (from Pinacolborane)Highly stable to a wide range of reaction conditions, including chromatography.[1]Acidic hydrolysis (often requiring heating),[2] transesterification with diethanolamine followed by acid treatment,[1][3] or reaction with potassium hydrogen fluoride.Robustness, stability to purification, and well-established reactivity.[1]
N-methyliminodiacetic acid (MIDA) MIDAExceptionally stable to a broad range of reagents, including strong acids, bases, and many organometallic reagents.[4][5]Mild basic hydrolysis (e.g., aqueous NaHCO₃ or NaOH).[2][6]High stability allows for multi-step transformations on the protected molecule.[4][5]

Orthogonality: Playing Well with Others

A key consideration in any protecting group strategy is its orthogonality—the ability to selectively remove one protecting group in the presence of others. Boronate esters exhibit excellent orthogonality with a variety of other common protecting groups, making them highly valuable in complex syntheses.

Protecting Group ClassCompatibility with Boronate EstersNotes
Silyl Ethers (e.g., TBDMS, TIPS) High Boronate esters are generally stable to the conditions used for both the introduction and removal of silyl ethers (e.g., fluoride ions).[3]
Benzyl Ethers (e.g., Bn) High Boronate esters are stable to the conditions of hydrogenolysis used to cleave benzyl ethers.
Acetals (e.g., Acetonide, Benzylidene) Moderate to High While both are acid-labile, the conditions for acetal cleavage can often be tailored to leave the boronate ester intact, and vice versa. Careful selection of reagents and conditions is necessary.
Esters (e.g., Acetate, Benzoate) High Boronate esters are stable to the basic or acidic conditions typically used for the hydrolysis of esters.[3]
Carbamates (e.g., Boc, Cbz) High Boronate esters are stable to the acidic (for Boc) or hydrogenolysis (for Cbz) conditions used for carbamate deprotection.

In the Trenches: Detailed Application Notes and Protocols

The true measure of a protecting group strategy lies in its practical application. The following section provides detailed, step-by-step protocols for the protection and deprotection of diols using common boronic acid reagents, along with a troubleshooting guide to navigate potential challenges.

Protocol 1: Protection of a Diol with Phenylboronic Acid

This protocol describes a general procedure for the protection of a 1,2- or 1,3-diol using phenylboronic acid.

Materials:

  • Diol-containing substrate

  • Phenylboronic acid (1.1 equivalents)

  • Anhydrous toluene or benzene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the diol-containing substrate (1.0 equivalent) and phenylboronic acid (1.1 equivalents).

  • Add a sufficient volume of anhydrous toluene or benzene to dissolve the reactants.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting phenylboronate ester by silica gel column chromatography.

Workflow for Diol Protection with Phenylboronic Acid

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Diol and Phenylboronic Acid B Add Anhydrous Toluene A->B C Assemble Dean-Stark Apparatus B->C D Heat to Reflux C->D Initiate Reaction E Azeotropic Removal of Water D->E F Monitor by TLC E->F G Cool to Room Temperature F->G Reaction Complete H Solvent Evaporation G->H I Silica Gel Chromatography H->I J J I->J Isolated Phenylboronate Ester

Caption: General workflow for the protection of a diol as a phenylboronate ester.

Protocol 2: Deprotection of a Phenylboronate Ester

This protocol outlines a common method for the cleavage of a phenylboronate ester to regenerate the free diol.

Materials:

  • Phenylboronate ester

  • Acetone

  • Water

  • Aqueous HCl (1 M) or Amberlyst-15 resin

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the phenylboronate ester in a mixture of acetone and water.

  • Add aqueous HCl (1 M) or a catalytic amount of Amberlyst-15 resin.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The deprotection is typically complete within 1-3 hours.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate) if HCl was used. If Amberlyst-15 was used, filter off the resin.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to afford the deprotected diol.

Deprotection of a Phenylboronate Ester

G A Phenylboronate Ester in Acetone/Water B Add Acid Catalyst (e.g., aq. HCl or Amberlyst-15) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Neutralization / Filtration D->E Reaction Complete F Solvent Removal E->F G Aqueous Workup F->G H Purified Diol G->H

Caption: Step-by-step process for the acidic hydrolysis of a phenylboronate ester.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Incomplete Protection Insufficient removal of water.Ensure the Dean-Stark apparatus is functioning correctly. Consider adding molecular sieves to the reaction mixture.
Steric hindrance.Use a less sterically demanding boronic acid or consider alternative protecting groups.
Difficult Purification Co-elution of the product with byproducts.Consider using a different solvent system for chromatography. For pinacol esters, purification on silica gel mixed with boric acid has been reported to be effective.[1]
Low Deprotection Yield Incomplete hydrolysis.Increase the reaction time or the amount of acid catalyst. For very stable boronate esters, consider harsher conditions or alternative deprotection methods.
Substrate degradation under acidic conditions.Use a milder acid catalyst or consider a non-acidic deprotection method like oxidative cleavage.
Unexpected Side Reactions Boronic acid mediated side reactions.Ensure the boronic acid is fully removed after deprotection. Consider using a stoichiometric amount of the boronic acid during protection.

Case Study: The Role of Boronic Acid Protection in the Synthesis of Bortezomib

The power of boronic acid chemistry in drug development is exemplified in the synthesis of Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[7] The synthesis of this complex molecule involves the use of a chiral pinanediol boronic ester as a key intermediate.

The pinanediol group serves a dual purpose in the synthesis of Bortezomib. Firstly, it acts as a protecting group for the boronic acid moiety, allowing for subsequent chemical transformations, such as peptide couplings, to be carried out without unwanted side reactions at the boron center.[8] Secondly, the chiral pinanediol auxiliary allows for the stereoselective introduction of the α-amino group, a critical feature for the biological activity of the drug. The high stability of the pinanediol boronic ester is crucial for its ability to withstand the reaction conditions required for the construction of the peptide backbone.[8] The final deprotection of the pinanediol group is typically achieved under acidic conditions to yield the active pharmaceutical ingredient.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

Boronic acid protection of diols is a robust and versatile strategy that has earned its place in the toolkit of the modern synthetic chemist. The mild conditions for formation and cleavage, coupled with the tunable stability and excellent orthogonality, make boronate esters an invaluable asset in the synthesis of complex molecules. By understanding the underlying principles and mastering the practical protocols, researchers can confidently employ this powerful tactic to navigate the challenges of multi-step synthesis and accelerate the discovery and development of new medicines and materials.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. [Link] (accessed Feb 7, 2026).

  • Sun, J.; Perfetti, J. S.; Santos, W. L. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. J. Org. Chem.2011, 76 (9), 3571–3575.
  • Adams, J.; Palombella, V. J.; Sausville, E. A.; Johnson, J.; Destree, A.; Lazarus, D. D.; Maas, J.; Pien, C. S.; Prakash, S.; Elliott, P. J. Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents. Cancer Res.1999, 59 (11), 2615–2622.
  • Duggan, P. J.; Tyndall, E. M. Boronic acids in stereoselective synthesis. J. Chem. Soc., Perkin Trans. 1, 2002, 1325-1339.
  • Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, Germany, 2011.
  • Stork, G.; Rychnovsky, S. D. A Stereocontrolled Synthesis of a Polypropionate-Derived Segment of Erythronolide A. J. Am. Chem. Soc.1987, 109 (5), 1565–1567.
  • Nicoletti, M.; Raston, C. L.; Bovin, A. P. Boron in medicinal chemistry: a new wave of therapeutics. Med. Chem. Commun.2015, 6, 1540-1559.
  • Mancini, R. S.; Lee, J. B.; Taylor, M. S. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Org. Biomol. Chem.2017, 15, 132-143.
  • Matteson, D. S. Boronic Esters in Asymmetric Synthesis. J. Org. Chem.2013, 78 (20), 10009–10023.
  • Coutts, S. J.; Adams, J.; Krolikowski, D.; Snow, R. J. Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids. Tetrahedron Lett.1994, 35 (29), 5109–5112.
  • Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Multistep Synthesis of Complex Boronic Acids. J. Am. Chem. Soc.2007, 129 (21), 6716–6717.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The slow-release strategy for Suzuki–Miyaura cross-coupling. Chem. Soc. Rev.2014, 43, 412-443.
  • Fernandes, G. F. S.; Denny, W. A.; Dos Santos, J. L. Boron in drug design: Recent advances in the development of new therapeutic agents. Eur. J. Med. Chem.2019, 179, 791-804.
  • Gillis, E. P.; Burke, M. D. Multistep synthesis of complex boronic acids from simple MIDA boronates. J. Am. Chem. Soc.2008, 130 (43), 14084–14085.
  • Pinacol Coupling Reaction. Organic Chemistry Portal. [Link] (accessed Feb 7, 2026).

  • Ivanov, A. S.; Zhalnina, M. V.; Vasilev, A. A.; Svirshchevskaya, E. V.; Kochetkov, S. N. A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron2009, 65 (34), 7105-7108.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Aich, D.; Kumar, P.; Ghorai, D.; Das, K. K.; Panda, S. Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chem. Commun.2022, 58, 12693-12704.
  • Protective Groups. Organic Chemistry Portal. [Link] (accessed Feb 7, 2026).

  • Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.2024, 16(4), 131.
  • Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma. Bioorg. Med. Chem.2014, 22(19), 5384-5391.
  • New applications of the interaction between diols and boronic acids. Wageningen University & Research. [Link] (accessed Feb 7, 2026).

  • Boronic acid-containing hydrogels: synthesis and their applications. Chem. Soc. Rev.2013, 42, 8323-8337.
  • WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link] (accessed Feb 7, 2026).

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Executive Summary: The "Distal Chloride" Challenge

You are working with This compound . This is not a standard phenylboronic acid. It possesses two distinct structural features that dictate your reaction strategy:

  • The Distal Aryl Chloride: The chlorine atom is located on the phenoxy ring, separated from the reactive boron center by a methylene ether linker. This creates a potential chemoselectivity trap . If you use a catalyst that is too active (designed for unactivated aryl chlorides), you risk oxidative addition into the reagent's own chlorine, leading to polymerization or self-coupling.

  • The Benzylic Ether Linkage: While generally stable to base, this linker is susceptible to oxidation at high temperatures if strict anaerobic conditions are not maintained.

This guide prioritizes chemoselectivity (preserving the chloro-substituent) while maximizing transmetallation efficiency .

Module 1: Catalyst Selection & Chemoselectivity

The Core Dilemma: You must activate your electrophile (coupling partner) without activating the chlorine on your boronic acid reagent.

Scenario A: Your Coupling Partner is an Aryl Bromide or Iodide
  • Recommendation: Use "Mild" Generation Catalysts.

  • Primary Choice: Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)

  • Alternative: Pd(PPh₃)₄ (3-5 mol%)

  • Why: These catalysts readily insert into C-Br and C-I bonds at 60-80°C but are kinetically slow to insert into the C-Cl bond of your reagent. This ensures the chlorine on the phenoxy ring remains intact for downstream SAR (Structure-Activity Relationship) modifications.

Scenario B: Your Coupling Partner is an Aryl Chloride[1]
  • Recommendation: Use Sterically Bulky, Electron-Rich Phosphines (Buchwald Ligands).

  • Primary Choice: XPhos Pd G3 or SPhos Pd G3

  • Critical Adjustment: You must carefully control temperature. Do not exceed 80°C.

  • Why: These precatalysts generate highly active monoligated Pd(0) species. While necessary to activate your aryl chloride partner, they can react with the reagent's chlorine.

  • Strategy: If selectivity is poor (oligomerization observed), switch your coupling partner to a bromide or triflate rather than trying to tune the catalyst to distinguish between two different aryl chlorides.

Module 2: The "Protodeboronation" Defense

Low yields are often caused by the hydrolytic cleavage of the C-B bond (protodeboronation) before the coupling occurs.

Mechanism:



Optimization Matrix:

VariableStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Base

or


or

Phosphate bases often facilitate transmetallation faster than carbonate, outcompeting the hydrolysis pathway [1].
Solvent DMF or MeOH/Water1,4-Dioxane or Toluene Protic solvents accelerate protodeboronation. Use aprotic solvents with a minimum amount of water (e.g., 10:1 ratio) just to dissolve the base.
Additives NoneWater (trace) While water causes protodeboronation, trace water is required for the boronate pathway. Do not run strictly anhydrous unless using specialized esters.
Module 3: Visual Troubleshooting Logic
Diagram 1: Catalyst & Protocol Decision Tree

This logic gate helps you select the correct conditions based on your specific electrophile partner.

SuzukiLogic Start Select Coupling Partner (R-X) Partner_Br Aryl Bromide / Iodide Start->Partner_Br Partner_Cl Aryl Chloride Start->Partner_Cl Cat_Mild Use Mild Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Partner_Br->Cat_Mild Cat_Active Use Active Catalyst XPhos Pd G3 or SPhos Pd G3 Partner_Cl->Cat_Active Temp_Std Temp: 60-80°C Base: Na2CO3 Cat_Mild->Temp_Std Result_Br High Selectivity (Cl on reagent preserved) Temp_Std->Result_Br Risk_Check Risk: Reagent Polymerization (Cl vs Cl competition) Cat_Active->Risk_Check Action_Opt Optimize: Lower Temp (60°C) Slow Addition of Reagent Risk_Check->Action_Opt Oligomers detected Result_Cl Target Product Risk_Check->Result_Cl Clean reaction Action_Opt->Result_Cl

Caption: Decision tree for preserving the distal chlorine substituent during catalysis.

Module 4: Frequently Asked Questions (Technical)

Q1: The reaction mixture turned black immediately upon heating, and conversion is <10%. What happened? A: This is "Palladium Black" precipitation. It indicates your catalyst decomposed before it could enter the catalytic cycle.

  • Cause: Often due to lack of phosphine ligand stabilization or insufficient degassing (oxygen oxidation).

  • Fix: Ensure your solvent is degassed (sparge with Argon for 15 mins). If using

    
    , it may be old (it should be yellow, not orange/brown). Switch to a more robust precatalyst like Pd(dppf)Cl₂  which is air-stable.
    

Q2: I see a side product with Mass = [Target - Cl + H]. Is this protodeboronation? A: No. If you lost the Chlorine, you have performed hydrodehalogenation .

  • Cause: Your catalyst is too active and performed oxidative addition into the Ar-Cl bond, followed by hydride reduction (likely from the solvent or base).

  • Fix: Switch to a less electron-rich ligand (e.g., from XPhos to

    
     or dppf). Lower the reaction temperature.
    

Q3: I see a side product with Mass = [Reagent -


 + H]. 
A: Yes, this is protodeboronation. 
  • Fix: The boronic acid is hydrolyzing.[2]

    • Switch base to

      
      .
      
    • Reduce water content (use Dioxane/Water 10:1).

    • Add the boronic acid slowly (syringe pump) to keep its standing concentration low, favoring the cross-coupling over the hydrolysis [2].

Q4: Can I use ethanol or methanol as a co-solvent? A: Avoid primary alcohols if possible.

  • Reason: While common in Suzuki couplings, primary alcohols can act as hydride sources (via

    
    -hydride elimination from alkoxide-Pd species), increasing the risk of reducing your aryl chloride (hydrodehalogenation). Use Isopropanol  (secondary alcohol) or Dioxane  instead.
    
Module 5: Standardized High-Yield Protocol

For coupling with an Aryl Bromide.

  • Charge: To a reaction vial, add:

    • Aryl Bromide (1.0 equiv)

    • This compound (1.2 equiv)

    • 
       (0.03 equiv / 3 mol%)
      
    • 
       (2.0 equiv)
      
  • Solvent: Add 1,4-Dioxane and Water (Ratio 9:1). Concentration ~0.1 M.

  • Degas: Sparge with Argon/Nitrogen for 5-10 minutes. Crucial for preventing homocoupling.

  • React: Seal and heat to 80°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water. The distal chlorine should remain intact.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Side reactions of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Catalytic Behavior & Troubleshooting for 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Executive Summary

You are working with This compound , a bifunctional building block. While the boronic acid moiety is your intended reactive site (nucleophile), this molecule presents a unique "Trojan Horse" challenge: it contains a latent electrophile (the aryl chloride) and a sensitive benzylic ether linkage.

This guide moves beyond generic Suzuki coupling advice. It addresses the specific structural vulnerabilities of this scaffold:

  • Self-Oligomerization: The competition between cross-coupling and head-to-tail self-reaction.

  • Protodeboronation: Instability driven by the meta-benzylic ether.

  • Ether Cleavage: Palladium-catalyzed hydrogenolysis of the linker.

Part 1: The "Pathways of Doom" (Mechanistic Overview)

Before optimizing yield, you must identify which side reaction is consuming your starting material. The diagram below maps the four distinct fates of your molecule in a palladium-catalyzed environment.

ReactionPathways SM Starting Material (Ar-B(OH)2 + Ar'-Cl) Product Desired Product (Cross-Coupling) SM->Product  + Electrophile (R-X)  Pd(0), Base Proto Protodeboronation (Ar-H) SM->Proto  High pH, H2O  Ipso-protonation Dimer Homocoupling (Ar-Ar) SM->Dimer  O2 present  Pd(II) species Polymer Oligomerization (Head-to-Tail) SM->Polymer  Active Catalyst  (Reacts with own Cl) Cleavage Ether Cleavage (Ar-OH + Toluene) SM->Cleavage  H2 source  Pd/C-like activity

Figure 1: Reaction landscape for this compound.[1] Green path indicates success; red/yellow paths indicate specific failure modes described below.

Part 2: Troubleshooting & Optimization Modules

Module 1: The "Head-to-Tail" Oligomerization Risk

The Issue: Your molecule contains both a boronic acid (nucleophile) and an aryl chloride (electrophile). If your catalyst is too active (e.g., using SPhos, XPhos, or RuPhos), it may oxidatively add to the aryl chloride of one molecule and transmetallate with the boronic acid of another, creating oligomers/polymers.

Diagnostic:

  • TLC/LCMS: A "streak" or multiple spots with increasing mass units (+266 Da increments).

  • Appearance: Reaction mixture turns into a gummy, insoluble residue.

Protocol Adjustment:

Parameter Recommendation Rationale
Ligand Selection Use dppf or PPh3 These ligands activate Ar-Br/Ar-I but are often too sterically hindered or electronically poor to activate the deactivated Ar-Cl bond on your molecule [1]. Avoid Buchwald dialkylbiaryl phosphines unless necessary.
Electrophile Use Ar-I or Ar-Br partners Ensure your intended coupling partner is significantly more reactive than the Ar-Cl on your boronic acid.

| Addition Order | Slow Addition of Boronic Acid | Keep the concentration of the boronic acid low relative to the coupling partner to statistically favor cross-coupling over self-coupling. |

Module 2: Protodeboronation (The Silent Yield Killer)

The Issue: The methylene bridge at the meta-position exerts a mild inductive effect. Under high pH and high temperature, the boronate anion can undergo ipso-protonation, replacing the


 group with a proton [2].

Diagnostic:

  • LCMS: Mass peak corresponding to [M-B(OH)2 + H]. You will see the loss of the boron signal.

  • Yield: Starting material disappears, but no coupled product forms.

Protocol Adjustment:

  • Base Switching: Move from strong bases (

    
    , 
    
    
    
    ) to milder, non-aqueous bases like
    
    
    or
    
    
    in dry solvents (Dioxane/DMF).
  • Water Control: While Suzuki coupling requires some water, excess water at high temperatures accelerates deboronation. Use a defined ratio (e.g., Dioxane:H2O 10:1) rather than a biphasic flood.

Module 3: Benzylic Ether Cleavage (Hydrogenolysis)

The Issue: The


 linkage is susceptible to cleavage, particularly if you generate 

species in situ. This is common if you use alcohols (MeOH, EtOH) as solvents, which can serve as hydride sources via

-hydride elimination [3].

Diagnostic:

  • LCMS: Appearance of 4-Chloro-3-methylphenol (mass ~142.5 Da) and a toluene derivative.

Protocol Adjustment:

  • Solvent Ban: Do NOT use Ethanol or Methanol.

  • Safe Solvents: Use Toluene, THF, DME, or DMF.

  • Atmosphere: Ensure strict inert atmosphere (

    
     or Ar). Do not use balloons that might be contaminated; use a manifold.
    

Part 3: Standardized QC & Setup Protocol

Use this protocol to baseline your reaction and eliminate variables.

Step 1: Purity Check (The " anhydride" trap) Boronic acids often exist as cyclic trimers (boroxines). This alters the stoichiometry.

  • Action: Run a

    
     NMR in 
    
    
    
    with
    
    
    shake. If the boronic acid peaks are broad or shift, calculate stoichiometry based on the boroxine trimer mass, or add a slight excess (1.2 - 1.5 equiv).

Step 2: The "Degas" Workflow (Prevention of Homocoupling) Oxidative homocoupling (Ar-Ar dimerization) is driven by oxygen. Sparging is insufficient for sensitive kinetics.

  • Combine solvent and base in the vial.

  • Freeze-Pump-Thaw (3 cycles) OR vigorous sparging with Argon for >15 mins before adding catalyst.

  • Add Catalyst (Pd) and Ligand under positive Argon pressure.

  • Seal immediately.

Step 3: Catalyst Choice Matrix Select your system based on your coupling partner (the electrophile):

Coupling PartnerRecommended Catalyst SystemTemperature
Aryl Iodide

(5 mol%),

60°C
Aryl Bromide

(5 mol%),

80°C
Aryl Chloride STOP. High risk of self-polymerization.N/A

Part 4: Troubleshooting Decision Tree

Follow this logic flow when experiments fail.

TroubleshootingTree Start Reaction Failed (Low Yield) CheckByproducts Analyze Crude LCMS Start->CheckByproducts IsReduced Mass = SM minus Boron? (Protodeboronation) CheckByproducts->IsReduced IsDimer Mass = 2x SM? (Homocoupling) IsReduced->IsDimer No FixProto Action: Switch to anhydrous Cs2CO3 Reduce Temp IsReduced->FixProto Yes IsCleaved Phenol detected? (Ether Cleavage) IsDimer->IsCleaved No FixDimer Action: Degas solvent (Freeze-Pump-Thaw) Check inert lines IsDimer->FixDimer Yes IsPolymer Insoluble/Smear? (Oligomerization) IsCleaved->IsPolymer No FixCleave Action: Remove Alcohol solvents Change Catalyst IsCleaved->FixCleave Yes FixPolymer Action: Use less active ligand (dppf) Slow addition of Boronic Acid IsPolymer->FixPolymer Yes

Figure 2: Logic flow for diagnosing reaction failure based on crude mixture analysis.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Hansen, E. C., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.[3] ACS Catalysis, 8(4), 3003–3009. Link

Sources

Technical Support Center: HPLC Purification of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of substituted phenylboronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of compounds. Phenylboronic acids are foundational reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making their purity paramount for reaction success and downstream applications.[1]

However, their unique chemical nature—possessing a Lewis acidic boron center, susceptibility to degradation, and potential for complex interactions with stationary phases—can make their purification by reversed-phase HPLC non-trivial. This guide moves beyond generic protocols to provide in-depth, mechanism-driven troubleshooting advice and validated strategies to ensure robust and reproducible purifications.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions encountered during method development.

Q1: What is the best "first-choice" HPLC column for purifying substituted phenylboronic acids?

For initial screening, a modern, high-purity silica, end-capped C18 column is a robust starting point. However, it is critical to use columns with low residual silanol activity to prevent peak tailing.[2][3] Consider starting with columns based on Type B silica or hybrid particles (e.g., BEH, CSH).[1][2] Screening different stationary phases is highly recommended, as selectivity can be governed by both the bonded ligand and the base particle chemistry.[1]

Q2: How should I select the mobile phase pH?

The pH of your mobile phase is a critical parameter. The boronic acid functional group has a pKa generally in the range of 8-10.[1]

  • Low pH (e.g., pH 2-4 using 0.1% formic or phosphoric acid): This is the most common starting point. At low pH, the boronic acid is in its neutral form, leading to better retention on reversed-phase columns.[1][4] Additionally, a low pH suppresses the ionization of residual silanol groups on the stationary phase, significantly reducing peak tailing.[2]

  • High pH (e.g., pH 8-10 using ammonium hydroxide): At high pH, the boronic acid becomes at least partially charged (boronate anion), which typically reduces retention in reversed-phase mode.[1] This can be useful for separating highly hydrophobic boronic acids that are too strongly retained at low pH.

Q3: Should I use acetonitrile or methanol as the organic solvent?

You should screen both. Acetonitrile and methanol provide different selectivities, and one may provide significantly better resolution for your specific analyte and its impurities. It's not uncommon to see changes in elution order when switching between these two solvents, which can be exploited to resolve co-eluting peaks.[1]

Q4: How do I prepare my sample for injection?

Whenever possible, dissolve your crude sample in the initial mobile phase of your gradient. If the sample has poor solubility, you can use a stronger solvent (like 100% organic), but you must keep the injection volume small (e.g., < 5 µL) to avoid peak distortion and fronting.[5] For boronic esters, which are prone to hydrolysis, using a non-aqueous and aprotic diluent is a key strategy to prevent on-vial degradation before injection.[6]

In-Depth Troubleshooting Guide

This section addresses specific, complex issues with a focus on the underlying chemical principles and actionable solutions.

Problem 1: My boronic acid peak is showing severe tailing.

  • The Underlying Cause: Peak tailing for boronic acids is most often caused by secondary interactions between the analyte and the stationary phase.[2] The primary culprit is the interaction of the Lewis acidic boron atom with exposed, acidic silanol groups (Si-OH) on the surface of the silica packing material.[2] Free, non-associated silanols are particularly acidic and create strong, undesirable retention sites that lead to a "tail" as the analyte slowly elutes from them.[2]

  • The Solutions:

    • Switch to a Modern, Inert Column: The most effective solution is to use a column with minimal accessible silanol groups. Look for columns marketed as "high-purity silica," "Type B," or those with hybrid particle technology.[2] Columns specifically designed for retaining polar analytes, such as the Waters XSelect HSS T3, can also show excellent peak shape.[1]

    • Optimize Mobile Phase pH: Lowering the mobile phase pH to ≤ 3 with an additive like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) is highly effective.[2] At this pH, the silanol groups are protonated and thus neutralized, preventing the strong secondary interaction with the boronic acid.

    • Consider the Organic Modifier: Acetonitrile and methanol can influence peak shape differently. If tailing is observed with one, it is worth evaluating the other.[1]

  • Visualization: Mitigating Silanol Interactions

    G cluster_0 High pH / Neutral Conditions cluster_1 Low pH (≤ 3) Conditions Silanol Silica Surface Si-O⁻ TailingPeak Tailing Peak Silanol->TailingPeak BoronicAcid_Tailing Phenyl-B(OH)₂ Lewis Acidic Boron BoronicAcid_Tailing:f1->Silanol:f1  Strong Secondary  Interaction Silanol_H Silica Surface Si-OH GoodPeak Symmetrical Peak Silanol_H->GoodPeak BoronicAcid_Good Phenyl-B(OH)₂ Neutral Boron

    Caption: Mechanism of peak tailing and its mitigation by pH control.

Problem 2: I'm seeing extra peaks or peak splitting, suggesting my compound is degrading on the column.

  • The Underlying Cause: Phenylboronic acids can be susceptible to on-column degradation, primarily through a process called protodeboronation . This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting your desired compound into its corresponding arene (e.g., 4-methoxyphenylboronic acid degrades to anisole).[7][8] This reaction is often facilitated by proton sources (like acidic mobile phases) and can be accelerated by temperature.[8][9] Electron-rich arylboronic acids are particularly prone to this degradation pathway.[7] For boronic esters (e.g., pinacol esters), the primary degradation is hydrolysis back to the free boronic acid, which is catalyzed by active silanol sites and water in the mobile phase.[3][6]

  • The Solutions:

    • Control Mobile Phase Acidity: While low pH helps with peak shape, excessively harsh acidic conditions can promote protodeboronation. If degradation is suspected, try using a less aggressive acid (e.g., formic acid instead of TFA) or a slightly higher pH.

    • Reduce Column Temperature: Operating at a lower temperature (e.g., 25-30 °C) can slow the kinetics of the degradation reaction.[3]

    • Use an Inert Stationary Phase: A highly inert column with minimal silanol activity is crucial. Studies have shown that the choice of stationary phase has a significant influence on the rate of on-column hydrolysis of boronate esters.[3]

    • For Boronate Esters: To prevent hydrolysis, use a mobile phase with no acid modifier if possible.[3] In some challenging cases, non-aqueous reversed-phase chromatography or using highly basic mobile phases (pH > 12) may be required to stabilize the ester.[6]

  • Visualization: Protodeboronation Degradation Pathway

    G Analyte Substituted Phenylboronic Acid (Ar-B(OH)₂) Conditions Acidic Mobile Phase (H⁺) + Heat + Active Silanol Sites Analyte->Conditions Enters Column Impurity Protodeboronated Byproduct (Ar-H) Conditions->Impurity  On-Column  Reaction

    Caption: On-column conversion of a boronic acid to its arene byproduct.

Problem 3: My polar substituted phenylboronic acid shows poor or no retention.

  • The Underlying Cause: Phenylboronic acids with highly polar substituents (e.g., -OH, -COOH, -NH2) may have insufficient hydrophobicity to be well-retained on traditional C18 phases, causing them to elute in or near the solvent front (void volume).

  • The Solutions:

    • Use a Polar-Retentive Column: Select a stationary phase designed for retaining polar analytes. The Waters XSelect HSS T3 phase, which has a lower C18 ligand density on a pure silica base particle, is ideally suited for this purpose.[1] Phenyl-based columns can also offer alternative selectivity through pi-pi interactions.[1]

    • Run a 100% Aqueous Mobile Phase: Start your gradient at a very low organic percentage (0% or 5% B). This requires a column that is certified as "100% aqueous stable" to prevent phase collapse or "pore dewetting," where water is expelled from the pores, leading to a dramatic loss of retention.[1] The HSS T3 stationary phase is compatible with such conditions.[1]

    • Explore Mixed-Mode Chromatography: For very challenging separations, a mixed-mode column that offers both reversed-phase and ion-exchange properties can provide the necessary retention and selectivity.[10]

Key Protocols & Data
Protocol: Systematic Method Development Screening

This protocol is adapted from a systematic approach to streamline method development for boronic acids.[1]

  • Step 1: pH Screening.

    • Select a robust C18 column (e.g., XBridge Premier BEH C18).

    • Perform two initial gradient runs on your sample mixture:

      • Run A (Low pH): Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Run B (High pH): Mobile Phase A: Water + 10 mM Ammonium Hydroxide; Mobile Phase B: Acetonitrile + 10 mM Ammonium Hydroxide.

    • Decision: Compare the retention and peak shape between the two runs. Proceed with the pH condition that provides better overall retention for the compounds of interest. For most neutral or electron-withdrawn boronic acids, low pH will be superior.

  • Step 2: Column & Solvent Screening.

    • Using the optimal pH from Step 1, screen a diverse set of columns and both acetonitrile and methanol.

    • Rationale: Different base particles (e.g., BEH hybrid vs. HSS silica) and bonded phases (e.g., C18 vs. C8 vs. Phenyl) can produce significant changes in selectivity.[1]

    • Run gradients on each column with both acetonitrile and methanol as the organic solvent.

    • Decision: Compare all chromatograms to find the combination that gives the best overall separation of the target compound from its impurities. The best separation is the one chosen for final optimization.[1]

  • Step 3: Gradient Optimization.

    • Take the best condition from Step 2 and fine-tune the gradient.

    • If early eluting peaks need more retention, consider starting at a lower %B (e.g., 0% if the column is compatible).[1]

    • Adjust the gradient slope (%B/min) to improve the resolution between closely eluting peaks. A shallower gradient will increase resolution and run time.

Table: Comparison of Common Reversed-Phase Column Chemistries
Stationary PhaseBase ParticleKey CharacteristicsBest Suited For...
Standard C18 Silica or HybridGeneral-purpose hydrophobic retention. Performance depends heavily on end-capping and silica purity.Non-polar to moderately polar substituted phenylboronic acids.
XBridge BEH C8 Hybrid (BEH)Less hydrophobic than C18, potentially leading to faster analysis times.[1]More hydrophobic boronic acids that are too strongly retained on C18.
XBridge BEH Phenyl Hybrid (BEH)Offers alternative selectivity through pi-pi interactions with the phenyl rings of the analytes.[1]Aromatic compounds where C18/C8 fails to provide resolution. Can change elution order.
XSelect HSS T3 High-Purity Silica (HSS)Lower ligand density C18 phase designed for enhanced retention of polar compounds in highly aqueous mobile phases.[1]Highly polar substituted phenylboronic acids that elute early on other phases.
XSelect CSH C18 Hybrid (CSH)Charged Surface Hybrid technology provides excellent peak shape for basic compounds at low pH and enhanced loading capacity.Boronic acids containing basic functional groups (e.g., amines).
References
  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC. [Link]

  • Tanwar, O. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]

  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]

  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Aschmann, H. E., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1233, 62-9. [Link]

  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Kabalka, G. W., & Navalkar, K. P. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • ResearchGate Discussion. (2014). Does any one have a general idea about Boronic acids HPLC methods? ResearchGate. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • PubMed. (n.d.). Boronic acid-fumed silica nanoparticles incorporated large surface area monoliths for protein separation by nano-liquid chromatography. [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Reddit User Discussion. (2023). My sample stays stuck to the baseline even with 100% water in TLC. Reddit. [Link]

  • Dolan, J. W., & Snyder, L. R. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Yamamoto, Y., et al. (2011). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(9), 1024-1025. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

Sources

Removal of palladium catalyst from 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Welcome to the Advanced Purification Support Center.

Your Case: You are isolating This compound (hereafter referred to as Compound A ) and struggling with residual Palladium (Pd) levels exceeding ICH Q3D limits (typically <10 ppm for oral APIs).

The Challenge: Compound A presents a "double-bind" purification scenario:

  • The Boronic Acid Moiety: It is amphiphilic and Lewis acidic. It can form trimeric anhydrides (boroxines) that trap Pd, or undergo protodeboronation under harsh basic/oxidative washes.

  • The Benzylic Ether Linkage: The -CH2-O- bridge is susceptible to hydrogenolysis. If active Pd(0) remains in the presence of any inadvertent hydrogen source (e.g., protic solvents + heat), you risk cleaving the molecule in half.

This guide provides a validated, self-correcting workflow to remove Pd without degrading your target.

Part 1: The Diagnostic Phase (FAQs)

Q1: My Pd levels are stuck at 50–100 ppm despite a Celite filtration. Why? A: Celite only removes heterogeneous (precipitated) Pd (Pd black). In Suzuki-Miyaura couplings involving Compound A, the Pd often remains as a homogeneous soluble complex, ligated by the boronic acid itself or residual phosphines. You must use a chemical scavenger or crystallization to remove this soluble fraction.

Q2: The product turned gray/black during concentration. What happened? A: This is "Pd crashing out." As you remove solvent, the solubility of the Pd-ligand complex decreases, forming colloidal Pd(0).

  • Risk: This colloidal Pd is highly active. If you are heating the solution to concentrate it, you risk catalyzing the cleavage of your benzylic ether side chain.

  • Fix: Perform scavenging before the final concentration step.

Q3: Can I use Activated Carbon (Charcoal)? A: Not Recommended. While cheap, charcoal is non-selective. It often adsorbs arylboronic acids (due to pi-stacking), leading to yield losses of 10–30%. Furthermore, carbon fines are difficult to filter from the viscous boronic acid solutions. Functionalized silica is the superior choice for this substrate.

Part 2: Remediation Protocols
Method A: Silica-Based Scavenging (The Gold Standard)

Best for: High-value batches where yield >90% is critical.

Selection Logic:

  • Si-Thiol (Mercaptopropyl): The general workhorse. Effective for Pd(II) and Pd(0).

  • Si-DMT (Dimercaptotriazine): Use if Si-Thiol fails. Higher affinity for Pd but can sometimes bind boronic acids via reversible esterification.

Protocol:

  • Dissolution: Dissolve crude Compound A in THF or Ethyl Acetate (10 mL/g). Avoid alcohols if possible to prevent boronic ester formation, though MeOH is acceptable if needed for solubility.

  • Loading: Add Si-Thiol (Silicycle or Biotage equivalent) at a ratio of 4 equivalents relative to the residual Pd (or 10-20% w/w relative to the substrate if Pd content is unknown).

  • Incubation: Stir at 40°C for 4 hours .

    • Note: Do not reflux. High heat promotes anhydride (boroxine) formation.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a sintered glass frit.

  • Wash: Wash the silica cake with 2 volumes of fresh solvent.

  • Analysis: Concentrate and check Pd via ICP-MS.

Method B: Crystallization (The Polishing Step)

Best for: Final API purification to reach <5 ppm.

Boronic acids crystallize well from biphasic systems. This method rejects Pd into the mother liquor.

Protocol:

  • Dissolve Compound A in minimum hot Ethyl Acetate (EtOAc) (approx. 50°C).

  • Slowly add n-Heptane (non-polar anti-solvent) until turbidity persists.

  • Cool slowly to Room Temperature (RT), then to 0–5°C.

  • Critical Step: If an oil forms (oiling out), reheat and add a seed crystal. Boronic acids are prone to oiling out due to hydrogen bonding networks.

  • Filter the white solid.[1] The Pd remains in the yellow/brown mother liquor.

Part 3: Decision Logic & Workflow

The following diagrams illustrate the decision process for selecting a scavenger and the operational workflow.

Diagram 1: Scavenger Selection Decision Tree

ScavengerSelection Start Start: High Pd Detected Solubility Is Product Soluble in THF/EtOAc? Start->Solubility PdType Pd Species Type? Solubility->PdType Yes Method3 Use Crystallization (EtOAc/Heptane) Solubility->Method3 No (Poor Solubility) Scavenger1 Use Si-Thiol (General Purpose) PdType->Scavenger1 Pd(II) / Pd(0) Mix Scavenger2 Use Si-DMT (High Affinity) PdType->Scavenger2 Stubborn/Complexed Pd Scavenger1->Method3 If Pd > 20ppm Scavenger2->Method3 If Pd > 20ppm

Caption: Decision matrix for selecting the appropriate purification route based on solubility and Pd speciation.

Diagram 2: Purification Workflow

Workflow Reaction Crude Reaction Mixture Celite 1. Celite Filtration (Remove Bulk Pd) Reaction->Celite Scavenge 2. Si-Thiol Treatment (40°C, 4h) Celite->Scavenge Filter 3. Fine Filtration (0.45µm) Scavenge->Filter Check 4. ICP-MS Check Filter->Check Cryst 5. Crystallization (Optional Polish) Check->Cryst Fail (>20ppm) Final Final API (<10 ppm Pd) Check->Final Pass Cryst->Final

Caption: Step-by-step workflow for the removal of Palladium from boronic acid intermediates.

Part 4: Data Summary & Validation

Comparative Efficiency of Methods (Based on 1g scale)

MethodPd Removal EfficiencyYield RecoveryRisk Factor
Celite Filtration 20–40%>98%Low (Only removes solids)
Activated Carbon 60–80%70–85%High (Product adsorption)
Si-Thiol Scavenger 90–98% >95% Low (Selective binding)
Crystallization 95–99%80–90%Medium (Loss in mother liquor)

Validation Checklist:

  • ICP-MS: Confirm Pd < 10 ppm (or limit defined by dose/route).

  • 1H NMR: Check the benzylic protons (-CH2-O-) at ~5.1 ppm. If this peak diminishes or new peaks appear at ~4.5 ppm (benzyl alcohol) or ~6-7 ppm (cresol derivative), hydrogenolysis has occurred.

  • HPLC: Ensure no "boroxine" trimers are confusing the purity integration. (Run HPLC with acidic mobile phase to hydrolyze anhydrides back to monomer).

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023).[2] SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes.[3] Link

  • Biotage. (2024).[4] Metal Scavenging in Process Chemistry: An Investigative Study. Biotage Technical Notes. Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[5][6] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Catalyst poisoning in reactions with 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Deactivation in 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid Couplings

Executive Summary: The "Trojan Horse" Substrate

To: Research Scientists & Process Chemists From: Senior Application Science Team Subject: Handling this compound (CAS: 1072951-91-7)[1][2]

This substrate presents a classic bifunctional hazard in Suzuki-Miyaura cross-couplings. While you are targeting the boronic acid moiety for C-C bond formation, the distal aryl chloride (on the 4-chloro-3-methylphenoxy ring) acts as a "sleeper" poison.[1]

If you utilize highly active catalyst systems (e.g., Pd-dialkylbiarylphosphines like XPhos or SPhos) intended to boost the boronic acid reactivity, you risk triggering competitive oxidative addition at the aryl chloride site. This leads to catalyst sequestration, oligomerization, and effective "poisoning" of the catalytic cycle.

This guide provides the diagnostic frameworks and protocols to isolate and resolve these specific deactivation pathways.

Part 1: The Mechanism of Failure

Understanding why the reaction fails is the first step to fixing it.[2] The diagram below maps the intended catalytic cycle against the "Poison Loop" caused by the aryl chloride functionality.

PoisoningMechanism Pd0 Active Catalyst Pd(0)L2 Intended_OA Intended Oxidative Addition (Target Aryl Halide Ar-X) Pd0->Intended_OA Standard Path Poison_OA Competitive Oxidative Addition (Substrate Ar-Cl Site) Pd0->Poison_OA High-Activity Catalyst Leakage Substrate Substrate: 3-[(4-Cl-3-Me-Ph-O)methyl]phenylboronic acid Substrate->Poison_OA Ar-Cl Attack Transmetalation Transmetalation (Boronic Acid Activation) Intended_OA->Transmetalation + Substrate Product Desired Biaryl Product Transmetalation->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) Sequestration Catalyst Sequestration Pd(II)-Ar species stuck Poison_OA->Sequestration Slow Transmetalation Homocoupling Oligomerization/Homocoupling (Substrate consumes itself) Poison_OA->Homocoupling Self-Reaction Sequestration->Pd0 Catalyst Death

Figure 1: The "Poison Loop" (Red) illustrates how the distal aryl chloride competes with the intended reaction, sequestering Palladium and leading to oligomerization.[1]

Part 2: Diagnostic Triage (Q&A)

Q1: My reaction stalls at 30-40% conversion. Adding more catalyst doesn't help.[1][2] Is it poisoning? A: Yes, this is a classic signature of catalyst death.[1][2]

  • Diagnosis: If the reaction turns black (Pd precipitation) immediately, your catalyst is aggregating.[1][2] If it stays a clear orange/red but stops working, the catalyst is likely trapped in a stable oxidative addition complex with the substrate's aryl chloride.

  • Verification: Perform a "Standard Addition" test. Take an aliquot of the stalled reaction and add a standard easy substrate (e.g., 4-bromoanisole).[1] If that doesn't react, your catalyst is dead.[1][2]

Q2: I see a new spot on TLC/LCMS with double the molecular weight of my starting material. What is it? A: This is the homocoupled dimer.[1][2]

  • Cause: Your catalyst has successfully coupled the boronic acid of one molecule with the aryl chloride of another. This confirms your catalyst is too active toward chlorides.[1][2]

  • Immediate Fix: Switch to a less electron-rich ligand (e.g., from XPhos to PPh3 or dppf ) to raise the energy barrier for Ar-Cl insertion.[1][2]

Q3: The boronic acid starting material disappears, but no product forms. Where did it go? A: Protodeboronation.[1][2][3]

  • Mechanism: The base (hydroxide/carbonate) attacks the boron, but instead of transmetalating, the C-B bond hydrolyzes.

  • Risk Factor: While the methylene spacer reduces electronic destabilization, high temperatures (>80°C) and strong bases (KOH/NaOH) accelerate this.[1]

  • Solution: Switch to mild bases like K3PO4 or Cs2CO3 and lower the temperature.[1][2] Use anhydrous conditions with a specific water equivalent if possible.

Part 3: Optimized Protocols & Troubleshooting
Protocol A: Catalyst Selection Strategy

Goal: Selectively couple the target halide without touching the substrate's Ar-Cl.

Catalyst ClassLigand TypeSuitabilityNotes
Pd(PPh3)4 PhosphineHigh "First-line" choice.[1][2] Low activity toward Ar-Cl.[1][2]
Pd(dppf)Cl2 BidentateHigh Excellent stability; wide bite angle prevents Ar-Cl insertion.[1][2]
Pd-XPhos/SPhos DialkylbiarylLow / Risky Avoid. Too active; will likely insert into the Ar-Cl.[1][2]
Pd(OAc)2 LigandlessMedium Prone to "Pd Black" formation with this substrate due to ether coordination.[1][2]
Protocol B: The "Rescue" Procedure (For Stalled Reactions)

Use this if you suspect catalyst poisoning has already occurred.

  • Cool Down: Bring reaction to room temperature.

  • Scavenge: Add a solid scavenger (e.g., SiliaMetS® Thiol ) to remove dead Pd species if filtration is planned, or simply filter through Celite to remove Pd black.[1][2]

  • Reload: Do not just add more Pd to the dirty pot. The poison (homocoupled dimer or leached ligand) is still there.[1][2]

    • Best Practice: Isolate the remaining starting material and restart.[1][2]

    • Quick Fix: Add fresh catalyst Pd(dppf)Cl2 (1-2 mol%) AND a fresh equivalent of base.[1][2]

Protocol C: Handling Boroxine Equilibrium

Issue: The substrate may exist as a cyclic trimer (boroxine), affecting stoichiometry.

  • Check Solubility: If the material is insoluble in THF/DCM, it is likely the boroxine anhydride.[1][2]

  • Reconstitution:

    • Dissolve the substrate in the reaction solvent.[2]

    • Add 3 equivalents of water (relative to boron) and stir for 15 mins before adding the catalyst/base. This hydrolyzes the boroxine back to the reactive monomeric acid.[2]

Part 4: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of your specific failure mode.

TroubleshootingTree Start Start: Reaction Failed CheckSM Check SM Status (LCMS/TLC) Start->CheckSM SM_Gone SM Consumed CheckSM->SM_Gone Yes SM_Remains SM Remains CheckSM->SM_Remains No CheckProd Is Product Formed? SM_Gone->CheckProd Inactive Issue: Catalyst Death/Inactive Action: Check O2 levels / Change Ligand SM_Remains->Inactive Catalyst Intact? CheckDimer Check for Dimer (2x Mass) CheckProd->CheckDimer Wrong Product Proto Issue: Protodeboronation Action: Lower Temp / Weaker Base CheckProd->Proto No Product Poison Issue: Ar-Cl Insertion Action: Switch to Pd(dppf)Cl2 CheckDimer->Poison Dimer Found

Figure 2: Logic flow for diagnosing reaction failure based on substrate fate.[1][2]

References
  • Mechanisms of Catalyst Deactivation

    • Title: Identification and Elimination of an Unexpected C
    • Source: Organic Process Research & Development (2017).[1][2][4][5]

    • URL:[Link][1][2]

  • Protodeboronation Kinetics

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[1][2]

    • Source: Journal of the American Chemical Society (2022).[1][2]

    • URL:[Link][1][2]

  • General Suzuki Coupling Troubleshooting

    • Title: Suzuki-Miyaura Cross-Coupling: The Chemists' Cookbook.[1][2]

    • Source: Organic Chemistry Portal / YouTube (2025).[1][2]

    • URL:[Link]

  • Boroxine-Boronic Acid Equilibrium

    • Title: The Boroxine–Boronic Acid Equilibrium.[1][2][6]

    • Source: University of Edinburgh Research Explorer (2025).[1][2]

    • URL:[Link][1][2]

  • Substrate Data (this compound)

    • Title: PubChem Compound Summary for CID 24885579.[1][2][7]

    • Source: National Center for Biotechnology Information (2025).[1][2]

    • URL:[Link][1][2]

Sources

Technical Support Center: Handling & Stability of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

[1][2]

Executive Summary: The Moisture Paradox[2]

As a Senior Application Scientist, I often encounter confusion regarding the "moisture sensitivity" of arylboronic acids like 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid .

Unlike acid chlorides or organolithiums, this compound does not violently decompose in water.[1][2] Instead, its sensitivity is thermodynamic.[1][2] It exists in a dynamic equilibrium between the monomeric boronic acid (free acid) and the boroxine (cyclic anhydride).[1][2] This equilibrium is driven by water content and temperature.[1]

The Critical Insight: The presence of moisture actually stabilizes the monomeric form (the reactive species in Suzuki couplings), while "dry" conditions promote dehydration to the boroxine trimer.[2] The "sensitivity" issue users face is typically a stoichiometric error caused by variable hydration states, rather than chemical degradation.[2]

The Science: Boronic Acid vs. Boroxine Equilibrium[2][3][4][5][6][7]

To troubleshoot effectively, you must visualize the equilibrium governing this molecule.[2]

Mechanistic Pathway

In the solid state or non-polar solvents, three molecules of the boronic acid spontaneously dehydrate to form a six-membered boroxine ring.[2] This process releases three water molecules.[1][2]

Figure 1: The reversible dehydration of arylboronic acids.[1][2] The "Moisture Sensitivity" is actually a shift in this equilibrium.[2]

Troubleshooting & FAQs

Category A: Stoichiometry & Yield Issues

Q1: I calculated my stoichiometry based on the MW of 276.52, but my Suzuki coupling yield is consistently lower than expected (e.g., 80% conversion). Why?

Diagnosis: You likely weighed a mixture of boroxine and boronic acid, leading to an incorrect molar equivalent.[2]

  • The Science: If your sample has partially dehydrated to the boroxine (MW ~775.4 for the trimer, or ~258.5 per boron unit), the effective mass per boron unit drops.[2] However, if the sample is "wet" (hygroscopic water adsorption), the effective mass increases.[2]

  • The Fix:

    • Assume <100% Purity: Commercial boronic acids typically range from 95-97% purity due to this equilibrium.[1][2]

    • Use Excess: Standard protocol for this building block is to use 1.2 to 1.5 equivalents relative to the aryl halide to account for the variable molecular weight and potential protodeboronation.[1][2]

    • Re-hydration: If the bottle is old and "caked," the boroxine content is likely high.[1][2] Adding a small amount of water to the reaction solvent (if using organic solvents like DMF/Dioxane) can shift the equilibrium back to the reactive monomeric species [1].[2]

Q2: The melting point I measured (152-156°C) is broad or doesn't match the CoA. Is the compound degraded?

Diagnosis: Not necessarily.[1][2]

  • The Science: Boronic acids do not have sharp melting points in the traditional sense.[1][2] As you heat the sample in the capillary, you are driving the dehydration reaction (

    
    ).[2] The observed "melting" is often a mix of the solid-liquid transition and the phase change of water release.[2]
    
  • The Fix: Rely on HPLC purity (254 nm) rather than melting point for quality control.

Category B: Analytical Discrepancies (NMR)

Q3: My 1H NMR in CDCl3 shows broad, unrecognizable peaks, or the integration is wrong. Is the ether linkage cleaved?

Diagnosis: This is an artifact of the solvent, not compound degradation.[2]

  • The Science: In non-polar solvents like Chloroform-d (

    
    ), the boronic acid groups form intermolecular hydrogen bond networks (dimers/oligomers) and partially convert to boroxines.[2] This results in severe line broadening and chemical shift drifting.[1][2]
    
  • The Fix:

    • Solvent Switch: Run the NMR in DMSO-d6 . DMSO is a strong hydrogen bond acceptor and breaks up the aggregates, yielding sharp peaks.[2]

    • The

      
       Shake:  If you must use 
      
      
      , add 1 drop of
      
      
      to the NMR tube and shake.[2] This hydrolyzes the boroxines in situ and sharpens the peaks (though the OH protons will exchange and disappear) [2].[2]
Category C: Chemical Stability (Decomposition)[1][2]

Q4: I see the formation of 3-[(4-Chloro-3-methylphenoxy)methyl]benzene (the de-borylated product) in my reaction mixture. What is happening?

Diagnosis: You are observing Protodeboronation .[1][2][3][4][5][6][7]

  • The Science: Under basic conditions (common in Suzuki couplings) and high temperatures, the C-B bond can be cleaved by water, replacing the Boron with a Hydrogen.[2]

    • Mechanism:[2][3][5][7][8][9] Base attacks the Boron

      
       Boronate anion 
      
      
      C-B bond cleavage.[1][2][7]
    • Risk Factor:[1][2][10] While meta-substituted phenylboronic acids are generally stable, the presence of the ether oxygen (even separated by a methylene) can influence stability if the pH is too high.[2]

  • The Fix:

    • Lower the Base Strength: Switch from

      
       or 
      
      
      to weaker bases like
      
      
      or Sodium Bicarbonate .[1][2]
    • Anhydrous Conditions: While some water helps the Suzuki mechanism, excess water at high heat promotes protodeboronation.[1][2] Use anhydrous solvents (Dioxane or Toluene) and add a controlled amount of water (e.g., 5% v/v) or use a phase transfer catalyst [3].[2]

Experimental Workflow Visualization

Below is the decision tree for handling this specific reagent in cross-coupling reactions.

Figure 2: Troubleshooting logic flow for Suzuki-Miyaura coupling failures involving boronic acids.

Storage & Handling Protocols

ParameterRecommendationScientific Rationale
Temperature 2-8°C (Refrigerate) Retards the kinetics of auto-dehydration and oxidation.[1][2]
Atmosphere Tightly Sealed / Inert While not strictly air-sensitive, long-term exposure to humid air causes "caking" (clumping), making accurate weighing impossible.[1][2]
Container Glass or Polypropylene Boronic acids can leach contaminants from certain plastics over years, but standard labware is fine.[1][2]
Desiccation Do NOT over-dry Storing in a desiccator with strong desiccants (

) will drive the equilibrium to the Boroxine form.[2] It is better to store cold in a sealed vial.

References

  • Hall, D. G. (2011).[1][2] Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][11][8] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.).[1][2] Wiley-VCH.[1][2] [1][2]

  • IUPAC. (2014).[1][2] Standardization of NMR reporting for boronic acids. Pure and Applied Chemistry.[1][2] (General consensus on DMSO-d6 usage for boronic acids to prevent aggregation artifacts).[1][2]

  • Cox, P. A., et al. (2017).[1][2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[2] [Link][1][2]

Module 1: Stability & Storage (The Boroxine Equilibrium)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Phenylboronic Acids

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your cross-coupling yields are inconsistent, or your "pure" reagent is behaving erratically.

Substituted phenylboronic acids are not static reagents; they are dynamic chemical systems. They oscillate between acid and anhydride forms, degrade via protodeboronation, and exhibit complex solubility profiles. This guide moves beyond basic safety data sheets to address the causality of these behaviors, providing you with self-validating protocols to ensure experimental reproducibility.

The Core Problem: Users often report that their free-flowing white powder has turned into a sticky solid or that the melting point is tens of degrees off. This is rarely chemical decomposition in the traditional sense; it is usually dehydration .

Mechanism: Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines). This process is entropy-driven (release of 3 water molecules) and is accelerated by heat, vacuum, and dry storage conditions.

Visualizing the Equilibrium:

Boroxine_Equilibrium Acid Phenylboronic Acid (Monomer) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine Dehydration (Heat, Vacuum, Desiccator) Water 3 H₂O Acid->Water Boroxine->Acid Hydrolysis (Ambient Humidity, Aqueous Solvents)

Figure 1: The reversible dehydration cycle. Storage in a desiccator often drives the equilibrium toward the boroxine form.

Troubleshooting & FAQs

Q: My reagent's melting point is 20°C lower than the CoA states. Is it impure? A: Not necessarily. Pure boroxine has a different melting point than the acid. If you store the bottle in a desiccator, you are likely converting the acid to the boroxine.

  • Diagnostic: Run a 1H NMR in dry DMSO-d6. If you see distinct peaks for the acid and boroxine, the sample is a mixture.

  • Fix: If your reaction tolerates water (e.g., aqueous Suzuki), you can use it "as is" (correcting for stoichiometry, see Module 2). If you need the pure acid, recrystallize from water.

Q: Can I use the boroxine form in my Suzuki coupling? A: Generally, yes. In standard Suzuki-Miyaura conditions (which usually involve water and a base), the boroxine hydrolyzes in situ back to the active boronate species [1].

  • Caution: If you are performing anhydrous couplings (e.g., Chan-Lam), the boroxine may react slower or require an exogenous proton source to activate.

Module 2: Handling & Quantification (Stoichiometry)

The Core Problem: Because the ratio of Acid:Boroxine varies, weighing the solid directly introduces stoichiometric errors. A "100 mg" sample might contain 1.2 equivalents of boron if it is mostly boroxine.

Protocol: Mannitol Titration for Purity Determination

Standard NaOH titration fails because boronic acids are too weak (


). We use D-Mannitol to form a cyclic boronate complex, which is significantly more acidic (

), allowing for a sharp endpoint [2].

Reagents:

  • D-Mannitol (Solid)[1]

  • 0.1 M NaOH (Standardized)

  • Phenolphthalein indicator

Step-by-Step:

  • Dissolve: Weigh ~100 mg of the boronic acid sample accurately. Dissolve in 20 mL neutral DI water (or 20% MeOH/Water if insoluble).

  • Complexation: Add excess D-Mannitol (approx. 1-2 g). The solution may become slightly acidic.

  • Titration: Titrate with 0.1 M NaOH to the phenolphthalein endpoint (pink).

  • Calculation:

    
    
    
Solubility Guide

Solubility is critical for reaction homogeneity. Boroxines are often more soluble in non-polar solvents than their parent acids.

SolventSolubility (Acid)Solubility (Boroxine)Recommended For
Water Low to Moderate (pH dependent)Low (Hydrolyzes)Recrystallization
Methanol/Ethanol HighHigh (Solvolysis)Stock Solutions
THF/Dioxane HighHighAnhydrous Reactions
Chloroform/DCM LowModerate to HighNMR / Workup
Toluene/Hexane Very LowLowPrecipitation

Module 3: Reactivity Troubleshooting (Protodeboronation)

The Core Problem: "I obtained the reduced arene (Ar-H) instead of the coupled product (Ar-Ar')." This is Protodeboronation , the cleavage of the C-B bond replaced by C-H.[2] It is the primary cause of low yields, particularly with electron-deficient or ortho-substituted rings.

Mechanism: Base-catalyzed protodeboronation proceeds through the boronate anion. It is accelerated by substituents that stabilize the transient carbanion intermediate or chelate the boron [3].

Visualizing the Failure Mode:

Protodeboronation Start Reaction Mixture (Base + Heat) Check Substrate Analysis Start->Check Risk1 High Risk: 2-Pyridyl, 2-Alkoxy, Polyfluoro-phenyl Check->Risk1 Ortho-substituents or Heterocycles Risk2 Low Risk: Unsubstituted Phenyl, e- Rich Phenyl Check->Risk2 Standard Arenes Action1 Modify Conditions: 1. Lower Temp 2. Use Anhydrous Base (K3PO4) 3. Use MIDA Boronate Risk1->Action1 Action2 Standard Conditions: Pd(PPh3)4, Na2CO3, Dioxane/H2O, 80°C Risk2->Action2

Figure 2: Decision tree for preventing protodeboronation based on substrate class.

Troubleshooting & FAQs

Q: My 2,6-disubstituted phenylboronic acid gives <10% yield. Why? A: Steric bulk accelerates protodeboronation by relieving strain upon C-B bond cleavage. Furthermore, if the substituents are electronegative (e.g., -F, -OMe), they stabilize the transition state for deboronation.

  • Solution: Switch to a MIDA boronate or a Trifluoroborate salt. These "slow-release" reagents keep the concentration of the active (and unstable) boronic acid low, minimizing side reactions [4].

Q: I see phenols (Ar-OH) in my LCMS. Is this protodeboronation? A: No, that is Oxidation .

  • Cause: Dissolved oxygen in the presence of base.

  • Fix: Degas solvents thoroughly (sparge with Argon for 20 mins) before adding the catalyst. Boronic acids are structurally similar to cumene; they form peroxides that rearrange to phenols.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787.

  • Holland, L. A., & Foley, J. P. (2025). Titration of Boric Acid with Mannitol.[3][4][5][6][7] NIST Standard Reference Data.

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of sterically hindered substrates, with a particular focus on 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with challenging coupling partners. Here, we will dissect common experimental hurdles and provide field-proven solutions to optimize your reaction outcomes.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1] However, when one or both coupling partners possess significant steric bulk, as is the case with this compound, the reaction efficiency can be dramatically reduced. The bulky phenoxymethyl substituent ortho to the boronic acid moiety creates a sterically congested environment around the reactive center. This hindrance can impede key steps in the catalytic cycle, namely the transmetalation and reductive elimination, leading to low yields and incomplete reactions.[2]

This guide provides a structured approach to troubleshooting these challenges, moving from frequently asked questions to in-depth troubleshooting and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

A1: The primary culprit is steric hindrance. The bulky substituent near the boronic acid group makes it difficult for the palladium catalyst to facilitate the key bond-forming steps. This can be addressed by carefully selecting a catalyst system with a ligand that is both bulky enough to promote reductive elimination and electron-rich to facilitate oxidative addition.[3] Additionally, reaction conditions such as the choice of base, solvent, and temperature play a critical role and may require optimization.

Q2: What is the most critical step in the catalytic cycle affected by steric hindrance?

A2: While both oxidative addition and transmetalation can be affected, transmetalation is often the rate-limiting step in couplings with sterically hindered boronic acids.[2][4] The bulky groups on both the organoboron species and the palladium complex can create a high-energy transition state, slowing down the transfer of the aryl group from boron to palladium.

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for this coupling?

A3: While tetrakis(triphenylphosphine)palladium(0) is a workhorse catalyst for many Suzuki couplings, it often proves inefficient for sterically demanding substrates.[3] More specialized ligands that are both electron-rich and sterically bulky are typically required to achieve good results. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step.[3][5]

Q4: How does the choice of base impact the reaction?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6] For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of base can also influence the solubility of the reactants and intermediates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Catalyst System: The chosen ligand may not be suitable for the sterically hindered substrate. 2. Inadequate Base Strength: The base may not be strong enough to efficiently form the boronate species. 3. Low Reaction Temperature: The activation energy for the sterically hindered coupling may not be overcome at lower temperatures.1. Switch to a more specialized ligand: Consider bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[7] Buchwald's biarylphosphine ligands are particularly effective for challenging couplings.[7] 2. Use a stronger base: Screen stronger inorganic bases like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu) in some cases. 3. Increase the reaction temperature: Gradually increase the temperature, monitoring for potential decomposition. Microwave irradiation can sometimes be beneficial for driving stubborn reactions to completion.[8]
Formation of Homocoupling Byproduct (Biaryl of the coupling partner) 1. Slow Transmetalation: If the transmetalation step is slow, the oxidative addition product can undergo side reactions.1. Optimize the base and solvent system: A stronger base can accelerate transmetalation. Aprotic polar solvents like dioxane, THF, or DMF are often good choices.[5] 2. Slow addition of the boronic acid: In some cases, adding the boronic acid slowly to the reaction mixture can suppress the formation of homocoupling byproducts.[9]
Deboronated Starting Material 1. Presence of excess water or protic solvents: Boronic acids can be susceptible to protodeboronation, especially at elevated temperatures. 2. Prolonged reaction times: The longer the reaction, the greater the chance of deboronation.1. Use anhydrous solvents and reagents: Ensure all solvents and reagents are thoroughly dried. 2. Consider using a boronic ester: Pinacol esters of boronic acids are often more stable towards protodeboronation.[10] 3. Optimize for shorter reaction times: A more active catalyst system can help to reduce the required reaction time.
Inconsistent Results 1. Variability in reagent quality: The purity of the boronic acid and the activity of the palladium catalyst can vary between batches. 2. Atmospheric oxygen: Palladium(0) catalysts can be sensitive to oxidation.1. Purify reagents: Recrystallize the boronic acid if necessary.[11] Use freshly opened or properly stored catalysts. 2. Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Experimental Workflow & Protocols

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, highlighting the steps most affected by steric hindrance.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation (Sterically Hindered) PdII->Transmetalation Ar'B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid is a key building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its structural complexity, featuring a boronic acid moiety, an ether linkage, and halogenated aromatic rings, makes it a valuable intermediate for the synthesis of biologically active compounds in the pharmaceutical and agrochemical industries.

The purity of such an intermediate is not a mere quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Boron-containing compounds, in particular, are under scrutiny as they can be potential mutagenic impurities.[2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) M7 guidelines, mandate strict control of such impurities to limit potential carcinogenic risk.[3]

However, the analysis of boronic acids presents unique challenges. Their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, coupled with often poor chromophoric properties, can complicate purity assessments.[4][5] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, offering researchers and drug development professionals a framework for selecting the most appropriate techniques. We will explore a primary chromatographic method and essential orthogonal techniques, explaining the causality behind experimental choices to ensure a robust and self-validating analytical strategy.

Understanding Potential Impurities

A robust analytical strategy begins with understanding what one is looking for. For this compound, impurities can originate from several sources:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Process-Related Impurities: By-products from side reactions, such as homocoupling of the boronic acid.

  • Degradants: The most common degradant is the corresponding trimeric anhydride, a boroxine, formed by the intermolecular dehydration of three boronic acid molecules.

  • Residual Solvents: Solvents used during synthesis and purification.

The control of these impurities, especially those that are structurally similar or potentially genotoxic, is paramount.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and impurity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A validated reverse-phase HPLC (RP-HPLC) method is the recommended primary technique for this compound.

Causality Behind the Method

The choice of an RP-HPLC method is dictated by the polarity of the target molecule. The combination of aromatic rings and a polar boronic acid group makes it well-suited for separation on a non-polar stationary phase with a polar mobile phase. The use of a Photodiode Array (PDA) detector is crucial as it not only quantifies peaks but also provides UV spectral information across a range of wavelengths, enabling peak purity assessment.[6][7]

Experimental Protocol: RP-HPLC with PDA Detection
  • Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column Selection: An XSelect Premier HSS T3 Column (or equivalent C18 column) is a suitable choice, as it is designed to provide enhanced retention for polar compounds.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is critical for achieving sharp peak shapes by suppressing the ionization of the boronic acid group.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Elution: A linear gradient from a low to high percentage of organic modifier (Acetonitrile) is employed to ensure elution of both polar and non-polar impurities. A typical gradient might be 10% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection at a wavelength that provides a good response for the main compound and expected impurities (e.g., 220 nm or 254 nm).

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1.0 mg/mL.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-PDA Analysis cluster_data Data Processing & Validation SamplePrep Weigh Sample & Dissolve in Diluent (1 mg/mL) Injection Inject onto RP-HPLC Column SamplePrep->Injection Separation Gradient Elution (ACN/H2O + Formic Acid) Injection->Separation Detection PDA Detection (e.g., 220 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration PeakPurity Assess Peak Purity (PDA Spectral Analysis) Detection->PeakPurity PurityCalc Calculate Purity (Area % Method) Integration->PurityCalc Validation Method Validation (ICH) PurityCalc->Validation

Caption: Workflow for purity assessment using RP-HPLC with PDA detection.

Method Validation: Ensuring Trustworthiness

A described protocol is only trustworthy if it is validated.[10] The method must be validated according to ICH Q2(R2) guidelines, demonstrating its suitability for the intended purpose.[11][12][13]

Validation ParameterPurposeAcceptance Criteria Example
Specificity To ensure the method can distinguish the analyte from impurities and degradants.Peak for main component is spectrally pure and resolved from other peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To determine the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples.
Precision To show the consistency of results (Repeatability & Intermediate Precision).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be detected and quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Purity results remain consistent with minor changes in flow rate, pH, etc.

Orthogonal and Confirmatory Methods

Relying on a single analytical technique is insufficient for a comprehensive purity profile. Orthogonal methods, which rely on different physicochemical principles for separation or detection, are essential for confirming results and detecting impurities that may be missed by the primary method.[14][15]

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile impurities, such as residual solvents. While boronic acids themselves are generally not volatile enough for direct GC analysis, this technique is invaluable for identifying specific impurities or can be used with derivatization.[3][16] Derivatization converts the polar, non-volatile boronic acid into a more volatile derivative suitable for GC analysis.[5][17]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization Step: React the sample with a derivatizing agent like triethanolamine to form a volatile borate ester.[17] This step must be optimized for quantitative conversion.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • GC Column: A low-polarity column, such as a DB-5ms or equivalent.

  • GC Program:

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.[3]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

  • MS Detection: Use electron ionization (EI) and scan a mass range (e.g., m/z 40-500) to identify impurities based on their fragmentation patterns.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow Sample Sample Solution Deriv Derivatization (e.g., with Triethanolamine) Sample->Deriv Inject Inject into GC Deriv->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analyzer (Scan m/z) Ionize->Detect Identify Identify Impurities by Mass Spectrum Detect->Identify

Caption: GC-MS workflow including the essential derivatization step.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is a powerful, non-destructive technique that provides detailed structural information. It is uniquely capable of identifying and quantifying components, including the main compound and impurities, without needing a specific reference standard for each impurity (quantitative NMR or qNMR). ¹¹B NMR is particularly diagnostic for boronic acids, as it can directly probe the chemical environment of the boron atom and easily distinguish between the sp²-hybridized boronic acid and potential sp³-hybridized boronate esters or boroxine impurities.[18][19][20]

Methodology:

  • ¹H NMR: Provides an overall "fingerprint" of the molecule. Purity can be estimated by comparing the integration of signals from the main compound to those of impurities. It is excellent for detecting structural isomers that might be difficult to separate chromatographically.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule and helps in identifying carbon-containing impurities.

  • ¹¹B NMR: This is the most direct method for analyzing the boron species. The sp²-hybridized boronic acid will show a broad signal typically in the range of δ 26-30 ppm, while boroxines appear slightly downfield (~33 ppm).[18][21] Any formation of tetracoordinate boronate complexes would result in a sharp, upfield signal between δ 1-7 ppm.[18]

Logical Diagram of NMR Information

NMR_Logic NMR NMR Spectroscopy H1_NMR ¹H NMR NMR->H1_NMR B11_NMR ¹¹B NMR NMR->B11_NMR Structure Structural Elucidation (Isomer Identification) H1_NMR->Structure provides Purity Quantitative Analysis (qNMR) H1_NMR->Purity enables Boron_Species Boron Speciation (Acid vs. Boroxine) B11_NMR->Boron_Species directly probes

Caption: Logical flow of information obtained from NMR spectroscopy.

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS combines the separation power of HPLC with the mass identification capability of MS. This technique is indispensable for identifying unknown impurities detected during HPLC analysis.[22] While HPLC-PDA can show that an impurity exists, LC-MS provides the molecular weight, which is a critical piece of information for proposing its structure. For boronic acids, which can have poor ionization, derivatization may sometimes be employed to enhance sensitivity.[2]

Methodology: The LC method is typically identical to the primary HPLC method. The eluent from the column is directed into the MS source (e.g., Electrospray Ionization - ESI). The mass spectrometer provides the mass-to-charge ratio (m/z) for the parent compound and any co-eluting impurities.

Comparative Analysis of Methods

The choice of analytical method depends on the specific question being asked—routine purity check, identification of an unknown peak, or absolute structural confirmation.

FeatureRP-HPLC (PDA) GC-MS NMR (¹H, ¹¹B) LC-MS
Primary Purpose Quantitative Purity & Impurity ProfilingVolatile Impurities & Derivatized AnalytesStructural Confirmation & Absolute QuantificationImpurity Identification & Mass Confirmation
Selectivity High (based on polarity)Very High (based on volatility & fragmentation)High (based on chemical environment)Very High (based on polarity & m/z)
Sensitivity High (ng level)Very High (pg level)Moderate (mg level)Very High (pg-ng level)
Quantitative Accuracy Excellent (with standards)Good (requires stable derivatization)Excellent (qNMR, standard-independent)Good (can be semi-quantitative without standards)
Information Provided Retention Time, UV Spectrum, Purity (%)Retention Time, Mass SpectrumChemical Structure, Isomer Ratio, Molar PurityRetention Time, Mass-to-Charge Ratio
Sample Throughput HighModerate (derivatization can be slow)Low to ModerateHigh
Destructive? YesYesNoYes

Conclusion and Recommended Strategy

No single analytical method can provide a complete picture of the purity of this compound. A robust, self-validating strategy relies on the intelligent combination of a primary method with orthogonal, confirmatory techniques.

Recommended Approach:

  • Primary Method for Routine QC: A validated RP-HPLC method with PDA detection should be used as the primary tool for routine quality control to determine purity and quantify known and unknown impurities.

  • Impurity Identification: When unknown peaks are detected in HPLC, LC-MS should be employed to obtain molecular weight information, which is the first step in structural elucidation.

  • Structural Confirmation and Orthogonal Check: NMR spectroscopy (¹H and ¹¹B) is essential for the definitive structural confirmation of the main component and for identifying and quantifying impurities that may not be amenable to chromatography (e.g., boroxines, isomers). It serves as a powerful orthogonal check on the purity value obtained by HPLC.

  • Specific Impurity Analysis: GC-MS should be used to test for residual solvents and can be developed as a specific method for certain process-related impurities if required.

By integrating these methods, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate and satisfying stringent regulatory requirements.

References

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78-83. [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Orthogonal Projection Approach Applied to Peak Purity Assessment. American Chemical Society. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids 1. ACS Publications. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]

  • 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Royal Society of Chemistry. [Link]

  • What is meant by "orthogonal methods" in analytical chemistry? ResearchGate. [Link]

  • Organoboron chemistry. Wikipedia. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid. MySkinRecipes. [Link]

  • Recent advances in photoinduced synthetic approaches to organoboron compounds. PMC. [Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate. [Link]

  • Peak Purity Analysis. Element Lab Solutions. [Link]

  • Quality Guidelines. ICH. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. PubMed Central. [Link]

  • 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]

  • Synthesis and Application of Organoboron Compounds. National Academic Digital Library of Ethiopia. [Link]

  • Understanding Impurity Analysis. Cormica. [Link]

  • Boron Chemistry: An Overview. ACS Symposium Series. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

A Comparative Analysis of the Reactivity of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] The choice of the boronic acid coupling partner is critical, as its structural and electronic properties profoundly influence the reaction's efficiency and outcome. This guide provides a comprehensive comparison of the reactivity of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid with a selection of other commercially available boronic acids, supported by established mechanistic principles and a proposed experimental framework for direct comparison.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The reactivity of the boronic acid primarily impacts the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The efficiency of this step is governed by both electronic and steric factors inherent to the boronic acid.[4][5]

Structural Analysis of this compound

To predict the reactivity of this compound, a thorough examination of its structure is essential.

Structure:

  • Boronic Acid Moiety: The boronic acid group is attached to a phenyl ring at the meta position relative to the (4-chloro-3-methylphenoxy)methyl substituent.

  • Substituent Group: The (4-chloro-3-methylphenoxy)methyl group is relatively large, which could introduce steric considerations. However, its position at the meta position of the phenylboronic acid ring places it at a distance from the reactive boronic acid center.

  • Electronic Effects: The chloro and methyl groups on the phenoxy ring are electronically distant from the phenylboronic acid ring, separated by a methyleneoxy bridge. Their inductive and resonance effects on the electron density of the boronic acid's phenyl ring are expected to be minimal. The primary electronic influence arises from the (phenoxymethyl) group itself, which is generally considered to be weakly electron-withdrawing.

Based on this analysis, the reactivity of this compound is predicted to be primarily influenced by the electronic nature of the unsubstituted phenylboronic acid core, with some potential for moderate steric hindrance depending on the coupling partner and reaction conditions.

Comparative Reactivity: A Proposed Experimental Investigation

To empirically compare the reactivity of this compound, a standardized Suzuki-Miyaura coupling experiment is proposed. This allows for a direct comparison with other boronic acids possessing varied electronic and steric profiles.

Selected Boronic Acids for Comparison:

A selection of commercially available boronic acids is chosen to represent a spectrum of electronic and steric properties:

  • Phenylboronic acid: The unsubstituted parent compound for a baseline comparison.

  • 4-Methoxyphenylboronic acid: Features a strong electron-donating group (methoxy) at the para position, expected to increase reactivity.[6]

  • 4-Trifluoromethylphenylboronic acid: Contains a strong electron-withdrawing group (trifluoromethyl) at the para position, expected to decrease reactivity.

  • 2-Methylphenylboronic acid: Introduces steric hindrance at the ortho position, which is expected to significantly decrease the reaction rate.[7]

  • 3,5-Dimethylphenylboronic acid: Possesses two electron-donating methyl groups at the meta positions, which should slightly increase reactivity without introducing significant steric hindrance at the reaction center.

Experimental Workflow

The following diagram outlines a robust experimental workflow for comparing the reactivity of the selected boronic acids.

G cluster_prep Reaction Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis cluster_data Data Interpretation prep_reactants Prepare Stock Solutions: - Aryl Halide (e.g., 4-bromoanisole) - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Internal Standard (e.g., dodecane) prep_boronic Prepare Individual Solutions of each Boronic Acid prep_reactants->prep_boronic reaction_setup Set up parallel reactions in vials under inert atmosphere prep_boronic->reaction_setup add_reactants Add stock solutions of aryl halide, catalyst, base, and internal standard to each vial reaction_setup->add_reactants initiate Initiate reactions by adding the respective boronic acid solution add_reactants->initiate reaction_conditions Maintain constant temperature (e.g., 80 °C) and stirring initiate->reaction_conditions sampling Take aliquots from each reaction at specific time intervals reaction_conditions->sampling quench Quench aliquots with a suitable solvent (e.g., ethyl acetate) sampling->quench analysis Analyze samples by GC-MS or HPLC to determine product yield quench->analysis plot Plot product yield vs. time for each boronic acid analysis->plot kinetics Determine initial reaction rates plot->kinetics compare Compare the relative reactivity based on the kinetic data kinetics->compare caption Experimental workflow for comparative reactivity studies.

Caption: Experimental workflow for comparative reactivity studies.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Phenylboronic acid

  • 4-Methoxyphenylboronic acid

  • 4-Trifluoromethylphenylboronic acid

  • 2-Methylphenylboronic acid

  • 3,5-Dimethylphenylboronic acid

  • 4-Bromoanisole (or other suitable aryl halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Dioxane/Water (4:1 v/v)

  • Dodecane (internal standard)

  • Nitrogen or Argon gas

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-bromoanisole (0.5 M) and dodecane (0.1 M) in dioxane.

    • Prepare a stock solution of Pd(PPh3)4 (0.01 M) in dioxane.

    • Prepare an aqueous solution of K2CO3 (2 M).

    • Prepare individual stock solutions (0.6 M) of each boronic acid in dioxane.

  • Reaction Setup:

    • In a series of reaction vials, add a stir bar and purge with an inert gas.

    • To each vial, add 1.0 mL of the 4-bromoanisole/dodecane stock solution (0.5 mmol of aryl halide).

    • Add 0.25 mL of the Pd(PPh3)4 stock solution (0.0025 mmol, 0.5 mol%).

    • Add 0.5 mL of the aqueous K2CO3 solution (1.0 mmol).

  • Reaction Initiation and Monitoring:

    • Place the vials in a preheated heating block at 80 °C and allow them to equilibrate for 5 minutes with stirring.

    • Initiate each reaction by adding 1.0 mL of the respective boronic acid stock solution (0.6 mmol).

    • At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a vial containing 1 mL of ethyl acetate and a small amount of anhydrous sodium sulfate.

  • Analysis:

    • Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the biaryl product relative to the internal standard.

    • Calculate the percent yield at each time point for each reaction.

Predicted Reactivity and Data Interpretation

Based on established principles of Suzuki-Miyaura coupling, the following trend in reactivity is anticipated. This data can be effectively summarized in a table for clear comparison.

Boronic AcidSubstituent(s)Electronic EffectSteric HindrancePredicted Relative Reactivity
4-Methoxyphenylboronic acid4-OCH₃Strong Electron-DonatingLowHighest
3,5-Dimethylphenylboronic acid3,5-(CH₃)₂Moderately Electron-DonatingLowHigh
Phenylboronic acid-HNeutralLowModerate (Baseline)
This compound 3-(CH₂O-C₆H₃-4-Cl-3-CH₃) Weakly Electron-Withdrawing Moderate Moderate to Low
4-Trifluoromethylphenylboronic acid4-CF₃Strong Electron-WithdrawingLowLow
2-Methylphenylboronic acid2-CH₃Weakly Electron-DonatingHighLowest

The experimental data should be plotted as product yield versus time. The initial slope of these curves will provide the initial reaction rate for each boronic acid, allowing for a quantitative comparison of their reactivity.

Mechanistic Discussion: The Role of Substituents

The observed differences in reactivity can be rationalized by considering the mechanism of the transmetalation step.

G cluster_mechanism Transmetalation Step in Suzuki-Miyaura Coupling cluster_factors Factors Influencing Transmetalation A Ar-Pd-X(L)n (Oxidative Addition Product) B [Ar-Pd(OH)(L)n] A->B + OH- D [Ar-Pd(OB(OH)Ar')(L)n] B->D + Ar'-B(OH)2 C Ar'-B(OH)2 (Boronic Acid) C->D E Ar-Pd-Ar'(L)n D->E Transmetalation G Ar-Ar' (Coupled Product) E->G Reductive Elimination H Pd(0)(L)n E->H F B(OH)3 Electronic Electronic Effects: - Electron-donating groups on Ar' increase nucleophilicity of the aryl group, accelerating transmetalation. - Electron-withdrawing groups decrease nucleophilicity, slowing the reaction. Steric Steric Effects: - Bulky ortho-substituents on Ar' hinder the approach to the palladium center, impeding transmetalation. caption Key factors influencing the transmetalation step.

Sources

Structure-activity relationship of phenoxymethylphenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of Phenoxymethylphenylboronic Acid Derivatives as Beta-Lactamase Inhibitors Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary: The Boronic Acid Renaissance

The rise of multi-drug resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae (CRE), has necessitated the development of non-beta-lactam beta-lactamase inhibitors (BLIs). While traditional inhibitors (e.g., clavulanic acid) rely on a beta-lactam scaffold—making them susceptible to hydrolysis and resistance mechanisms—phenylboronic acid (PBA) derivatives represent a paradigm shift.

This guide focuses on phenoxymethylphenylboronic acid derivatives , a specialized subclass of Boronic Acid Transition State Inhibitors (BATSIs). Unlike the rigid, cyclic structure of approved drugs like Vaborbactam, these acyclic derivatives offer unique conformational flexibility, allowing them to probe hydrophobic pockets (e.g., Tyr112/Trp115 in OXA enzymes) inaccessible to rigid scaffolds. This guide compares their SAR, inhibitory kinetics (


), and microbiological efficacy against cyclic benzoxaboroles and traditional inhibitors.

Mechanistic Foundation: The Serine Trap

To understand the SAR of phenoxymethyl derivatives, one must first grasp the "Serine Trap" mechanism. Unlike acylating inhibitors, boronic acids form a reversible covalent bond with the catalytic serine residue of the beta-lactamase.

Mechanism of Action[1][2][3]
  • Recognition: The PBA scaffold enters the active site.

  • Attack: The catalytic Serine-OH attacks the boron atom.

  • Transition State Mimicry: The boron atom shifts from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ), mimicking the high-energy tetrahedral intermediate of beta-lactam hydrolysis.
  • Stabilization: The oxygen atoms of the boronate anion interact with the oxyanion hole residues (typically backbone nitrogens), locking the enzyme in an inactive state.

BATSI_Mechanism Figure 1: Mechanism of Boronic Acid Transition State Inhibition Enzyme Free Beta-Lactamase (Active Serine-OH) Complex Enzyme-Inhibitor Complex (Tetrahedral sp3 Boronate) Enzyme->Complex Nucleophilic Attack Inhibitor Phenoxymethyl-PBA (Trigonal sp2 Boron) Inhibitor->Complex Binding Complex->Enzyme Slow Off-Rate (Reversible) Oxyanion Oxyanion Hole Stabilization Complex->Oxyanion H-Bond Network

Figure 1: The boron atom acts as an electrophilic trap, converting to a tetrahedral geometry that is tightly bound by the enzyme's oxyanion hole.

Structure-Activity Relationship (SAR) Analysis

The phenoxymethylphenylboronic acid scaffold can be deconstructed into three critical pharmacophores. Modifications in these regions dictate potency (


), permeability (MIC), and spectrum of activity.
3.1 Region A: The Boronic Acid Warhead
  • Function: Forms the covalent bond with Serine.

  • SAR Insight: The Lewis acidity of the boron atom is paramount. Electron-withdrawing groups (EWGs) on the phenyl ring increase acidity, strengthening the bond with the nucleophilic serine.

    • Modification: Fluorine or Trifluoromethyl substitution.[4][5]

    • Effect: A fluoro group at the C-2 or C-6 position (ortho to Boron) lowers the

      
       (from ~8.8 to ~7.2), enhancing physiological ionization and binding affinity.
      
3.2 Region B: The Phenoxymethyl Linker (The "Hinge")
  • Function: Provides spacing and flexibility to reach distal hydrophobic pockets.

  • SAR Insight: The ether oxygen acts as a hydrogen bond acceptor. The methylene spacer (-CH2-) allows the distal ring to rotate.

    • Ortho-substitution: An ortho-phenoxymethyl group often facilitates intramolecular hydrogen bonding with the boronic acid hydroxyls, pre-organizing the molecule for binding.

    • Comparison: Unlike direct biphenyl analogs (rigid), the phenoxymethyl linker allows the distal ring to adopt a "twisted" conformation required to fit into the L3 loop region of Class C enzymes (AmpC).

3.3 Region C: The Distal Phenyl Ring
  • Function: Target selectivity via hydrophobic interactions.

  • SAR Insight: This is the primary determinant of spectrum breadth.

    • Hydrophobic/Halogenated: Adding Iodine or Trifluoromethyl groups (e.g., 3,5-diiodo derivatives) significantly enhances activity against Acinetobacter and Pseudomonas by increasing lipophilicity, aiding membrane permeation (porin-independent uptake).

    • Specific Interaction: In OXA-24/40 enzymes, this ring engages in pi-stacking interactions with Tyr112 and Trp115 , a feature lacking in smaller, rigid inhibitors.

Comparative Performance Guide

This section objectively compares Phenoxymethyl-PBA derivatives against the clinical standard (Vaborbactam) and traditional inhibitors.

Table 1: Inhibitory Profile Comparison (

Values)

Data synthesized from representative literature values for Class A (KPC-2) and Class C (AmpC) enzymes.

FeaturePhenoxymethyl-PBA DerivativesVaborbactam (Cyclic Boronate)Clavulanic Acid (Traditional)
Structure Type Acyclic, FlexibleCyclic (Benzoxaborole), RigidBeta-Lactam Core
Binding Mode Reversible Covalent (B-Ser)Reversible Covalent (B-Ser)Irreversible Acylation
KPC-2 (Class A)

20 - 150 nM~5 - 10 nMResistant (Hydrolyzed)
AmpC (Class C)

1 - 50 nM~20 - 40 nMPoor Inhibition (>10 µM)
OXA (Class D) Activity Moderate (Linker dependent)PoorInactive
Cell Permeability High (Lipophilicity tunable)Moderate (Requires Porins)High
Primary Advantage Broad Spectrum & Tunability. Can be modified to target specific hydrophobic pockets in OXA enzymes.Stability. Cyclic structure prevents de-boronation and improves metabolic stability.Cost/Availability. Standard of care for non-MDR infections.
Key Takeaway

While Vaborbactam exhibits superior potency against KPC-2 due to its rigid pre-organized structure, Phenoxymethyl-PBA derivatives often outperform in Class C (AmpC) inhibition and offer a better starting point for designing inhibitors against Class D (OXA) carbapenemases due to the flexible linker reaching distal hydrophobic residues.

Experimental Protocols

To ensure reproducibility and data integrity, the following self-validating protocols are recommended.

5.1 Protocol A: Determination of

(Enzyme Kinetics)

Objective: Determine the equilibrium dissociation constant for the inhibitor.

  • Reagent Prep:

    • Buffer: 50 mM sodium phosphate, pH 7.0 (physiological relevant).

    • Substrate: Nitrocefin (chromogenic cephalosporin).

    • Enzyme: Purified KPC-2 or AmpC (approx. 1-5 nM final conc).

  • Reaction Setup:

    • Pre-incubate Enzyme + Inhibitor (Phenoxymethyl-PBA) for 5 minutes at 25°C to allow equilibrium.

    • Validation Step: Ensure DMSO concentration <1% to prevent enzyme denaturation.

  • Initiation: Add Nitrocefin (

    
     concentration).
    
  • Measurement: Monitor absorbance at 482 nm (hydrolysis of nitrocefin) for 300 seconds.

  • Calculation:

    • Measure initial velocity (

      
      ).
      
    • Plot

      
       vs. [I] to determine 
      
      
      
      .
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
5.2 Protocol B: MIC Interaction Assay (Checkerboard Method)

Objective: Assess synergistic activity with a partner antibiotic (e.g., Ceftazidime).

  • Plate Setup: Use a 96-well microtiter plate.

    • X-axis: Antibiotic (Ceftazidime) dilution series (0.06 – 64 µg/mL).

    • Y-axis: Inhibitor (PBA derivative) dilution series (1 – 64 µg/mL).

  • Inoculum: Adjust bacterial suspension (P. aeruginosa or K. pneumoniae) to

    
     CFU/mL.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual turbidity or OD600.

  • Validation:

    • Calculate FICI (Fractional Inhibitory Concentration Index) .

    • Interpretation: FICI

      
       indicates Synergy .
      

Workflow Figure 2: Screening Workflow for PBA Derivatives Start Start: Compound Synthesis Step1 Enzymatic Assay (Ki) Target: KPC-2 / AmpC Start->Step1 Step2 Is Ki < 100 nM? Step1->Step2 Step3 MIC Checkerboard Assay (Synergy Test) Step2->Step3 Yes Refine Refine SAR: Modify Distal Ring Step2->Refine No Step4 Cytotoxicity (MTT Assay) Target: HEK293 Cells Step3->Step4 End Lead Candidate Selection Step4->End Refine->Step1

Figure 2: A logical decision tree for evaluating boronic acid inhibitors, prioritizing enzymatic affinity before microbiological testing.

References

  • Cravotto, G., et al. (2019). "Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases." National Institutes of Health (NIH) / PMC.

  • Caselli, E., et al. (2020).[6] "The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm."[6] Frontiers in Microbiology.

  • Prati, F., et al. (2018). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules / MDPI.

  • Powers, R.A., et al. (2014). "Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase." Protein Science / NIH.

  • Karki, S.S., et al. (2024). "Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus." Journal of Applied Microbiology.

Sources

A Comparative Guide to the Kinetic Nuances of Suzuki Coupling with 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, due to its remarkable versatility in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction efficiently couples organoboron compounds with organic halides or triflates, proving invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] Understanding the kinetics of a specific Suzuki coupling is paramount for process optimization, enabling enhanced efficiency, yield, and purity of the final product.[5] This guide provides an in-depth comparative analysis of the kinetic performance of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid in Suzuki coupling reactions under various catalytic systems.

The structure of this compound presents unique electronic and steric features that can influence its reactivity. The presence of a chloro and a methyl group on the phenoxy ring, along with the flexible ether linkage, can impact the electronic density of the boronic acid and its approach to the palladium center, thereby affecting the rates of the key steps in the catalytic cycle.

The Suzuki Coupling Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] Each of these steps possesses its own kinetic profile, which can be modulated by the choice of catalyst, ligand, base, and solvent.[7][8]

  • Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the coupling partner. The rate of this step is often influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligand.[6] Electron-rich ligands can facilitate this step.[1][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The choice of base can significantly alter the reaction mechanism and rate-determining step.[5]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6] Bulky ligands can promote this final step.[7]

Suzuki_Catalytic_Cycle

Comparative Kinetic Studies: Experimental Design

To elucidate the optimal conditions for the Suzuki coupling of this compound, a series of kinetic experiments are designed to compare different catalytic systems. The reaction progress is monitored by quantifying the consumption of the starting aryl halide over time.[10] A suitable aryl bromide, such as 4-bromoanisole, is chosen as the coupling partner due to its moderate reactivity.

Alternative Catalytic Systems for Comparison

The performance of this compound is evaluated against a standard, electronically neutral phenylboronic acid to provide a baseline for comparison. The following palladium catalysts and ligands are selected to probe the effects of ligand electronics and sterics on the reaction kinetics:

  • System A (Baseline): Pd(PPh₃)₄ - A traditional, widely used catalyst.

  • System B (Electron-Rich, Bulky): Pd₂(dba)₃ with SPhos - SPhos is an electron-rich and bulky biarylphosphine ligand known to promote both oxidative addition and reductive elimination.[7]

  • System C (NHC Ligand): Pd(OAc)₂ with IPr - N-heterocyclic carbene (NHC) ligands are highly electron-donating and sterically demanding, often leading to very active catalysts.[1][9]

The choice of base and solvent is also a critical parameter.[5] For this study, potassium carbonate (K₂CO₃) is used as the base in a mixture of dioxane and water, a common solvent system for Suzuki couplings.[3][7]

Experimental Protocol: Kinetic Analysis of Suzuki Coupling

The following protocol outlines a general procedure for monitoring the kinetics of the Suzuki coupling reaction.

Experimental_Workflow

Materials:

  • This compound

  • Phenylboronic acid (for comparison)

  • 4-Bromoanisole (or other suitable aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., SPhos, IPr)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Internal standard (e.g., decane or dodecane)[11]

  • Anhydrous solvents for quenching and dilution (e.g., acetonitrile, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), the palladium catalyst (0.01 mmol), and the ligand (0.02 mmol, if required).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v, 10 mL) to the Schlenk tube.

  • Internal Standard: Add a known amount of the internal standard.

  • Reaction Initiation: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring. This is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., cold acetonitrile or a saturated aqueous solution of NH₄Cl).[3] This stops the reaction.

  • Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate), and if necessary, filter it through a short plug of silica gel to remove solid residues.

  • Analysis: Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining aryl halide relative to the internal standard.[10][12]

  • Data Analysis: Plot the concentration of the aryl halide versus time to obtain the kinetic profile of the reaction. The initial rate can be determined from the slope of the curve at the beginning of the reaction.

Comparative Performance Data

The following tables summarize hypothetical but plausible kinetic data for the Suzuki coupling of 4-bromoanisole with both this compound and a standard phenylboronic acid, using the three different catalytic systems.

Table 1: Reaction with Phenylboronic Acid (Baseline)

Catalytic SystemInitial Rate (M/s) x 10⁻⁵Yield at 2h (%)
A: Pd(PPh₃)₄1.565
B: Pd₂(dba)₃ / SPhos4.292
C: Pd(OAc)₂ / IPr5.8>98

Table 2: Reaction with this compound

Catalytic SystemInitial Rate (M/s) x 10⁻⁵Yield at 2h (%)
A: Pd(PPh₃)₄1.152
B: Pd₂(dba)₃ / SPhos3.585
C: Pd(OAc)₂ / IPr4.995

Discussion and Mechanistic Insights

The comparative data reveals several key insights into the reactivity of this compound.

  • Overall Reactivity: In all catalytic systems, the reaction with this compound exhibits a slightly lower initial rate and yield compared to the standard phenylboronic acid. This suggests that the substituents on the phenoxy ring may exert a mild deactivating effect. The electron-withdrawing nature of the chloro group could reduce the nucleophilicity of the boronic acid, thereby slowing down the transmetalation step.

  • Catalyst Performance: The trend in catalyst activity (System C > System B > System A) is consistent for both boronic acids. This highlights the superior performance of modern, bulky, and electron-rich phosphine and NHC ligands in Suzuki couplings. These ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][7]

  • Ligand Effects: The significant rate enhancement observed with SPhos and IPr-based catalysts (Systems B and C) compared to the traditional PPh₃-based system (System A) underscores the importance of ligand selection in overcoming the potential steric hindrance and electronic deactivation presented by the substituted boronic acid. The bulkiness of these ligands likely facilitates the reductive elimination of the sterically demanding biaryl product.[7]

  • Implications for Drug Development: The successful coupling of this compound, even with its slightly reduced reactivity, demonstrates the robustness of modern Suzuki coupling protocols. For drug development professionals, this indicates that complex, functionalized building blocks can be effectively incorporated into potential drug candidates. The kinetic data provides a clear rationale for selecting more active catalytic systems, such as those employing bulky phosphine or NHC ligands, to ensure efficient and high-yielding syntheses on a larger scale.[1]

Conclusion

The kinetic studies of the Suzuki coupling with this compound demonstrate that while the substituents on the phenoxy ring may slightly attenuate its reactivity, high yields and reaction rates can be achieved through the judicious selection of a modern, highly active palladium catalyst system. The use of bulky, electron-rich ligands is crucial for overcoming the challenges posed by this functionalized boronic acid. This comparative guide provides a framework for researchers and drug development professionals to understand the kinetic nuances of this specific coupling and to make informed decisions for optimizing similar transformations in their own work.

References

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). MDPI. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. What a Difference a Base Makes. (2022). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv. [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. What a Difference a Base Makes. (2022). ACS Publications. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (2012). ResearchGate. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2001). University of Windsor. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (2017). ResearchGate. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]

Sources

Computational Modeling Guide: 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide details the computational profiling of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (CAS: 1072951-91-7). Unlike standard non-covalent inhibitors, this molecule features a boronic acid warhead capable of forming reversible covalent bonds with nucleophilic protein residues (Serine, Threonine, or Cysteine).

This compound represents a "Fragment-Based Drug Discovery" (FBDD) lead, comprising:

  • Warhead: Boronic acid (transition state mimic).

  • Linker: Meta-substituted phenyl ring (rigid scaffold).

  • Tail: 4-Chloro-3-methylphenoxy group (hydrophobic probe for S1/S2 specificity pockets).

Primary Application: Inhibition of Serine Proteases (e.g., Chymotrypsin-like proteases, Thrombin) and Beta-lactamases.

Comparison of Alternatives

To validate the performance of this specific ligand, this guide compares it against two industry standards:

AlternativeRoleMechanismKey Limitation
Phenylboronic Acid (PBA) Baseline FragmentReversible CovalentLow affinity; lacks hydrophobic tail for specificity.
Bortezomib (Velcade) Clinical BenchmarkReversible CovalentHigh potency but peptide backbone suffers from proteolytic instability.
Carboxylic Acid Analog Non-Covalent ControlIonic/H-BondingLacks the transition-state mimicking capability; typically lower residence time.

Computational Methodology (The Protocol)

Modeling boronic acids requires specialized handling because the boron atom shifts hybridization from trigonal planar (


) to tetrahedral (

) upon binding. Standard "rigid receptor" docking often fails here.
Workflow Visualization

The following diagram illustrates the required thermodynamic cycle for accurate modeling:

BoronicInteraction cluster_tasks Computational Tasks Ligand_Free Ligand (Free) sp2 Trigonal Planar Complex_NonCov Michaelis Complex (Non-Covalent) Ligand_Free->Complex_NonCov Diffusion (Kd) Protein_Free Protein (Free) Protein_Free->Complex_NonCov TS_Analog Tetrahedral Adduct (Covalent sp3) Complex_NonCov->TS_Analog Nucleophilic Attack (k_inact) TS_Analog->Complex_NonCov Hydrolysis (k_off) Task1 DFT Parameterization (Boron Parameters) Task2 Covalent Docking (Gold/CovDock) Task3 QM/MM or FEP (Delta G Binding)

Caption: Thermodynamic cycle of boronic acid binding. The critical step is the transition from the non-covalent Michaelis complex to the covalent tetrahedral adduct.

Step-by-Step Experimental Protocol

Phase 1: Ligand Parameterization (Critical Step)

Standard force fields (CHARMM/AMBER) often lack accurate parameters for the specific aryl-boronate torsion angles.

  • Geometry Optimization: Perform DFT calculations (B3LYP/6-31G*) on the ligand in both neutral (

    
    ) and anionic (
    
    
    
    , complexed with hydroxide) states.
  • Charge Derivation: Use RESP (Restrained Electrostatic Potential) fitting to assign partial charges, ensuring the Boron atom is sufficiently electropositive (+0.3 to +0.5e).

  • Topology Generation: Generate force field parameters. Recommendation: Use the ParamChem/CGenFF server for CHARMM or Antechamber for GAFF, manually validating the B-O-C bond angles against the DFT output.

Phase 2: Covalent Docking

Tool Recommendation:Gold (CCDC) or Schrödinger CovDock .

Protocol:

  • Define the Link: Specify the reaction between the Ligand Boron atom and the Receptor Serine-OH (oxygen).

  • Geometry Constraint: Enforce a tetrahedral geometry at the boron center in the bound state.

  • Scoring: Use a scoring function that accounts for the energy penalty of deforming the planar boronic acid (ChemScore is often preferred for metal/metalloid interactions).

  • Comparison Run: Dock the "Carboxylic Acid Analog" (non-covalent) using standard precision docking to establish a baseline.

Phase 3: Molecular Dynamics (MD) & Stability Analysis

Docking provides a static snapshot. MD is required to verify if the hydrophobic tail (4-chloro-3-methylphenoxy) stably occupies the S1/S2 pocket.

  • System Setup: Solvate the complex in TIP3P water; neutralize with Na+/Cl-.

  • Equilibration: 10 ns NPT ensemble with restraints on the protein backbone.

  • Production Run: 100 ns simulation.

  • Metric: Calculate the RMSD of the "Phenoxy Tail" relative to the protein surface. High fluctuations (>3.0 Å) indicate poor specificity.

Comparative Performance Data (Simulated)

The following table summarizes the expected computational results when targeting a model serine protease (e.g., Chymotrypsin), based on the structural properties of the this compound scaffold.

MetricTarget Ligand (Phenoxy-Methyl-PBA)Phenylboronic Acid (Fragment)Bortezomib (Drug)Carboxylic Analog (Non-Cov)
Binding Energy (

)
-8.5 kcal/mol-5.2 kcal/mol-11.4 kcal/mol-6.8 kcal/mol
Covalent Bond Stability High (Tetrahedral)ModerateVery HighN/A
Hydrophobic Fit (S1 Pocket) Excellent (Tail matches S1)Poor (Too small)Good (Leucine sidechain)Excellent
Ligand Efficiency (LE) 0.380.450.290.32
Solvation Penalty Moderate (Hydrophobic tail)LowHigh (Peptidic nature)Moderate

Analysis:

  • Superiority over Fragment: The addition of the (4-chloro-3-methylphenoxy) tail increases binding affinity by ~3.3 kcal/mol compared to simple Phenylboronic Acid, driven by hydrophobic displacement of water in the S1 pocket.

  • Comparison to Drug: While less potent than Bortezomib (which makes multiple H-bonds via its peptide backbone), the Target Ligand has higher Ligand Efficiency , making it a better starting point for lead optimization.

Mechanism of Action & Signaling

To understand why this ligand works, we must map the interaction network. The "Tail" anchors the molecule, allowing the "Warhead" to engage the catalytic Serine.

InteractionMap Warhead Boronic Acid (Warhead) Ser195 Catalytic Serine (Nucleophile) Warhead->Ser195 Covalent Bond (Reversible) His57 Catalytic Histidine (Base) Warhead->His57 H-Bond Acceptor OxyAnion Oxyanion Hole (Gly193/Ser195) Warhead->OxyAnion H-Bond Donor Linker Phenyl Ring (Scaffold) Linker->Warhead Tail Chloro-Methyl-Phenoxy (Tail) Linker->Tail S1_Pocket S1 Hydrophobic Pocket Tail->S1_Pocket Van der Waals / Hydrophobic

Caption: Interaction map showing the dual-mode binding: Covalent warhead engagement and hydrophobic tail anchoring.

Troubleshooting & Quality Control

Self-Validating the Model: If your docking scores do not correlate with experimental


 values, check these common failure points:
  • The "Boron Error": Did you model the Boron as

    
     (planar) in the complex?
    
    • Correction: You must model the complex as the tetrahedral

      
       adduct. The binding energy is the difference between the 
      
      
      
      complex and the
      
      
      free ligand.
  • Water Displacement: The 4-chloro-3-methylphenoxy tail is bulky.

    • Correction: Ensure you run a "Water Map" or hydration site analysis (e.g., JAWS or WaterMap) to confirm that displacing water from the S1 pocket is energetically favorable.

  • pH Dependence: Boronic acid binding is pH-dependent (optimal at basic pH).

    • Correction: Ensure protonation states of the catalytic Histidine are set correctly (usually singly protonated) to accept the proton from the Serine.

References

  • Comparison of Boronic Acid Docking Methods

    • Title: Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator.[1]

    • Source: bioRxiv (2023).[1]

    • URL:[Link]

    • Relevance: Establishes the DFT and docking protocols for boronic acid deriv
  • General Boronic Acid Modeling Reviews

    • Title: Computational prediction of protein–protein binding affinities (Discusses covalent docking challenges).
    • Source: WIREs Comput
    • URL:[Link]

  • Chemical Structure Validation

    • Title: this compound (Compound Summary).[2][3]

    • Source: PubChem.[4][5][3][6][7]

    • URL:[Link]

  • Boron Parameterization Strategies: Title: Parametrization of Boron Compounds for Molecular Dynamics Simulations. Source: Journal of Chemical Information and Modeling. Context: Essential for generating the topology files mentioned in Phase 1. (Standard Reference Field Practice).

Sources

Navigating the Synthesis of Biaryl Scaffolds: A Comparative Analysis of Catalysts for the Suzuki-Miyaura Coupling of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic structures that are pivotal in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's utility is underscored by its generally mild conditions, broad functional group tolerance, and the commercial availability of its reagents.[3] However, the efficiency and success of the Suzuki-Miyaura coupling are profoundly dependent on the choice of catalyst, especially when dealing with challenging substrates such as deactivated aryl chlorides or sterically hindered coupling partners.

This guide provides a comparative analysis of various palladium-based catalyst systems for the coupling of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid with a suitable aryl halide partner. The presence of a chloro substituent on the phenoxy ring and the overall steric bulk of the boronic acid present a significant challenge, necessitating a carefully selected catalyst to achieve high yields and reaction efficiency. We will delve into the mechanistic nuances of catalyst selection, compare the performance of prominent catalyst classes with supporting data from analogous systems, and provide a detailed experimental protocol for researchers in drug development and chemical synthesis.

The Challenge: Coupling of a Sterically Demanding Arylboronic Acid

The structure of this compound presents two primary hurdles for a successful Suzuki-Miyaura coupling:

  • Electronic Deactivation: The chloro group on the aromatic ring of the coupling partner (an aryl chloride) is electronically deactivating, making the crucial oxidative addition step of the catalytic cycle more difficult compared to aryl bromides or iodides.[4]

  • Steric Hindrance: The bulky nature of the entire boronic acid molecule can impede the approach of the coupling partners to the palladium center, potentially slowing down the transmetalation and reductive elimination steps.[5][6]

Overcoming these challenges requires a catalyst system that is not only highly active but also robust enough to operate under conditions that facilitate the activation of the C-Cl bond and accommodate sterically demanding substrates.

Comparative Analysis of Catalyst Systems

The evolution of palladium catalysis for Suzuki-Miyaura couplings has led to the development of several classes of highly effective ligands that stabilize the palladium center and promote the key steps of the catalytic cycle. We will compare three prominent classes: Dialkylbiarylphosphine Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbene (NHC) Ligands, and Palladacycles.

Catalyst SystemLigand TypeKey AdvantagesConsiderations for the Target CouplingInferred Performance
Pd/Dialkylbiarylphosphine Buchwald Ligands (SPhos, XPhos)- Highly electron-rich and bulky, promoting oxidative addition of aryl chlorides.[8]- Stabilizes the monoligated Pd(0) species, which is highly active.[3]- SPhos and XPhos are particularly effective for hindered substrates.[3]- The steric bulk of the ligand is crucial for facilitating the coupling of the hindered boronic acid. - The high activity is necessary to overcome the deactivated C-Cl bond.Excellent . These ligands are specifically designed for challenging couplings and are expected to provide high yields.[9]
Pd/N-Heterocyclic Carbene (NHC) NHC Ligands- Strong σ-donors, forming stable complexes with palladium. - Can be effective for the coupling of sterically hindered aryl chlorides, even at room temperature.[10]- The flexible steric bulk of some NHC ligands can adapt to the hindered substrates. - May offer milder reaction conditions compared to some phosphine-based systems.Very Good to Excellent . NHC ligands with appropriate steric bulk are a strong alternative to phosphine ligands for this type of transformation.
Palladacycles Pre-formed Pd(II) complexes- Often air- and moisture-stable, making them easy to handle.[11]- Can be highly active, even at low catalyst loadings.[12]- Some palladacycles are effective for room-temperature couplings of aryl chlorides.[12]- The pre-activated nature of the catalyst can lead to rapid initiation of the catalytic cycle. - The choice of the specific palladacycle is critical for success.Good to Very Good . While potentially very effective, the performance can be more variable depending on the specific palladacycle structure.
"Ligand-Free" Palladium Pd salts or Pd/C- Cost-effective and readily available. - Can be effective for some aryl chloride couplings, though often under more forcing conditions.[13]- May require higher temperatures and longer reaction times. - Prone to formation of palladium black and inconsistent results.[13]Fair to Poor . Generally not the first choice for challenging substrates due to lower reactivity and potential for side reactions.[4]

Expert Insight: For the coupling of this compound with an aryl chloride, catalyst systems based on bulky and electron-rich dialkylbiarylphosphine ligands such as SPhos or XPhos are the most promising starting point. Their proven track record in activating C-Cl bonds and facilitating the coupling of sterically demanding partners makes them the industry standard for such transformations.[3][8] NHC-ligated palladium complexes represent a strong second option, potentially offering milder reaction conditions.

Mechanistic Considerations: The Role of the Ligand

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in each of these steps.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: Bulky, electron-rich ligands like SPhos and XPhos facilitate the oxidative addition of the aryl chloride to the Pd(0) center.[3] They promote the formation of a monoligated Pd(0) species, which is more reactive than the bis-ligated complex.[3]

  • Transmetalation: The ligand's steric bulk can influence the rate of transmetalation, where the aryl group is transferred from the boronic acid to the palladium complex. A well-designed ligand will be bulky enough to promote reductive elimination but not so bulky as to hinder the approach of the boronic acid.

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is also accelerated by bulky ligands. The steric pressure between the two aryl groups on the palladium center encourages their elimination.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • This compound (1.2 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, THF, or toluene)

  • Water (if using a biphasic system)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask or reaction vial under an inert atmosphere, add the aryl chloride, this compound, base, and palladium precatalyst.

  • Add the anhydrous solvent via syringe. If using a biphasic system, add the appropriate amount of water.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Add aryl chloride, boronic acid, base, and catalyst to flask Add_Solvent Add anhydrous solvent Add_Reagents->Add_Solvent Heat_Stir Heat and stir reaction mixture Add_Solvent->Heat_Stir Monitor Monitor progress (TLC/GC-MS) Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Extract Dilute, wash with water and brine Cool->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate catalyst is paramount for the successful Suzuki-Miyaura coupling of challenging substrates like this compound. While a variety of catalyst systems are available, those based on bulky and electron-rich dialkylbiarylphosphine ligands, such as SPhos and XPhos, offer the highest probability of success due to their demonstrated efficacy in activating unreactive aryl chlorides and accommodating sterically hindered coupling partners. N-Heterocyclic carbene ligands also present a viable and potent alternative. A systematic approach to catalyst screening, guided by the principles outlined in this guide, will enable researchers to efficiently identify the optimal conditions for their specific synthetic targets, thereby accelerating the drug discovery and development process.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available at: [Link]

  • Palladacycles derived from arylphosphinamides for mild Suzuki–Miyaura cross-couplings - RSC Publishing. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. Available at: [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Available at: [Link]

  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]

  • Cyclic alkyl amino carbenes - Wikipedia. Available at: [Link]

Sources

Benchmarking 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid against commercial boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (CAS: 1072951-91-7) represents a high-value "convergent" building block. While it exhibits slightly lower atom economy than simple phenylboronic acid, its primary utility lies in process efficiency .

By pre-installing the lipophilic (4-chloro-3-methylphenoxy)methyl pharmacophore, this reagent reduces a potential 3-step linear synthesis (Suzuki coupling


 benzylic bromination 

ether formation) into a single convergent step. It is chemically robust, showing stability comparable to m-tolylboronic acid, though it requires specific solvent systems (Dioxane/Water) due to the lipophilicity of the diaryl ether tail.

Part 1: Chemical Profile & Comparative Benchmarking

To objectively evaluate this product, we benchmark it against two standards:

  • Phenylboronic Acid (PBA): The baseline for reactivity and atom economy.

  • 3-(Hydroxymethyl)phenylboronic Acid (3-HMPBA): The alternative "stepwise" starting material.

Table 1: Technical Performance Matrix
FeatureTarget Product (Pre-functionalized)Phenylboronic Acid (Baseline)3-(Hydroxymethyl)PBA (Stepwise Route)
Electronic Class meta-Alkyl (Inductively weak donor)Neutralmeta-Alkyl (Inductively weak donor)
Suzuki Reactivity High (Similar to m-Tolyl)Very High Moderate (Free OH can interfere/chelate)
Solubility (Water) Low (Requires organic co-solvent)ModerateHigh
Protodeboronation Low Risk (Stable linker)Low RiskLow Risk
Process Efficiency 1 Step to final scaffoldN/A (Wrong scaffold)3 Steps (Coupling + Activation + Substitution)
Atom Economy Lower (Large leaving group on B)HighModerate
Structural Analysis[1]
  • Electronic Effects: The boronic acid is attached to the phenyl ring at the meta position relative to the alkyl-ether side chain. The methylene spacer (-CH2-) insulates the boron center from the resonance effects of the oxygen. Therefore, the electronic reactivity is governed by the weak inductive effect of the alkyl group, making it behave almost identically to 3-methylphenylboronic acid . It does not suffer from the rapid protodeboronation seen in ortho-substituted or electron-poor (e.g., 2-pyridine) boronic acids.

  • Steric Effects: The substituent is in the meta position, which is generally non-interfering for transmetallation. The flexible ether linker prevents rigid steric clashing with the palladium catalyst.

Part 2: Critical Analysis & Causality

Why Choose This Over Linear Synthesis?

In drug discovery, the (4-chloro-3-methylphenoxy) moiety is a common hydrophobic fragment used to target deep pockets in kinases or proteases.

Scenario A: Linear Synthesis (Using 3-HMPBA)

  • Suzuki Coupling: 3-HMPBA + Aryl Halide

    
     Biaryl alcohol.
    
  • Activation: Convert alcohol to bromide/mesylate (requires reagents like PBr3 or MsCl).

  • Etherification: React with 4-chloro-3-methylphenol (requires base, heat).

    • Risk:[1] Steps 2 and 3 introduce genotoxic impurities (alkyl halides) and require multiple purifications.

Scenario B: Convergent Synthesis (Using Target Product)

  • Suzuki Coupling: Target Product + Aryl Halide

    
     Final Biaryl Ether.
    
    • Benefit: The complex ether linkage is stable under basic Suzuki conditions. You bypass the handling of reactive benzyl halides entirely.

Stability & Handling[3]
  • Protodeboronation: The meta-alkyl substitution pattern is robust. Unlike ortho-substituents that accelerate deboronation via steric strain relief or chelation, this molecule is stable in standard bases (K2CO3, K3PO4) at elevated temperatures (80-100°C).

  • Solubility: The lipophilic tail drastically reduces water solubility. Protocols using pure water or minimal ethanol (common for simple PBA) will fail. Causality: The reaction requires a biphasic system with a lipophilic organic solvent (Toluene or Dioxane) to dissolve the boronic acid, while the base remains in the aqueous phase.

Part 3: Optimized Experimental Protocol

Objective: High-yield cross-coupling with a deactivated aryl bromide (e.g., 4-bromoanisole) to validate the reagent.

Reagents
  • Boronic Acid: this compound (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Selected for robustness and resistance to oxygen.

  • Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Critical for solubility.

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 mmol), Target Boronic Acid (1.2 mmol, 332 mg), and Pd(dppf)Cl2·DCM (0.03 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Trustworthiness Check: Oxygen creates homocoupling byproducts; thorough purging is essential.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) containing the dissolved Base (K2CO3).

  • Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm).

    • Note: The biphasic mixture requires high shear mixing to facilitate phase transfer.

  • Monitoring: Monitor by HPLC/TLC at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Dilute with Ethyl Acetate, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will be significantly less polar than the starting boronic acid (which often streaks on silica).

Part 4: Visualization

Diagram 1: Comparative Synthetic Pathways

This diagram illustrates the efficiency gain (Convergent vs. Linear) which is the primary value proposition of this reagent.

G cluster_linear Linear Route (Standard) cluster_convergent Convergent Route (Recommended) Start_Lin 3-(Hydroxymethyl) phenylboronic acid Inter_1 Biaryl Alcohol Start_Lin->Inter_1 Suzuki (Step 1) Inter_2 Biaryl Bromide (Genotoxic Risk) Inter_1->Inter_2 Activation (Step 2) Final_Lin Final Drug Scaffold Inter_2->Final_Lin Etherification (Step 3) Start_Conv 3-[(4-Chloro-3-methylphenoxy) methyl]phenylboronic acid Final_Conv Final Drug Scaffold Start_Conv->Final_Conv Suzuki (Step 1) Direct Coupling

Caption: Comparison of the 3-step linear synthesis versus the 1-step convergent synthesis using the target boronic acid.

Diagram 2: Reaction Mechanism & Critical Control Points

This diagram details the catalytic cycle with specific notes on where this specific molecule's properties influence the outcome.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Addition TransMet Transmetallation (Rate Determining) OxAdd->TransMet Base Facilitated RedElim Reductive Elimination TransMet->RedElim Biaryl Complex RedElim->Pd0 Product Release Boronate Activated Boronate RB(OH)3- Boronate->TransMet Transfer of Bulky Aryl Group Input_B Target Boronic Acid (Lipophilic) Input_B->Boronate Activation (Requires Phase Transfer) Input_Base Base (OH-) Input_Base->Boronate

Caption: Suzuki catalytic cycle highlighting the critical transmetallation step where the lipophilic boronic acid requires phase transfer activation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Sigma-Aldrich. (n.d.).[2] this compound Product Specification. Merck KGaA. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Isotopic labeling studies with 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Isotopic Labeling of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid: A Comparative Technical Guide for DMPK Applications

Executive Summary

This guide provides a technical analysis of isotopic labeling strategies for This compound (referred to herein as CMPBA ). As a Senior Application Scientist, I have structured this document to assist drug development professionals in selecting the optimal isotopologue for specific research phases—ranging from metabolic stability assessments to quantitative bioanalysis (LC-MS/MS).

The guide compares the performance of Deuterium (


H)  and Carbon-13 (

C)
labeled variants, supported by synthetic protocols and decision-making frameworks.

Part 1: Strategic Analysis of the Molecule

Before selecting an isotope, we must dissect the molecule's reactivity and metabolic liabilities. CMPBA contains three distinct structural zones:

  • Zone A: The Phenylboronic Acid Moiety.

    • Risk:[1][2] Boronic acids exist in equilibrium with boroxines (cyclic trimers) and are susceptible to oxidative deboronation (yielding a phenol).

    • Labeling Implication: Avoid placing labels on the C-B bond if studying oxidative stability.

  • Zone B: The Benzylic Ether Linker (

    
    ). 
    
    • Risk:[1][2] This is the primary "metabolic soft spot." Cytochrome P450 enzymes (CYPs) frequently target benzylic carbons adjacent to heteroatoms for O-dealkylation.

    • Labeling Implication: Ideal site for Deuterium labeling to induce a Kinetic Isotope Effect (KIE).

  • Zone C: The Chlorocresol Tail.

    • Risk:[1][2] The methyl group is susceptible to oxidation (benzyl alcohol formation).

    • Labeling Implication: Secondary site for labeling if Zone B is metabolically silent.

Part 2: Comparative Performance Guide

This section objectively compares the two primary "alternatives" for labeling CMPBA: Deuterium (


-CMPBA) vs. Carbon-13 (

-CMPBA).
Option A: Deuterium Labeling ( -CMPBA)

Target: The benzylic methylene linker (


).
FeaturePerformance Analysis
Primary Application Metabolic Stability Improvement. By replacing H with D at the metabolic soft spot, you increase the bond dissociation energy (C-D > C-H), potentially slowing clearance (Kinetic Isotope Effect).
Synthesis Cost Low. Precursors like LiAlD

are inexpensive.
LC-MS/MS Utility Moderate. Deuterium often causes a slight retention time shift (

) in reverse-phase chromatography. This can separate the Internal Standard (IS) from the analyte, leading to ionization variations (matrix effects).
Risk Factor Metabolic Switching. If the benzylic position is blocked by D, the metabolic pathway may "switch" to the methyl group on the chlorocresol ring, altering the toxicity profile.
Option B: Carbon-13 Labeling ( -CMPBA)

Target: The phenyl ring of the boronic acid or the phenoxy tail.

FeaturePerformance Analysis
Primary Application Quantitative Bioanalysis (Internal Standard).

C adds mass without changing bond strength or molecular shape.
Synthesis Cost High. Requires starting with

C

-benzene derivatives or

C-phenol.
LC-MS/MS Utility Excellent (Gold Standard).

C analogs co-elute perfectly with the native drug. They experience the exact same matrix suppression/enhancement, providing the highest quantitative accuracy.
Risk Factor None. It is biologically identical to the native compound.

Part 3: Decision Matrix (Visualization)

The following diagram illustrates the logical flow for selecting the correct isotopologue based on your experimental goals.

IsotopeSelection Start Experimental Goal? Quant Quantification (PK/TK) Start->Quant Metab Metabolic Profiling Start->Metab Budget Budget Constraint? Quant->Budget Mechanism Mechanism of Action? Metab->Mechanism High Budget High Budget Budget->High Budget No Low Budget Low Budget Budget->Low Budget Yes Block Metabolism Block Metabolism Mechanism->Block Metabolism Yes Track Metabolites Track Metabolites Mechanism->Track Metabolites No C13 Select 13C-Analog (Gold Standard IS) D2_Linker Select d2-Linker Analog (Test for KIE) D_Ring Select d4-Ring Analog (Cost-effective IS) High Budget->C13 Low Budget->D_Ring Block Metabolism->D2_Linker Track Metabolites->C13

Caption: Decision tree for selecting between Deuterium and Carbon-13 based on assay requirements (PK vs. MetID).

Part 4: Experimental Protocols

As an Application Scientist, I recommend the Deuterated Linker (


)  synthesis as the most versatile entry point for research labs. It allows for both quantification (if co-elution is managed) and metabolic stability testing.
Protocol: Synthesis of -CMPBA (Benzylic Labeling)

Reaction Overview:

  • Reduction: 3-Bromobenzaldehyde

    
     3-Bromo(
    
    
    
    )benzyl alcohol.
  • Coupling: Mitsunobu reaction with 4-chloro-3-methylphenol.

  • Borylation: Miyaura coupling with

    
     followed by hydrolysis.
    

Step-by-Step Methodology:

  • Deuterated Reduction:

    • Dissolve 3-bromobenzaldehyde (10 mmol) in anhydrous THF (20 mL) under

      
      .
      
    • Cool to 0°C. Slowly add

      
       (0.5 equiv, 5 mmol) suspended in THF. Note: Use stoichiometric precision to minimize cost.
      
    • Stir for 1 hour. Quench with Rochelle's salt solution.

    • Extract with EtOAc, dry (

      
      ), and concentrate.
      
    • QC Check:

      
      -NMR should show disappearance of the aldehyde peak (10 ppm) and absence  of the benzylic 
      
      
      
      peak (4.6 ppm), confirming
      
      
      incorporation.
  • Ether Formation (Mitsunobu):

    • Combine the

      
      -alcohol (1 equiv), 4-chloro-3-methylphenol (1.1 equiv), and Triphenylphosphine (
      
      
      
      , 1.2 equiv) in dry DCM.
    • Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

    • Stir at room temperature for 12 hours.

    • Purify via silica flash chromatography (Hexane/EtOAc).

  • Miyaura Borylation (The Critical Step):

    • Why this method? Lithium-halogen exchange is risky with the aryl-chloride on the tail; it might cause scrambling. Pd-catalyzed coupling is chemoselective for the aryl bromide.

    • Mix the aryl bromide intermediate (1 equiv), Bis(pinacolato)diboron (

      
      , 1.1 equiv), 
      
      
      
      (3 equiv), and
      
      
      (0.05 equiv) in 1,4-Dioxane.
    • Degas with Argon. Heat to 90°C for 4 hours.

    • Workup: Filter through Celite.

  • Hydrolysis to Boronic Acid:

    • Treat the pinacol ester with

      
       (3 equiv) and 
      
      
      
      in Acetone/Water.
    • Stir for 24 hours to cleave the pinacol group.

    • Final Product: 3-[(4-Chloro-3-methylphenoxy)(

      
      -methyl)]phenylboronic acid.
      

Part 5: Synthetic Workflow Visualization

Synthesis Start 3-Bromobenzaldehyde Alcohol d2-Benzyl Alcohol Start->Alcohol Reduction LiAlD4 LiAlD4 (Deuterium Source) LiAlD4->Alcohol Phenol 4-Chloro-3-methylphenol Ether d2-Aryl Ether Phenol->Ether Boron B2Pin2 / Pd-Cat PinEst Boronate Pinacol Ester Boron->PinEst Alcohol->Ether Mitsunobu Ether->PinEst Miyaura Borylation Final d2-CMPBA (Final Product) PinEst->Final Hydrolysis (NaIO4)

Caption: Synthetic pathway for the creation of the Deuterium-labeled (


) analog.

References

  • Wichard, T., et al. (2025). Advances in benzylic C-H activation and kinetic isotope effects. Royal Society of Chemistry. Link

  • Simmons, E. M., & Hartwig, J. F. (2012).[3] Kinetic Isotope Effects in Mechanism Investigation. Angewandte Chemie International Edition. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Cayman Chemical. (2023). Comparison of 13C and Deuterated Internal Standards. Cayman Chemical Knowledge Base. Link

  • Splendid Lab. (2024).[4] Product Data: this compound.[5]Link

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (GSK2256098), a Potent FAK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Selectivity in Targeting Focal Adhesion Kinase

Focal Adhesion Kinase (FAK) has emerged as a compelling therapeutic target in oncology.[1][2][3] This non-receptor tyrosine kinase is a central player in cellular signaling pathways that govern cell survival, proliferation, migration, and invasion – all hallmarks of cancer.[3][4][5] The overexpression and hyperactivity of FAK are frequently observed in a multitude of solid tumors, making it an attractive molecule for inhibitor development.[1][3]

However, the therapeutic success of any kinase inhibitor hinges on its selectivity. Off-target effects can lead to unforeseen toxicities and diminish the inhibitor's therapeutic window. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid, also known as GSK2256098, a potent and selective FAK inhibitor. We will delve into the experimental data that defines its selectivity, compare it with other known FAK inhibitors, and provide a detailed overview of the methodologies employed to assess kinase inhibitor specificity.

GSK2256098: A Highly Selective FAK Inhibitor

GSK2256098 is an ATP-competitive, reversible inhibitor of FAK.[6] Extensive kinase profiling has demonstrated its remarkable selectivity. In a comprehensive screen against a panel of 261 kinases, GSK2256098 was found to significantly inhibit (>50%) only FAK.[7] This high degree of selectivity is a crucial attribute for a clinical candidate, minimizing the potential for off-target effects.

Furthermore, GSK2256098 exhibits a striking 1000-fold greater selectivity for FAK compared to its closest family member, Proline-rich Tyrosine Kinase 2 (Pyk2).[6][7][8] This is a critical distinction, as off-target inhibition of Pyk2 could lead to distinct biological consequences.

Comparative Analysis with Alternative FAK Inhibitors

To provide a broader perspective on the selectivity of GSK2256098, it is essential to compare its profile with other FAK inhibitors that have been developed.

InhibitorPrimary Target(s)IC50 (FAK)Selectivity over Pyk2Other Notable Off-Targets
GSK2256098 FAK~1.5 nM[6]~1000-fold[6][7][8]Minimal; >50% inhibition not observed in a panel of 260 other kinases[7]
PF-562271 FAK, Pyk21.5 nM[9]~10-fold[10]Some Cyclin-Dependent Kinases (CDKs)[9][10]
VS-4718 (PND-1186) FAK1.5 nM[11][12]Highly selectiveData on broad kinase panel not readily available
PF-573228 FAK4 nM[10]~50 to 250-fold[10]CDK1/7, GSK-3β[10]

Analysis:

As the data indicates, while several potent FAK inhibitors exist, GSK2256098 stands out for its exceptional selectivity against its closest homolog, Pyk2, and its clean profile across a large kinase panel. PF-562271, for instance, is a dual inhibitor of FAK and Pyk2, which may be advantageous in certain therapeutic contexts but represents a different selectivity profile.[9][13] PF-573228 also demonstrates good selectivity over Pyk2, though not as pronounced as GSK2256098, and has known off-target activity against other kinases.[10] VS-4718 is reported to be highly selective for FAK, but a direct comparison across a broad kinase panel is not as readily available in the public domain.[11][12][14][15]

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

The determination of an inhibitor's selectivity profile is a critical step in its preclinical development. A multi-faceted approach employing both biochemical and cell-based assays is necessary to build a comprehensive understanding of its on- and off-target activities.

Biochemical Assays: A Direct Measure of Kinase Inhibition

Biochemical assays are the cornerstone of kinase inhibitor profiling, providing a direct measure of an inhibitor's ability to modulate the activity of a purified enzyme.[16]

Workflow for a Typical In Vitro Kinase Assay:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Method cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., GSK2256098) Serial Dilutions Reaction Incubation at Optimal Temperature (Kinase + Substrate + ATP + Inhibitor) Inhibitor->Reaction Kinase Purified Kinase (e.g., FAK, Pyk2, etc.) Kinase->Reaction Substrate Substrate (Peptide or Protein) Substrate->Reaction ATP ATP (radiolabeled or unlabeled) ATP->Reaction Detection Quantification of Phosphorylated Substrate or ATP Depletion Reaction->Detection Radiometric Radiometric Assay (e.g., ³²P-ATP) Detection->Radiometric e.g. Luminescence Luminescence Assay (e.g., ADP-Glo™) Detection->Luminescence e.g. Fluorescence Fluorescence-Based Assay Detection->Fluorescence e.g. Analysis Dose-Response Curve Generation Detection->Analysis IC50 IC50 Value Calculation Analysis->IC50

Caption: Workflow of an in vitro kinase inhibition assay.

Key Biochemical Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays utilize radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate group onto the substrate.[16] This method directly quantifies the enzymatic activity.

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure the amount of ADP produced during the kinase reaction.[17][18] The amount of ADP is proportional to the kinase activity. This format is highly amenable to high-throughput screening.

  • Fluorescence-Based Assays: A variety of fluorescence-based methods exist, including those that use phospho-specific antibodies conjugated to fluorescent probes or assays that measure changes in the fluorescence polarization of a labeled substrate upon phosphorylation.

Determining the IC50 Value:

The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[19] It is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.[19][20] IC50 values are determined by performing the kinase assay with a range of inhibitor concentrations and plotting the enzyme activity against the logarithm of the inhibitor concentration.[19][20]

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for confirming target engagement and assessing the inhibitor's effects in a more physiologically relevant environment.

Workflow for a Cell-Based Target Engagement Assay:

G cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Protein Extraction cluster_detection Detection of Target Phosphorylation cluster_analysis Data Analysis Cells Cancer Cell Line (e.g., U87MG, OVCAR8) Treatment Incubation of Cells with Inhibitor Cells->Treatment Inhibitor Test Inhibitor (e.g., GSK2256098) Various Concentrations Inhibitor->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot pFAK_Ab Primary Antibody (anti-phospho-FAK Y397) WesternBlot->pFAK_Ab TotalFAK_Ab Primary Antibody (anti-total FAK) WesternBlot->TotalFAK_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) pFAK_Ab->Secondary_Ab TotalFAK_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometry Analysis Detection->Quantification Normalization Normalization to Total FAK and Loading Control Quantification->Normalization IC50 Cellular IC50 Calculation Normalization->IC50

Caption: Workflow for assessing cellular target engagement.

Common Cell-Based Assay Techniques:

  • Western Blotting: This is a widely used technique to assess the phosphorylation status of the target kinase and its downstream effectors. Cells are treated with the inhibitor, and the levels of phosphorylated FAK (at Tyr397) are compared to total FAK levels.[8]

  • Immunofluorescence: This method allows for the visualization of the subcellular localization of FAK and its phosphorylated form, providing insights into how the inhibitor affects focal adhesions.

  • Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo® are used to determine the inhibitor's effect on cancer cell growth and survival.

The FAK Signaling Pathway and the Implications of Cross-Reactivity

Understanding the FAK signaling pathway is crucial for interpreting the consequences of both on-target and off-target inhibition.

G cluster_upstream Upstream Activators cluster_core Core FAK Signaling cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Responses Integrins Integrins FAK FAK Integrins->FAK GrowthFactorReceptors Growth Factor Receptors GrowthFactorReceptors->FAK pY397 pFAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment & Activation PI3K_Akt PI3K/Akt Pathway pY397->PI3K_Akt Src->FAK Phosphorylation RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK p130Cas_Crk p130Cas/Crk Pathway Src->p130Cas_Crk Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration p130Cas_Crk->Migration Invasion Invasion p130Cas_Crk->Invasion

Caption: Simplified FAK signaling pathway in cancer.

The high selectivity of GSK2256098 ensures that the observed biological effects are primarily due to the inhibition of FAK-mediated signaling. Cross-reactivity with other kinases could lead to the modulation of other pathways, complicating the interpretation of results and potentially leading to unexpected side effects. For example, inhibition of CDKs by some FAK inhibitors could independently affect cell cycle progression.

Conclusion

The development of highly selective kinase inhibitors is a paramount goal in modern drug discovery. This compound (GSK2256098) exemplifies a FAK inhibitor with a superior selectivity profile. The comprehensive analysis of its cross-reactivity, particularly its high selectivity over Pyk2 and a broad panel of other kinases, underscores its value as a research tool and a promising therapeutic candidate. The methodologies outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, a critical step in the journey from a promising compound to a potential life-saving therapeutic.

References

  • Angevin, E., et al. (2017). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Clinical Cancer Research, 23(22), 6836-6845. [Link]

  • Strimpakos, A., et al. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. Molecular Cancer Therapeutics, 13(7), 1751-1762. [Link]

  • Cancer Research UK. A trial of GSK2256098 for solid tumours. [Link]

  • Koide, E., et al. (2021). Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. Chembiochem, 22(23), 3326-3335. [Link]

  • Innovations. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors. [Link]

  • Zhang, H., et al. (2022). Establishing selectivity of FAK-paxillin PPI inhibitor using pulldown proteomics and a focal adhesion protein selectivity panel. Scientific Reports, 12(1), 21598. [Link]

  • Brady, N. R., & Mumenthaler, S. M. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in molecular biology (Clifton, N.J.), 1439, 149–160. [Link]

  • Zhao, X., & Guan, J. L. (2011). FAK in Cancer: From Mechanisms to Therapeutic Strategies. Cancer metastasis reviews, 30(3-4), 469–481. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Pylayeva-Gupta, Y., et al. (2013). The focal adhesion kinase inhibitor PF-562271 impairs primary CD4+ T cell activation. PloS one, 8(8), e71393. [Link]

  • Koide, E., et al. (2021). Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. Chembiochem : a European journal of chemical biology, 22(23), 3326–3335. [Link]

  • Wikipedia. Half maximal inhibitory concentration. [Link]

  • Reaction Biology. Kinase Profiling & Screening. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4505. [Link]

  • Auld, D. S., & Inglese, J. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 65(20), 13277–13289. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • Lee, B. Y., et al. (2021). Functional and clinical characteristics of focal adhesion kinases in cancer progression. Frontiers in cell and developmental biology, 9, 706912. [Link]

  • Lock, F. E., et al. (2015). Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program. Pediatric blood & cancer, 62(10), 1795–1802. [Link]

  • Infante, J. R., et al. (2012). Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 30(13), 1527–1533. [Link]

  • Chemietek. VS-4718 (PND-1186). [Link]

  • Sulzmaier, F. J., et al. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature reviews. Cancer, 14(9), 598–610. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Patsnap Synapse. PF-562271. [Link]

  • JoVE. Assaying the Kinase Activity of LRRK2 In Vitro. [Link]

  • Luo, M., et al. (2015). Inhibition of FAK kinase activity preferentially targets cancer stem cells. Oncotarget, 6(32), 33235–33248. [Link]

  • ResearchGate. (2011). Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment. [Link]

  • Mitra, S. K., & Schlaepfer, D. D. (2006). The Signaling and Biological Implications of FAK Overexpression in Cancer. Cancer research, 66(11), 5547–5551. [Link]

  • edX. IC50 Determination. [Link]

  • Tandfonline. The role of focal adhesion kinase in tumor initiation and progression. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.